molecular formula C25H31F3O5S B585776 Fluticasone propionate-d5 CAS No. 1093258-28-6

Fluticasone propionate-d5

货号: B585776
CAS 编号: 1093258-28-6
分子量: 505.6 g/mol
InChI 键: WMWTYOKRWGGJOA-AMTWIDTLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluticasone propionate-d5, also known as this compound, is a useful research compound. Its molecular formula is C25H31F3O5S and its molecular weight is 505.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWTYOKRWGGJOA-AMTWIDTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501101416
Record name S-(Fluoromethyl) (6α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy-2,2,3,3,3-d5)androsta-1,4-diene-17-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093258-28-6
Record name S-(Fluoromethyl) (6α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy-2,2,3,3,3-d5)androsta-1,4-diene-17-carbothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093258-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(Fluoromethyl) (6α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy-2,2,3,3,3-d5)androsta-1,4-diene-17-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of Fluticasone Propionate-d5 in Bioanalytical Quantification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluticasone propionate, a potent synthetic corticosteroid, is widely utilized in the treatment of asthma and allergic rhinitis. Due to its high potency, therapeutic doses result in very low systemic concentrations, often in the picogram per milliliter (pg/mL) range. This presents a significant challenge for pharmacokinetic and bioequivalence studies, necessitating highly sensitive and robust analytical methods for its quantification in biological matrices. To meet these rigorous demands, stable isotope-labeled internal standards have become indispensable. This guide focuses on the critical role of Fluticasone propionate-d5 in the bioanalysis of fluticasone propionate, providing a comprehensive overview of its application, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled analyte (this compound) is added to the sample at the earliest stage of analysis. This "internal standard" is chemically identical to the analyte of interest (fluticasone propionate) and thus exhibits the same behavior during sample extraction, chromatography, and ionization. However, it is distinguishable by its higher mass due to the incorporation of five deuterium atoms.

By measuring the ratio of the mass spectrometric response of the native analyte to that of the stable isotope-labeled internal standard, any variations or losses during the analytical process can be effectively normalized. This approach significantly enhances the accuracy, precision, and reproducibility of the quantification, which is crucial for regulatory compliance and reliable clinical data.

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the analysis of fluticasone propionate using a deuterated internal standard.

Table 1: Mass Spectrometry Parameters for Fluticasone Propionate and its Deuterated Internal Standard

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zReference
Fluticasone Propionate501.0293.05[1]
Fluticasone Propionate501.2293.2
Fluticasone Propionate501.2313.2
This compound506.0313.1[1]
Fluticasone Propionate-d3503.59313.2

Table 2: Comparison of LC-MS/MS Method Performance for Fluticasone Propionate Quantification

Lower Limit of Quantification (LLOQ)Linear RangeMatrixInternal StandardReference
0.2 pg/mL0.2 - 120.0 pg/mLHuman PlasmaThis compound[1]
0.200 pg/mL0.200 - 120 pg/mLHuman K2EDTA PlasmaFluticasone Propionate-d3
0.48 pg/mL0.488 - 250 pg/mLHuman PlasmaFluticasone Propionate-d3
3.1 pg/mL3 - 255.5 pg/mLHuman PlasmaThis compound
1 pg/mL1.009 - 200.45 pg/mLHuman Plasma13C3-Fluticasone Propionate
10 pg/mL10 - 1000 pg/mLHuman Plasma13C3-Fluticasone Propionate

Experimental Protocols

A generalized, yet detailed, experimental protocol for the quantification of fluticasone propionate in human plasma using this compound as an internal standard is provided below. This protocol is a synthesis of common practices found in the literature.

1. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of fluticasone propionate and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the fluticasone propionate stock solution with 50% methanol/water to create working solutions for calibration standards and QC samples. Prepare a separate working solution for this compound.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions of fluticasone propionate to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high concentrations). A known amount of the this compound working solution is added to all calibration standards, QCs, and unknown samples.

2. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for extracting fluticasone propionate from plasma and removing matrix interferences.

  • Pre-treatment: To a 500 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution. Vortex mix.

  • Protein Precipitation (Optional but recommended): Add a protein precipitating agent such as zinc sulfate solution and vortex. Centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample (or supernatant after protein precipitation) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 20-25% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with a stronger organic solvent (e.g., acetonitrile or dichloromethane).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.

SPE_Workflow Solid-Phase Extraction Workflow for Fluticasone Propionate Start Plasma Sample + IS Pretreat Pre-treatment (e.g., Protein Precipitation) Start->Pretreat Load Sample Loading Pretreat->Load Condition SPE Cartridge Conditioning (Methanol, Water) Condition->Load Wash Washing (e.g., 25% Methanol) Load->Wash Elute Elution (e.g., Acetonitrile) Wash->Elute Dry Evaporation to Dryness Elute->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute End Analysis by LC-MS/MS Reconstitute->End

Figure 2: A typical solid-phase extraction workflow.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ions (Q1) for fluticasone propionate and this compound are selected and fragmented in the collision cell, and specific product ions (Q3) are monitored.

4. Data Analysis and Quantification

  • The peak areas of the analyte (fluticasone propionate) and the internal standard (this compound) are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • The concentration of fluticasone propionate in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.

Conclusion

This compound is an essential tool for the accurate and precise quantification of fluticasone propionate in biological matrices. Its use as an internal standard in LC-MS/MS methods, based on the principle of isotope dilution, allows for the correction of analytical variability, thereby ensuring the high quality and reliability of bioanalytical data. The methodologies outlined in this guide provide a framework for researchers and scientists in the development and validation of robust analytical methods for pharmacokinetic, bioequivalence, and other clinical studies involving fluticasone propionate.

References

The Gold Standard in Quantitative Mass Spectrometry: A Technical Guide to the Purpose of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals in mass spectrometry. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.

Core Principles: Why Deuterium Labeling is the Gold Standard

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays. The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[2]

The primary advantages of using deuterated internal standards in mass spectrometry-based bioanalysis include:

  • Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1] Since the deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[3]

  • Compensation for Extraction Variability: The recovery of an analyte during sample preparation steps can be inconsistent. A deuterated internal standard, added at the beginning of the sample preparation process, experiences the same losses as the analyte, ensuring that the ratio of analyte to internal standard remains constant.[1]

  • Correction for Instrumental Variability: Deuterated internal standards also account for variations in instrument performance, such as fluctuations in injection volume and detector response.[1]

By measuring the ratio of the analyte's signal to the internal standard's signal, these sources of error are effectively normalized, leading to highly accurate and precise quantification. This process is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[2]

Data Presentation: Quantitative Comparison of Analytical Methods

The impact of using a stable isotope-labeled internal standard (SIL-IS) compared to a structural analogue or no internal standard is evident in the improved performance of bioanalytical assays. The following tables summarize validation data from studies that highlight these benefits.

Table 1: Comparison of Assay Performance for an Immunosuppressant Drug Using a Deuterated vs. a Structural Analogue Internal Standard

ParameterDeuterated Internal StandardStructural Analogue Internal StandardAcceptance Criteria (ICH M10)
Intra-Assay Precision (%CV) 0.9 - 14.7%Generally higher and more variable≤ 15% (≤ 20% at LLOQ)
Inter-Assay Precision (%CV) 2.5 - 12.5%Generally higher and more variable≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) 90 - 113%96.8% (with higher standard deviation)Within ± 15% (± 20% at LLOQ)
Matrix Effect (%CV) Well-compensatedCan be significant and variableIS-normalized matrix factor CV ≤ 15%

Data synthesized from studies on immunosuppressants and other pharmaceuticals.[4]

Table 2: Bioanalytical Method Validation Data for Atorvastatin Using a Deuterated Internal Standard

ParameterAcceptance CriteriaObserved Performance with Deuterated IS
Linearity (r²) ≥ 0.990.9989
Precision (%CV) Within-batch: ≤15% (≤20% for LLOQ)3.48% - 9.28%
Between-batch: ≤15% (≤20% for LLOQ)3.475%
Accuracy (% Bias) Within ±15% (±20% for LLOQ)Within-batch: 99.18% - 115%
Between-batch: 99.18%
Recovery (%) Consistent and reproducible72.48% - 81.48%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 50.2 ng/mL

The data demonstrates that the use of a deuterated internal standard enables the method to meet the stringent acceptance criteria set by regulatory agencies.[5]

Mandatory Visualization

A generalized experimental workflow for quantitative bioanalysis using a deuterated internal standard.

logical_relationship Analyte Analyte in Biological Matrix Variability Sources of Analytical Variability - Matrix Effects - Extraction Inefficiency - Instrumental Drift Analyte->Variability IS Deuterated Internal Standard (IS) IS->Variability Ratio Peak Area Ratio (Analyte / IS) Variability->Ratio Both are equally affected, thus the ratio remains constant Result Accurate & Precise Quantification Ratio->Result

Logical relationship illustrating how a deuterated internal standard corrects for analytical variability.

Experimental Protocols

This section provides a detailed methodology for a typical bioanalytical workflow for the quantification of a small molecule drug in human plasma using a deuterated internal standard.

Protocol 1: Quantification of an Antiviral Drug (Adefovir) in Human Urine

1. Materials and Reagents

  • Analyte: Adefovir

  • Internal Standard: Adefovir-d4

  • Reagents: Purified water, Trichloroacetic acid (10% w/v)

  • Biological Matrix: Human urine

2. Sample Preparation [6]

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Dilute 100 µL of the urine sample with 900 µL of purified water in a microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL Adefovir-d4 internal standard working solution to the diluted urine sample.

  • Vortex the mixture for 30 seconds.

  • Add 100 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.

  • Vortex the sample for 2 minutes.

  • Centrifuge the sample at 12,000 rpm for 6 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Linearity: The method demonstrates excellent linearity over a concentration range of 2.0 to 1,000 ng/mL for Adefovir in human urine, with a coefficient of determination (r²) consistently greater than 0.99.[6]

Protocol 2: Therapeutic Drug Monitoring of an Immunosuppressant (Tacrolimus) in Whole Blood

1. Materials and Reagents

  • Analyte: Tacrolimus

  • Internal Standard: [¹³C,D₂]-Tacrolimus

  • Reagents: Methanol

  • Biological Matrix: Whole blood

2. Sample Preparation [7]

  • To 50 µL of whole blood sample (calibrator, quality control, or patient sample), add 100 µL of a working solution of the deuterated internal standard ([¹³C,D₂]-Tacrolimus) in methanol.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis [7]

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

4. Data Analysis [5]

  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the deuterated internal standard.

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Deuterated internal standards are not merely a technical convenience but a fundamental component of robust and reliable quantitative bioanalysis.[5] By mimicking the behavior of the analyte throughout the analytical process, they provide an effective means to correct for inevitable sources of variation, thereby ensuring the accuracy and precision of the data. The use of deuterated internal standards is a powerful strategy for improving the quality and reliability of bioanalytical data, making it an indispensable tool for drug development and clinical research.

References

A Deep Dive into Deuterated and Non-Deuterated Fluticasone Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Fluticasone Propionate-d5 and its non-deuterated counterpart, Fluticasone Propionate. This document delves into their core properties, analytical applications, and the fundamental principles that differentiate them, offering valuable insights for researchers and professionals in drug development and analysis.

Introduction to Fluticasone Propionate and its Deuterated Analog

Fluticasone propionate is a potent synthetic corticosteroid belonging to the glucocorticoid class of drugs.[1][2] It is widely prescribed for the management of inflammatory conditions such as asthma and allergic rhinitis.[1][3] The therapeutic effects of fluticasone propionate are mediated through its high affinity for the glucocorticoid receptor (GR), leading to the modulation of gene expression and the suppression of inflammatory responses.[1][2]

This compound is a stable isotope-labeled version of fluticasone propionate, where five hydrogen atoms on the propionate moiety have been replaced with deuterium.[4] This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies, where it serves as an ideal internal standard for mass spectrometry-based quantification of fluticasone propionate in biological matrices.[4][5][] The near-identical chemical properties with a distinct mass difference allow for precise and accurate measurements, correcting for variations during sample preparation and analysis.[]

Physicochemical and Pharmacokinetic Properties

While this compound is chemically almost identical to the non-deuterated form, the substitution of hydrogen with deuterium results in a slightly higher molecular weight. The core physicochemical and pharmacokinetic properties of non-deuterated fluticasone propionate are well-characterized. It is a white to off-white powder, practically insoluble in water.[7]

Table 1: Physicochemical Properties of Fluticasone Propionate and this compound

PropertyFluticasone PropionateThis compound
Molecular Formula C25H31F3O5SC25H26D5F3O5S
Molecular Weight 500.57 g/mol [8]505.60 g/mol [9]
CAS Number 80474-14-2[8]1093258-28-6[4]
Melting Point 275 °C[7]250-252 °C (decomposes)[10]
Solubility Practically insoluble in water, slightly soluble in methanol and ethanol.[7]Slightly soluble in Chloroform, Dichloromethane, and Ethyl Acetate.[11]
Appearance White to off-white powder[7]White to Off-White Solid[10]

Table 2: Pharmacokinetic Parameters of Non-Deuterated Fluticasone Propionate

ParameterValue
Protein Binding ~99%[12][13]
Metabolism Extensive first-pass metabolism in the liver by cytochrome P450 3A4 (CYP3A4) to an inactive carboxylic acid metabolite.[12][13]
Elimination Primarily through fecal excretion with a small portion excreted in the urine.[12][13]
Bioavailability Low systemic bioavailability after oral inhalation (<2%) or intranasal administration.[12]
Volume of Distribution 4.2 L/kg[12][13]

The pharmacokinetic properties of this compound are not studied for therapeutic purposes. However, its utility as an internal standard relies on it co-eluting with the non-deuterated drug during chromatographic separation and exhibiting similar ionization efficiency in the mass spectrometer source, while being distinguishable by its higher mass.[]

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

Fluticasone propionate exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR).[1] This ligand-receptor complex then translocates to the nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This interaction leads to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[1][2]

G cluster_nucleus FP Fluticasone Propionate GR_cytoplasm Glucocorticoid Receptor (GR) (in cytoplasm) FP->GR_cytoplasm Binds to FP_GR_complex FP-GR Complex GR_cytoplasm->FP_GR_complex Nucleus Nucleus FP_GR_complex->Nucleus Translocates to GRE Glucocorticoid Response Elements (GREs) FP_GR_complex->GRE Binds to Anti_inflammatory_genes Anti-inflammatory Genes (e.g., Annexin A1, IκB) GRE->Anti_inflammatory_genes Pro_inflammatory_genes Pro-inflammatory Genes (e.g., Cytokines, Chemokines) GRE->Pro_inflammatory_genes Upregulation Upregulation Anti_inflammatory_genes->Upregulation Downregulation Downregulation Pro_inflammatory_genes->Downregulation Inflammation_Suppression Suppression of Inflammation Upregulation->Inflammation_Suppression Downregulation->Inflammation_Suppression

Caption: Glucocorticoid Receptor Signaling Pathway of Fluticasone Propionate.

The Kinetic Isotope Effect: A Theoretical Consideration

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered.[14][15] This is because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[16] If the cleavage of a C-H bond is the rate-determining step in the metabolism of a drug, replacing that hydrogen with deuterium can slow down the metabolic process.[14][17]

While this principle has been explored to develop drugs with improved pharmacokinetic profiles, there is currently no evidence to suggest that this compound has been developed for therapeutic use or that its deuteration at the propionate moiety significantly alters its metabolism, which primarily occurs at the S-fluoromethyl carbothioate group.[12] Its primary and established role remains as an internal standard in analytical methods.[4][5]

Experimental Protocols

Synthesis of Fluticasone Propionate

The synthesis of fluticasone propionate is a multi-step process that often starts from flumethasone or a related steroid intermediate.[18][19] A general overview of a synthetic route is as follows:

  • Intermediate Preparation: A key intermediate, 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid, is prepared from a suitable steroid precursor.[19]

  • Thioesterification: The carboxylic acid intermediate is activated and then reacted with a source of hydrogen sulfide to form the corresponding thiocarboxylic acid.[18]

  • Esterification: The 17α-hydroxyl group is esterified with propionyl chloride in the presence of a base.[18]

  • Alkylation: The thiocarboxylic acid is alkylated with a fluoromethylating agent to introduce the S-fluoromethyl group, yielding fluticasone propionate.[18][20]

  • Purification: The final product is purified by crystallization.[19]

Bioanalytical Quantification of Fluticasone Propionate using LC-MS/MS with a Deuterated Internal Standard

The following protocol outlines a general procedure for the quantification of fluticasone propionate in human plasma.

Materials:

  • Human plasma samples

  • Fluticasone propionate analytical standard

  • This compound (internal standard)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol, acetonitrile, water (LC-MS grade)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • To a known volume of plasma (e.g., 500 µL), add a precise amount of this compound internal standard solution.[21]

    • Precondition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a low-organic-content solvent to remove interferences.

    • Elute the analyte and internal standard with a high-organic-content solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase.[22]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18).

    • Separate the analyte and internal standard using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Detect the compounds using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor the specific multiple reaction monitoring (MRM) transitions for fluticasone propionate (e.g., m/z 501.2 -> 293.2) and this compound (e.g., m/z 506.2 -> 293.2).[21][23]

  • Quantification:

    • Construct a calibration curve by analyzing a series of standards with known concentrations of fluticasone propionate and a fixed concentration of the internal standard.

    • Calculate the concentration of fluticasone propionate in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G Plasma_Sample Plasma Sample Add_IS Add Fluticasone Propionate-d5 (IS) Plasma_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: Experimental Workflow for Bioanalytical Quantification.

Conclusion

This compound serves as a critical analytical tool, enabling the precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. While the deuteration introduces a mass difference essential for its role as an internal standard, the fundamental physicochemical and pharmacological properties remain largely unchanged. The potential for a clinically relevant kinetic isotope effect due to deuteration at the propionate moiety has not been established, and its primary application remains firmly in the realm of bioanalysis. This guide provides researchers and drug development professionals with a foundational understanding of the key differences and applications of these two molecules, highlighting the importance of isotopic labeling in modern pharmaceutical research.

References

Synthesis and Purification of Fluticasone Propionate-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fluticasone propionate-d5, an important isotopically labeled internal standard for bioanalytical and pharmacokinetic studies of Fluticasone Propionate. The methodologies detailed herein are based on established principles of steroid chemistry and chromatographic purification, adapted for the preparation of this deuterated analogue.

Introduction

Fluticasone propionate is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis.[1][2] For accurate quantification in biological matrices, a stable isotope-labeled internal standard is essential to correct for matrix effects and variations during sample processing.[3] this compound, in which the five hydrogen atoms on the propionate moiety are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based assays due to its similar physicochemical properties to the unlabeled drug and its distinct mass-to-charge ratio.[4][5] This guide outlines a robust laboratory-scale synthesis and purification strategy for this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of a suitable Fluticasone precursor with a deuterated propionylating agent. A common precursor is 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid. The key deuterated reagent is Propionyl-d5 chloride.[4][6]

Synthesis Pathway

Synthesis_Pathway A 6α,9α-Difluoro-11β,17α-dihydroxy- 16α-methyl-3-oxo-androsta-1,4-diene- 17β-carbothioic acid C Esterification A->C B Propionyl-d5 chloride B->C D Crude Fluticasone propionate-d5 C->D  Triethylamine, Acetone

Caption: Synthesis of this compound via esterification.

Experimental Protocol: Esterification
  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid (1.0 eq) in anhydrous acetone (10-15 mL per gram of starting material).

  • Base Addition: Cool the solution to 0-5 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.[7]

  • Acylation: In a separate flask, dissolve Propionyl-d5 chloride (1.5 eq) in anhydrous acetone (2-3 mL per gram).[4] Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.[8]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture back to 0-5 °C and slowly add purified water to precipitate the crude product.

  • Isolation: Filter the precipitate under vacuum, wash the solid with cold purified water until the filtrate is neutral, and then with a small amount of cold acetone.

  • Drying: Dry the crude this compound under vacuum at 40-50 °C to a constant weight.

Purification of this compound

The crude product typically contains unreacted starting materials and side products, necessitating further purification. A two-step purification process involving crystallization followed by preparative HPLC is recommended to achieve high purity.

Purification Workflow

Purification_Workflow A Crude Fluticasone propionate-d5 B Crystallization A->B Acetone/Water C Partially Purified Product B->C D Preparative HPLC C->D E Pure Fluticasone propionate-d5 D->E Fraction Collection & Evaporation

Caption: Purification workflow for this compound.

Experimental Protocol: Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of acetone at 40-50 °C.[9]

  • Precipitation: To the stirred solution, slowly add purified water as an anti-solvent until the solution becomes turbid.[10][11][12]

  • Crystallization: Cool the mixture slowly to room temperature and then in an ice bath for at least 1 hour to complete the crystallization process.

  • Isolation and Drying: Filter the crystals, wash with a cold acetone/water mixture, and dry under vacuum at 50 °C.[9]

Experimental Protocol: Preparative HPLC

For achieving the highest purity required for an internal standard, preparative reverse-phase HPLC is employed.

  • Sample Preparation: Dissolve the partially purified product in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is commonly used.[13][14]

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.[13]

    • Detection: UV detection at an appropriate wavelength (e.g., 239 nm) is used to monitor the elution of the compound.[14]

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the pure product.

Data Presentation

The following tables summarize illustrative quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Illustrative Results

ParameterValue
Starting Material6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid
Deuterated ReagentPropionyl-d5 chloride
Molar Ratio (Precursor:Reagent)1 : 1.5
SolventAnhydrous Acetone
BaseTriethylamine
Reaction Temperature0-5 °C to Room Temperature
Reaction Time2-4 hours
Illustrative Crude Yield 85-95%
Illustrative Crude Purity (HPLC) ~90%

Table 2: Purification and Final Product Characterization (Illustrative Data)

Purification StepMethodSolvent SystemIllustrative YieldIllustrative Purity (HPLC)
Step 1CrystallizationAcetone/Water80-90%>95%
Step 2Preparative HPLCAcetonitrile/Water70-80%>99.5%
Overall Yield --48-68% -
Final Product Form --White to off-white crystalline solid-
Isotopic Purity (MS) -->98 atom % D-

Characterization

The final product should be thoroughly characterized to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): To determine chemical purity. A reverse-phase C18 column with a mobile phase of methanol and water can be used, with UV detection at approximately 235 nm.[15]

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The mass spectrum should show the expected molecular ion peak for the d5-labeled compound.[3][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the positions of deuterium incorporation. The 1H NMR spectrum should show a significant reduction or absence of signals corresponding to the propionate group. The 13C NMR will also show characteristic changes.[16]

Conclusion

The synthesis and purification of this compound can be reliably achieved through a multi-step process involving esterification with a deuterated reagent, followed by crystallization and preparative HPLC. The detailed protocols and illustrative data provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling the production of high-purity labeled internal standards for critical bioanalytical applications.

References

The Gold Standard's Subtle Shift: A Technical Guide to the Physicochemical Differences Between Analytes and Their Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly in chromatography and mass spectrometry, deuterated compounds are often hailed as the "gold standard" for internal standards. Their near-identical chemical nature to the analyte of interest provides a powerful tool for correcting analytical variability. However, the substitution of hydrogen with its heavier isotope, deuterium, is not without consequence. This subtle change in mass introduces a cascade of physicochemical differences that can significantly impact analytical outcomes. This in-depth technical guide explores these core differences, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers to navigate the nuances of using deuterated standards.

The Foundation: Why Deuterated Standards?

Deuterated standards are invaluable in analytical chemistry, primarily for isotope dilution mass spectrometry (IDMS).[1] By introducing a known quantity of a deuterated standard into a sample, it acts as a chemical mimic of the analyte.[1] This allows for the correction of variations during sample preparation, such as extraction losses, and fluctuations in instrument response, including ionization efficiency.[1][2] The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference, while their similar chemical behavior ensures they are affected proportionally by the analytical process.[1][2]

The Isotope Effect: A Double-Edged Sword

The primary origin of the physicochemical differences between an analyte and its deuterated standard lies in the deuterium isotope effect . This effect manifests in two principal forms: the kinetic isotope effect (KIE) and the chromatographic isotope effect.

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium, which results in a lower zero-point vibrational energy.[3] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step.[3] This phenomenon, known as the deuterium kinetic isotope effect (KIE), has significant implications in mass spectrometry and drug metabolism studies.[3][4]

In mass spectrometry, the KIE can influence fragmentation patterns. If a C-H bond is cleaved during fragmentation, the corresponding C-D bond in the deuterated standard will break less readily, potentially leading to different fragment ion ratios compared to the analyte.[5] This can be a critical consideration when selecting precursor-product ion transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.

dot

Caption: The Kinetic Isotope Effect (KIE).

The Chromatographic Isotope Effect

Perhaps the most frequently encountered difference in routine analysis is the chromatographic isotope effect , where the analyte and its deuterated standard exhibit different retention times in liquid chromatography (LC).[4] In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic than their non-deuterated counterparts, leading to weaker interactions with the non-polar stationary phase and, consequently, earlier elution.[4] The magnitude of this shift is influenced by the number and position of deuterium atoms.[4]

While often minor, this retention time difference can become problematic in complex matrices where co-eluting components can cause ion suppression or enhancement. If the analyte and the internal standard elute at different times, they may experience different degrees of these matrix effects, leading to inaccurate quantification.[6]

Quantitative Physicochemical Differences

The substitution of hydrogen with deuterium results in measurable changes in several physicochemical properties. The following tables summarize some of these key differences.

Table 1: Molecular Weight

The most direct consequence of deuteration is an increase in molecular weight.

PropertyAnalyteDeuterated Standard
Molecular Weight Increases by approximately 1.006 Da for each deuterium atom substituted for a hydrogen atom.
Table 2: Chromatographic Retention Time

The following table provides examples of observed retention time differences between an analyte and its deuterated internal standard in reversed-phase liquid chromatography. A positive Δt_R indicates that the deuterated compound elutes earlier.

AnalyteDeuterated StandardChromatographic ConditionsRetention Time (Analyte, min)Retention Time (IS, min)Δt_R (min)Reference
OlanzapineOlanzapine-d₃C18 column, acetonitrile/water gradient5.85.70.1[7]
FlurbiprofenFlurbiprofen-d₈C18 column, acetonitrile/water gradient12.312.10.2[8]
Table 3: Other Physicochemical Properties

Deuteration can also influence other fundamental physicochemical properties.

PropertyObservationExample (Analyte vs. Deuterated)Reference
Melting Point Can be slightly lower for the deuterated compound.Flurbiprofen: 114-116 °C vs. Flurbiprofen-d₈: 112-114 °C[8]
Solubility Can be altered; in some cases, solubility is increased.Flurbiprofen solubility in water was increased by 2-fold upon deuteration.[8]
Ionization Efficiency Can differ, especially in the presence of matrix effects due to chromatographic shifts. In some cases, the deuterated compound may show a slightly different response.A study on cinchona alkaloids showed up to a 15% difference in ion abundance between deuterated and non-deuterated complexes.[9]

Experimental Protocols

To characterize and manage the physicochemical differences between an analyte and its deuterated standard, a series of well-defined experiments are essential.

Protocol for Measuring Chromatographic Retention Time Shift

Objective: To accurately determine the difference in retention time between an analyte and its deuterated internal standard under specific chromatographic conditions.

Methodology:

  • Standard Preparation: Prepare a solution containing both the analyte and the deuterated internal standard at a known concentration in a suitable solvent.

  • LC-MS/MS Analysis:

    • Inject the standard solution onto the LC-MS/MS system.

    • Employ the intended chromatographic method (column, mobile phases, gradient, flow rate, and temperature).

    • Acquire data in a mode that allows for the simultaneous monitoring of both the analyte and the deuterated standard (e.g., selected ion monitoring or MRM).

  • Data Analysis:

    • From the resulting chromatograms, determine the retention time at the apex of the peak for both the analyte and the deuterated internal standard.

    • Calculate the retention time difference (Δt_R = t_R(analyte) - t_R(deuterated standard)).

    • Repeat the injection multiple times (n≥3) to assess the reproducibility of the retention time and the difference.

dot

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte and Deuterated Standard Mixture B Inject onto LC-MS/MS System A->B C Acquire Chromatographic Data B->C D Determine Peak Apex Retention Times C->D E Calculate Retention Time Difference (ΔtR) D->E F Assess Reproducibility E->F

Caption: Workflow for Measuring Retention Time Shift.

Protocol for Assessing Deuterium Exchange

Objective: To evaluate the stability of the deuterium label on the internal standard in the sample matrix and analytical solutions.

Methodology:

  • Sample Preparation:

    • Spike a known concentration of the deuterated internal standard into a blank biological matrix (e.g., plasma, urine).

    • Prepare a parallel sample by spiking the standard into the final reconstitution solvent.

  • Incubation:

    • Incubate both sets of samples under conditions that mimic the entire analytical workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).

    • Include a "time zero" sample that is processed immediately after spiking.

  • Sample Processing and Analysis:

    • Process all samples (time zero and incubated) using the established extraction method.

    • Analyze the processed samples by LC-MS/MS, monitoring for both the deuterated standard and the unlabeled analyte.

  • Data Interpretation:

    • Compare the peak area of the deuterated standard in the incubated samples to the time-zero sample. A significant decrease may indicate degradation or exchange.

    • Examine the chromatograms of the incubated samples for the appearance of the unlabeled analyte at the retention time of the standard, which is a direct indicator of H/D back-exchange.

dot

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Spike Deuterated Standard into Blank Matrix and Solvent B Incubate at Relevant Temperatures and Durations A->B C Include 'Time Zero' Control A->C D Process and Analyze All Samples by LC-MS/MS B->D C->D E Compare Standard Peak Area to Time Zero D->E F Monitor for Appearance of Unlabeled Analyte D->F

Caption: Workflow for Assessing Deuterium Exchange.

Conclusion

Deuterated internal standards remain an indispensable tool for achieving high-quality quantitative data in analytical sciences. Their ability to closely mimic the behavior of the analyte provides a level of accuracy that is often unmatched by other internal standards. However, it is crucial for researchers, scientists, and drug development professionals to be aware of the subtle yet significant physicochemical differences that arise from the substitution of hydrogen with deuterium.

Understanding and characterizing the kinetic and chromatographic isotope effects, as well as potential changes in other properties like solubility and melting point, are essential for robust method development and validation. By employing the experimental protocols outlined in this guide, researchers can proactively assess these differences and take appropriate steps to mitigate any potential impact on data quality. This informed approach ensures that deuterated standards are used to their full potential, reinforcing the integrity and reliability of analytical results.

References

The Gold Standard in Bioanalysis: A Technical Guide to Stable Isotope-Labeled Standards in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. Accurate and precise bioanalysis is the bedrock of reliable PK data, informing critical decisions from lead optimization to clinical dose selection. This technical guide provides an in-depth exploration of the pivotal role of stable isotope-labeled (SIL) standards in achieving the highest fidelity in quantitative bioanalysis.

The Principle of Isotope Dilution Mass Spectrometry: The Foundation of Accuracy

The use of SIL standards is intrinsically linked to the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of a SIL version of the analyte to the sample at the earliest stage of analysis. The SIL standard, being chemically identical to the analyte, acts as an ideal internal standard (IS). It experiences the same physical and chemical variations throughout the entire analytical workflow, including sample extraction, storage, and ionization in the mass spectrometer.

By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL internal standard, any variations are effectively normalized, leading to highly accurate and precise quantification. This is because any loss of analyte during sample processing will be accompanied by a proportional loss of the SIL-IS, keeping their ratio constant.

The Unparalleled Advantages of Stable Isotope-Labeled Internal Standards

The superiority of SIL internal standards over other types of internal standards, such as structural analogs, is well-documented. The near-identical physicochemical properties of a SIL-IS to the analyte provide a level of analytical control that is unmatched.

Key Advantages:

  • Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since the SIL-IS co-elutes with the analyte and has the same ionization properties, it experiences the same matrix effects, allowing for effective normalization.

  • Compensation for Extraction Recovery Variability: Inconsistent recovery of the analyte during sample preparation is a significant source of error. The SIL-IS tracks the analyte's behavior throughout the extraction process, ensuring that any variability is accounted for in the final measurement.

  • Improved Precision and Accuracy: The use of SIL-IS consistently leads to higher precision (lower coefficient of variation) and accuracy (closer to the true value) in quantitative bioanalysis.

  • Enhanced Method Robustness: Methods employing SIL-IS are generally more robust and less susceptible to variations in experimental conditions.

Quantitative Data Presentation: A Comparative Analysis

The following tables summarize the performance of bioanalytical methods using stable isotope-labeled internal standards compared to analog internal standards.

Table 1: Comparison of Internal Standards for the Quantification of Everolimus by LC-MS/MS

Performance CharacteristicStable Isotope-Labeled IS (everolimus-d4)Analog IS (32-desmethoxyrapamycin)
Lower Limit of Quantification (LLOQ)1.0 ng/mL1.0 ng/mL
Analytical Recovery98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV%)4.3% - 7.2%4.3% - 7.2%
Correlation with Independent Method (r)> 0.98> 0.98
Slope vs. Independent Method0.950.83

Table 2: Impact of Internal Standard on the Recovery of Lapatinib from Cancer Patient Plasma

Internal Standard TypePlasma SourceRecovery RangeFold Variation
Isotope-Labeled (lapatinib-d3)6 different donorsCorrected for variabilityN/A
Non-Isotope-Labeled (zileuton)6 different donors29% - 70%2.4-fold
Isotope-Labeled (lapatinib-d3)6 cancer patients (pretreatment)Corrected for variabilityN/A
Non-Isotope-Labeled (zileuton)6 cancer patients (pretreatment)16% - 56%3.5-fold

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for a typical pharmacokinetic study employing stable isotope-labeled standards.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting drugs from plasma or serum samples.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibration standard, quality control, or unknown study sample).

  • Internal Standard Spiking: Add 10 µL of the stable isotope-labeled internal standard working solution (e.g., 100 ng/mL in methanol) to each tube.

  • Vortexing: Briefly vortex the samples to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube or a 96-well plate.

  • Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortexing and Centrifugation: Vortex the reconstituted samples and centrifuge at 14,000 rpm for 5 minutes before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following provides a general LC-MS/MS method. Specific parameters will need to be optimized for the analyte of interest.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

Visualizing Workflows and Pathways

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing stable isotope-labeled standards.

experimental_workflow cluster_study_design Study Design & Dosing cluster_sampling Biological Sampling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis study_design Pharmacokinetic Study Design dosing Dose Administration (Oral or IV) study_design->dosing blood_sampling Blood Sample Collection (Time course) dosing->blood_sampling add_sil_is Addition of SIL-IS blood_sampling->add_sil_is extraction Protein Precipitation / LLE / SPE add_sil_is->extraction centrifugation Centrifugation extraction->centrifugation transfer Supernatant Transfer centrifugation->transfer reconstitution Reconstitution transfer->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/SIL-IS Ratio Calculation peak_integration->ratio_calculation calibration_curve Concentration Determination (from Calibration Curve) ratio_calculation->calibration_curve pk_analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) calibration_curve->pk_analysis

Caption: A typical experimental workflow for a pharmacokinetic study using stable isotope-labeled internal standards.

Elucidating Metabolic Pathways: A Case Study of PNU-96391

Stable isotope-labeled compounds are invaluable for delineating metabolic pathways. By administering a labeled parent drug, metabolites can be confidently identified and their formation quantified. The following diagram illustrates the primary metabolic pathway of PNU-96391, which was characterized using stable isotope methodology.

metabolic_pathway PNU96391 PNU-96391 (Parent Drug) M1 M1 (N-despropyl metabolite) PNU96391->M1 Metabolism (~70% of dose) Elimination Renal Elimination M1->Elimination Excretion

Caption: The primary metabolic pathway of PNU-96391 to its N-despropyl metabolite (M1).

Conclusion

The use of stable isotope-labeled standards in conjunction with liquid chromatography-tandem mass spectrometry represents the gold standard for quantitative bioanalysis in pharmacokinetic studies. Their ability to effectively compensate for analytical variability, particularly matrix effects and inconsistent extraction recovery, provides a level of accuracy and precision that is unattainable with other internal standardization techniques. For researchers, scientists, and drug development professionals, the adoption of SIL-IS is a critical step towards generating high-quality, reliable, and defensible pharmacokinetic data, ultimately facilitating more informed and successful drug development programs.

In-Depth Technical Guide to the Isotopic Purity of Fluticasone Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Fluticasone propionate-d5, a deuterated analog of the potent synthetic corticosteroid, Fluticasone propionate. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

This compound serves as a crucial internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Fluticasone propionate in biological matrices.[1][2] Its isotopic purity is a critical parameter that directly impacts the accuracy and reliability of such quantitative assays. This guide delves into the quantitative assessment of isotopic purity, the experimental protocols for its determination, and the underlying pharmacology of Fluticasone propionate.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of a deuterated standard is defined by the extent of deuterium incorporation and the distribution of its isotopologues. The following table summarizes the quantitative data on the isotopic distribution of a commercially available this compound standard.

IsotopologueNotationRelative Abundance (%)
Non-deuteratedd00.13
Monodeuteratedd10.26
Dideuteratedd21.24
Trideuteratedd30.86
Tetradeuteratedd49.04
Pentadeuteratedd588.46

Table 1: Isotopic distribution of this compound. Data is derived from a representative Certificate of Analysis.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment and distribution of labeled compounds.[3]

Instrumentation:

  • Liquid Chromatograph (LC) coupled with a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This stock solution is further diluted to a working concentration suitable for MS analysis (e.g., 1 µg/mL).

  • Chromatographic Separation: The sample is injected into the LC system. A reversed-phase C18 column is typically used to separate the analyte from any potential impurities. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is employed.

  • Mass Spectrometric Analysis: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in positive electrospray ionization (ESI+) mode. A full scan acquisition is performed over a mass range that includes the molecular ions of all possible isotopologues of this compound.

  • Data Analysis: The mass spectrum of the this compound peak is analyzed. The relative abundance of each isotopologue (d0 to d5) is determined by integrating the peak area of its corresponding molecular ion ([M+H]+). The isotopic purity is then calculated based on the relative abundance of the desired d5 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy provides valuable information about the location of deuterium atoms within the molecule and can be used to confirm the structural integrity of the deuterated compound.[4][5]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Methodology:

  • Sample Preparation: A sufficient amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, DMSO-d6).

  • ¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the successful labeling. The integration of the remaining proton signals can be used to estimate the degree of deuteration at specific sites.

  • ²H NMR Analysis: A deuterium NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms. The chemical shifts of these signals confirm the positions of the deuterium labels.

  • ¹³C NMR Analysis: A carbon-13 NMR spectrum can also provide information about the deuteration. The carbon signals adjacent to the deuterium atoms will show characteristic splitting patterns (C-D coupling) and a slight upfield shift.

Mandatory Visualizations

Glucocorticoid Receptor Signaling Pathway

Fluticasone propionate exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[6] The binding of Fluticasone propionate to the cytoplasmic GR triggers a cascade of events leading to the modulation of gene expression.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FP Fluticasone Propionate GR_complex GR-HSP90 Complex FP->GR_complex Binding GR_FP Activated GR-FP Complex GR_complex->GR_FP Conformational Change HSP90 Dissociation GR_dimer GR-FP Dimer GR_FP->GR_dimer Nuclear Translocation and Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding to DNA Transcription_Modulation Modulation of Gene Transcription GRE->Transcription_Modulation Anti_inflammatory_proteins Increased Synthesis of Anti-inflammatory Proteins Transcription_Modulation->Anti_inflammatory_proteins Pro_inflammatory_cytokines Decreased Synthesis of Pro-inflammatory Cytokines Transcription_Modulation->Pro_inflammatory_cytokines cluster_workflow Isotopic Purity Workflow start Start sample_prep Sample Preparation (Dilution of FP-d5) start->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_analysis High-Resolution MS Analysis (Full Scan, ESI+) lc_separation->ms_analysis data_processing Data Processing (Extract Ion Chromatograms) ms_analysis->data_processing isotopic_distribution Determine Isotopic Distribution (Integration of Isotopologue Peaks) data_processing->isotopic_distribution purity_calculation Calculate Isotopic Purity isotopic_distribution->purity_calculation report Report Results purity_calculation->report

References

A Technical Guide to Commercial Sourcing and Application of Fluticasone Propionate-d5 for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Fluticasone propionate-d5, a critical reagent for research and development. This deuterated analog of Fluticasone propionate serves as an invaluable internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies. This document outlines key specifications from various suppliers, details its primary application in analytical methodologies, and provides standardized experimental protocols.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers catering to the research and pharmaceutical industries. The following tables summarize the key quantitative data for the products offered, facilitating a comparative assessment for procurement.

Table 1: General Product Specifications from Commercial Suppliers

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Simson Pharma Limited[1]1093258-28-6C₂₅H₂₆D₅F₃O₅S505.60
Aquigen Bio Sciences[2]1093258-28-6C₂₅H₂₆D₅F₃O₅S505.6
Cerilliant[3]1093258-28-6C₂₅H₂₆D₅F₃O₅S505.60
LGC Standards[4]1093258-28-6C₂₅H₂₆D₅F₃O₅S505.60
Pharmaffiliates[5]1093258-28-6C₂₅H₂₆D₅F₃O₅S505.60
BDG Synthesis[6]80474-14-2 (unlabelled)C₂₅H₂₆D₅F₃O₅S505.6

Table 2: Detailed Analytical Specifications from a Supplier's Certificate of Analysis (LGC Standards)

ParameterSpecificationResult
Appearance White to Off-White SolidWhite to Off-White Solid
Purity (HPLC) Report Result91.75% (at 240 nm)
Isotopic Purity >95%96.8%
Isotopic Distribution d0 = 0.13%, d1 = 0.26%, d2 = 1.24%, d3 = 0.86%, d4 = 9.04%, d5 = 88.46%
Solubility Chloroform (Slightly), DMSO (Slightly)
Storage Conditions -20°C, Inert atmosphere

Data is based on a specific lot and may vary. Researchers should always consult the lot-specific Certificate of Analysis.

Application in Bioanalytical Methods: An Internal Standard for LC-MS/MS

The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of Fluticasone propionate in biological matrices such as human plasma.[7][8] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby enhancing the accuracy and precision of the analytical method.[7]

Experimental Workflow for Quantification in Human Plasma

The following diagram illustrates a typical workflow for the quantification of Fluticasone propionate in human plasma using this compound as an internal standard.

experimental_workflow plasma_sample Plasma Sample is_spiking Spike with This compound (IS) plasma_sample->is_spiking extraction Sample Preparation (SPE or Protein Precipitation) is_spiking->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

A typical workflow for bioanalytical sample preparation and analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of this compound.

Sample Preparation from Human Plasma using Solid-Phase Extraction (SPE)

This protocol is adapted from a highly sensitive method for the quantification of Fluticasone propionate in human plasma.[9]

  • Sample Aliquoting: Transfer 500 µL of human K2EDTA plasma into a clean polypropylene tube.

  • Internal Standard Spiking: Add 50 µL of a 25 pg/mL solution of Fluticasone propionate-d3 (a similar deuterated standard) as the internal standard. Note: this compound can be substituted here with appropriate concentration adjustments.

  • Sample Pre-treatment: Subject the samples to protein precipitation followed by reverse-phase solid-phase extraction (SPE) using a C18 cartridge.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water followed by two washes with 25% methanol.

  • Elution: Elute the analyte and internal standard using dichloromethane.

  • Evaporation: Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines typical LC-MS/MS conditions for the analysis of Fluticasone propionate and its deuterated internal standard.[8][10]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used (e.g., Reprosil Gold 100 C18, 2 µm, 100 x 2 mm).[8]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 1mM Ammonium Trifluoroacetate) and an organic solvent (e.g., Methanol or Acetonitrile) is typical.[8][11] For example, a mobile phase of Methanol: 1mM Ammonium Trifluoroacetate buffer (90:10 v/v) can be used.[8]

    • Flow Rate: A flow rate of 0.2 mL/minute is often employed.[8]

    • Injection Volume: Typically 10-20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used.[10]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[8]

    • MRM Transitions:

      • Fluticasone propionate: m/z 501.0 → 293.05[10]

      • This compound: m/z 506.0 → 313.1[10]

    • Instrument Tuning: The mass spectrometer is tuned for optimal sensitivity for both the analyte and the internal standard.[8]

Logical Relationship for MRM-based Quantification

The following diagram illustrates the logical relationship in MRM-based quantification, where specific precursor ions are selected and fragmented to produce characteristic product ions for both the analyte and the internal standard.

mrm_quantification cluster_analyte Fluticasone Propionate (Analyte) cluster_is This compound (IS) precursor_analyte Precursor Ion (m/z 501.0) product_analyte Product Ion (m/z 293.05) precursor_analyte->product_analyte CID quantification Quantification (Ratio of Analyte/IS) product_analyte->quantification precursor_is Precursor Ion (m/z 506.0) product_is Product Ion (m/z 313.1) precursor_is->product_is CID product_is->quantification

MRM transitions for analyte and internal standard quantification.

Conclusion

This compound is a readily available and essential tool for researchers in drug development and bioanalysis. Its use as an internal standard in LC-MS/MS methods ensures the generation of high-quality, reliable quantitative data for pharmacokinetic and other research applications. When selecting a supplier, it is crucial to consider the provided analytical data, such as purity and isotopic enrichment, to ensure the integrity of experimental results. The protocols outlined in this guide provide a solid foundation for the implementation of robust and sensitive bioanalytical assays for Fluticasone propionate.

References

The Core Mechanism of Fluticasone Propionate: A Technical Guide to its Anti-Inflammatory Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluticasone propionate (FP) is a potent synthetic trifluorinated glucocorticoid renowned for its significant topical anti-inflammatory activity, forming the cornerstone of treatment for asthma and allergic rhinitis.[1][2][3] Its therapeutic efficacy is rooted in a multifaceted mechanism of action at both the molecular and cellular levels. This is characterized by high-affinity binding to the glucocorticoid receptor (GR), subsequent modulation of gene expression through genomic pathways, and a broad-spectrum inhibition of inflammatory cells and mediators.[4][[“]] This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and development professionals.

Pharmacodynamics: Receptor Binding and Potency

The anti-inflammatory power of a glucocorticoid is intrinsically linked to its interaction with the glucocorticoid receptor. Fluticasone propionate exhibits a superior pharmacodynamic profile compared to many other corticosteroids, which is defined by its high lipophilicity, high binding affinity for the GR, and prolonged duration of action at the receptor level.[1][6]

Receptor Binding Affinity and Kinetics

FP demonstrates a remarkably high affinity for the human glucocorticoid receptor.[7] Studies have shown it has an absolute affinity (Kd) of approximately 0.5 nM.[1][6][8] This high affinity is a result of a rapid association rate with the receptor and a distinctly slow dissociation rate.[1][9] The resulting steroid-receptor complex is exceptionally stable, with a half-life exceeding 10 hours, significantly longer than that of budesonide (~5 hours) or beclomethasone-17-monopropionate (17-BMP) (~7.5 hours).[1][9] This prolonged receptor occupancy is a key factor in its sustained anti-inflammatory effect.[9]

Table 1: Glucocorticoid Receptor (GR) Binding Characteristics

GlucocorticoidAbsolute Affinity (Kd) (nmol/L)Relative Receptor Affinity (RRA)*Steroid-Receptor Complex Half-Life (hours)
Fluticasone Propionate (FP) 0.5[1][6][8]1.5-fold > 17-BMP, 3-fold > Budesonide[1][6]>10[1][6][9]
Beclomethasone-17-Monopropionate (17-BMP)Not specifiedReference~7.5[1]
BudesonideNot specified0.33x FP~5[1]
Dexamethasone9.36[9]Not directly compared in this context~1[10]
Triamcinolone AcetonideNot specified0.05x FP[1]~4[1]
FlunisolideNot specified0.05x FP[1]~3.5[11]

*Relative Receptor Affinity compared to Fluticasone Propionate, derived from multiple sources.

Molecular Mechanism of Action: The Genomic Pathway

Upon diffusing into the cell, fluticasone propionate binds to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex (including Hsp90) and its translocation into the nucleus.[2] Once in the nucleus, the FP-GR complex modulates gene expression primarily through two genomic mechanisms: transactivation and transrepression .[2][12]

Transrepression: Inhibition of Pro-Inflammatory Genes

Transrepression is considered the principal mechanism behind the anti-inflammatory effects of glucocorticoids.[13][14] The activated FP-GR complex interacts directly with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[14][15] This protein-protein interaction prevents these transcription factors from binding to their DNA response elements, thereby inhibiting the transcription of a wide array of pro-inflammatory genes.[14] This leads to the reduced synthesis of:

  • Pro-inflammatory Cytokines: Interleukins (IL-1, IL-4, IL-5), and Tumor Necrosis Factor-alpha (TNF-α).[16][17][18]

  • Chemokines: Such as RANTES (Regulated upon Activation, Normal T-cell Expressed and Secreted).[13][14]

  • Adhesion Molecules: E-selectin and VCAM on endothelial cells.[10]

  • Inflammatory Enzymes: Such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Transactivation: Upregulation of Anti-Inflammatory Genes

In the transactivation pathway, the FP-GR complex dimerizes and binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][14] This binding initiates the transcription of genes with anti-inflammatory properties, including:

  • Annexin A1 (Lipocortin-1): An inhibitor of phospholipase A2, which blocks the production of inflammatory prostaglandins and leukotrienes.

  • Secretory Leukocyte Protease Inhibitor (SLPI): An anti-protease that protects tissues from damage by inflammatory enzymes.[6][10][17]

  • Mitogen-activated protein kinase phosphatase-1 (MKP-1): Which deactivates pro-inflammatory signaling pathways.

  • Interleukin-10 (IL-10): An anti-inflammatory cytokine.[19]

genomic_mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_transrepression Transrepression (Anti-inflammatory) cluster_transactivation Transactivation (Anti-inflammatory & Side Effects) FP Fluticasone Propionate GR_HSP GR-Hsp90 Complex FP->GR_HSP Binds GR_FP Activated FP-GR Complex GR_HSP->GR_FP Activation & Hsp90 Dissociation NFkB_AP1 NF-κB / AP-1 GR_FP->NFkB_AP1 Inhibits GR_FP_Dimer FP-GR Dimer GR_FP->GR_FP_Dimer Dimerizes GR_FP->GR_FP_Dimer Nuclear Translocation ProInflam_Genes Pro-inflammatory Gene Transcription (Cytokines, Chemokines) NFkB_AP1->ProInflam_Genes Activates Transcription\nBlocked Transcription Blocked GRE GRE (DNA Binding Site) GR_FP_Dimer->GRE Binds AntiInflam_Genes Anti-inflammatory Gene Transcription (Annexin A1, SLPI) GRE->AntiInflam_Genes Initiates

Caption: Genomic mechanism of Fluticasone Propionate action.

Cellular Effects: Targeting the Inflammatory Cascade

The molecular changes induced by fluticasone propionate translate into profound effects on the key cellular players in the inflammatory response. FP has a wide range of inhibitory effects on multiple cell types involved in asthma and rhinitis.[4]

Effects on Inflammatory Cells

FP significantly reduces the number and activity of crucial inflammatory cells in the airway mucosa.[1][20] This includes:

  • Eosinophils: FP promotes eosinophil apoptosis (programmed cell death) and inhibits IL-5-induced eosinophilia.[6][16][17]

  • T-Lymphocytes: FP inhibits T-cell proliferation and the production of Th2-type cytokines like IL-4 and IL-5.[10][16][18] Biopsy studies in asthmatics show FP decreases the number of CD3+, CD4+, and CD8+ T-cells.[1][17]

  • Mast Cells: FP inhibits mast cell accumulation and the release of mediators like histamine.[6][16][21]

  • Other Cells: FP also reduces the numbers of macrophages, neutrophils, and dendritic (Langerhans') cells in the nasal and bronchial mucosa.[4][20]

Table 2: In Vitro Potency of Fluticasone Propionate (FP) on Cellular and Mediator Inhibition

Target / AssayMetricFP PotencyComparator Potency
T-lymphocyte Proliferation (anti-CD3 induced)IC₅₀0.3 nM[10]Dexamethasone: 5.9 nM, Budesonide: 0.8 nM[10]
Adhesion Molecule Expression (E-selectin)IC₅₀1 nM[10]Dexamethasone: 23 nM, Budesonide: 9.5 nM[10]
Eosinophil ApoptosisEC₅₀3.7 nM[7]Budesonide: ~5x less potent[11]
Histamine Release (Basophil)IC₅₀0.03 nmol/L[11]Budesonide: 0.6 nmol/L, BDP: 1 nmol/L[11]
SLPI Induction (Airway Epithelial Cells)EC₅₀0.1 nM[11]Dexamethasone: 2 nM, Triamcinolone: 1 nM[11]

IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration.

Experimental Protocols

The characterization of fluticasone propionate's anti-inflammatory mechanism relies on a variety of robust in vitro and in vivo assays. Below are outlines of key experimental methodologies.

Protocol: Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Kd) of a compound for the glucocorticoid receptor.

  • Preparation of Cytosol: Human lung tissue or a relevant cell line (e.g., A549) is homogenized in a buffer solution on ice. The homogenate is then centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, yielding a supernatant containing the cytosolic fraction with GRs.

  • Incubation: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with aliquots of the cytosol.

  • Competition: Parallel incubations are performed with the addition of increasing concentrations of unlabeled fluticasone propionate (the competitor). A non-specific binding control is also included, which contains a large excess of unlabeled glucocorticoid to saturate all specific binding sites.

  • Separation: After incubation (e.g., 18 hours at 4°C) to reach equilibrium, bound and free radioligand are separated. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation.

  • Quantification: The radioactivity in the supernatant (representing the bound ligand) is measured using liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted, and the IC₅₀ value (concentration of FP that inhibits 50% of specific [³H]-dexamethasone binding) is determined. The equilibrium dissociation constant (Kd) for FP is then calculated using the Cheng-Prusoff equation.

Protocol: NF-κB Transrepression Luciferase Reporter Assay

This assay quantifies the ability of a glucocorticoid to inhibit NF-κB-mediated gene transcription.[13][15]

  • Cell Culture and Transfection: A human cell line, typically A549 (lung epithelial cells), is cultured in appropriate media. The cells are then transiently transfected with a plasmid vector containing a luciferase reporter gene under the control of a promoter with multiple NF-κB response elements. A second plasmid (e.g., expressing Renilla luciferase) is often co-transfected to serve as an internal control for transfection efficiency.

  • Compound Treatment: After allowing time for gene expression (e.g., 24 hours), the transfected cells are pre-treated for 1-2 hours with various concentrations of fluticasone propionate or a vehicle control.

  • Inflammatory Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α or IL-1β, for a defined period (e.g., 6-8 hours) to induce the transcription of the luciferase gene.

  • Cell Lysis and Assay: The cells are washed and then lysed. The cell lysate is transferred to a luminometer plate.

  • Luminescence Measurement: A luciferase assay reagent is added to the lysate, and the resulting luminescence (from firefly luciferase) is measured in a luminometer. The luminescence from the control reporter (Renilla) is also measured.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each sample. The inhibitory effect of fluticasone propionate is calculated as the percentage reduction in normalized luciferase activity compared to the stimulated vehicle control. An IC₅₀ value is then determined from the dose-response curve.

experimental_workflow cluster_reporter_assay NF-κB Luciferase Reporter Assay Workflow A 1. Culture & Transfect A549 cells with NF-κB-luciferase plasmid B 2. Pre-treat cells with varying concentrations of Fluticasone Propionate A->B C 3. Stimulate with TNF-α to activate NF-κB B->C D 4. Lyse cells and add luciferase substrate C->D E 5. Measure luminescence (proportional to NF-κB activity) D->E F 6. Analyze Data: Calculate % inhibition and determine IC₅₀ E->F

Caption: Workflow for an NF-κB transrepression reporter assay.

Conclusion

The anti-inflammatory mechanism of action of fluticasone propionate is a sophisticated process initiated by high-affinity, durable binding to the glucocorticoid receptor. This engagement sets off a cascade of genomic events, dominated by the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, which effectively shuts down the production of a broad spectrum of inflammatory cytokines, chemokines, and enzymes. Concurrently, the transactivation of anti-inflammatory genes further contributes to its therapeutic effect. These molecular actions culminate in a potent, wide-ranging inhibition of key inflammatory cells, including eosinophils, T-lymphocytes, and mast cells. The superior pharmacodynamic profile and multifaceted mechanism solidify fluticasone propionate's role as a highly effective agent in the management of inflammatory airway diseases. A thorough understanding of these pathways is critical for the development of future anti-inflammatory therapies with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes & Protocols: Quantification of Fluticasone Propionate using LC-MS/MS with a d5-Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the sensitive and selective quantification of fluticasone propionate in biological matrices, typically human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, fluticasone propionate-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical trials where low concentrations of the drug are expected.

Introduction

Fluticasone propionate is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis.[1][2][3] Due to its high potency, therapeutic doses result in very low systemic concentrations, often in the picogram per milliliter (pg/mL) range.[2][4] Consequently, a highly sensitive and robust analytical method is required for its accurate quantification in biological samples. LC-MS/MS has emerged as the preferred technique for this purpose due to its superior sensitivity, selectivity, and speed. The use of a deuterated internal standard, such as this compound, is critical for correcting variations in sample processing and instrument response, thereby ensuring the reliability of the results.[3]

Experimental Protocols

This section details the necessary steps for sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective technique for extracting fluticasone propionate from plasma, providing a clean sample for LC-MS/MS analysis.

Materials:

  • Human plasma (K2EDTA)

  • Fluticasone propionate and this compound reference standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Dichloromethane

  • Ammonia solution

  • SPE cartridges (e.g., Oasis MCX, Cleanert S C18)[1]

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spiking: To a 500 µL aliquot of human plasma, add 50 µL of the this compound internal standard working solution (concentration will depend on the specific assay range).[1][4]

  • Pre-treatment: Some protocols may involve a protein precipitation step prior to SPE by adding a solution like 0.2 M zinc sulfate.[5]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.[5]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances. A typical wash may consist of water followed by a weak organic solvent solution (e.g., 25% methanol).[1][5]

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate solvent, such as dichloromethane or a mixture of methanol and water.[1][4]

  • Evaporation: Dry the eluate under a stream of nitrogen at approximately 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase.[1][5]

  • Injection: The reconstituted sample is then ready for injection into the LC-MS/MS system.

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

ParameterRecommended Conditions
Column C18 or Phenyl column (e.g., Shim-pack GIST C18, BEH Phenyl 1.7 µm)[4]
Mobile Phase A 0.1% Ammonia in Water or 0.01 M ammonium acetate with 0.2% acetic acid[3][4]
Mobile Phase B Acetonitrile or Methanol[3][4]
Flow Rate 0.2 - 0.5 mL/min[3][4]
Injection Volume 20 - 50 µL[4]
Column Temperature 50 °C[4]
Gradient A gradient elution is typically used to achieve optimal separation.
Mass Spectrometry

Table 2: Mass Spectrometry Parameters

ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI)[1][4]
Scan Type Multiple Reaction Monitoring (MRM)[3][6]
Precursor Ion (Q1) - Fluticasone Propionate m/z 501.0 - 501.3[4][6][7]
Product Ion (Q3) - Fluticasone Propionate m/z 293.05 - 293.2[4][6]
Precursor Ion (Q1) - this compound m/z 506.0 - 506.1[4][6]
Product Ion (Q3) - this compound m/z 313.1 - 313.2[1][4]
Dwell Time ~200 msec[1]
Ion Source Temperature 300 - 400 °C[1][4]
Collision Energy Optimized for the specific instrument, around -20 eV has been reported.[4]

Data Presentation

The quantitative data from the analysis should be summarized for clarity and easy interpretation.

Table 3: Calibration Curve and Quality Control Sample Summary

Sample TypeConcentration (pg/mL)Mean Measured Concentration (pg/mL)Accuracy (%)Precision (%CV)
Calibration Standard 10.2
Calibration Standard 21.0
Calibration Standard 310.0
Calibration Standard 450.0
Calibration Standard 5100.0
Calibration Standard 6200.0
LLOQ QC0.22
LQC1.68
MQC26.28
HQC105.12

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Middle Quality Control; HQC: High Quality Control. Data sourced from a representative study.[4]

Visualizations

The following diagrams illustrate the key workflows and relationships in the described method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) spike Spike with This compound plasma->spike spe Solid-Phase Extraction (SPE) spike->spe dry Evaporation (Nitrogen) spe->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve (Analyte/IS Ratio) integrate->calibrate quantify Quantification of Fluticasone Propionate calibrate->quantify

Caption: Experimental workflow from sample preparation to data analysis.

References

Application Note: Preparation of Fluticasone Propionate-d5 Internal Standard Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in bioanalytical method development and sample analysis using LC-MS/MS.

Purpose: This document provides a detailed protocol for the preparation of Fluticasone propionate-d5 (FP-d5) internal standard (IS) solutions. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of Fluticasone propionate in biological matrices by correcting for variability during sample preparation and instrumental analysis.

Introduction

Fluticasone propionate is a potent synthetic corticosteroid used in the treatment of asthma and allergic rhinitis.[1] Due to its high potency, therapeutic concentrations in plasma are extremely low, often in the sub-pg/mL to low pg/mL range.[2][3] Accurate quantification requires a highly sensitive and robust analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This compound is the deuterium-labeled analog of Fluticasone propionate and serves as an ideal internal standard for quantitative analysis.[4] It shares near-identical chemical and physical properties with the analyte, ensuring it behaves similarly during extraction, ionization, and chromatographic separation, thereby providing reliable correction for analytical variability. This protocol details the steps for preparing stock and working solutions of FP-d5 for use in such assays.

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided below. All reagents should be of HPLC or mass spectrometry grade to minimize interference.

Table 1: Materials and Reagents

Material Specification Recommended Supplier
This compound Crystalline solid, ≥98% purity Commercially available
Methanol (MeOH) LC-MS Grade Fisher Scientific, J.T. Baker, etc.
Acetonitrile (ACN) LC-MS Grade Fisher Scientific, J.T. Baker, etc.
Dimethyl Sulfoxide (DMSO) LC-MS Grade / Spectroscopy Grade Cayman Chemical, Sigma-Aldrich

| Ultrapure Water | Type I, 18.2 MΩ·cm | Milli-Q® System or equivalent |

Table 2: Equipment

Equipment Specification
Analytical Balance Readable to at least 0.01 mg
Volumetric Flasks Class A (1 mL, 10 mL, 100 mL)
Pipettes Calibrated, adjustable volume (e.g., 1-10 µL, 10-100 µL, 100-1000 µL)
Vortex Mixer Standard laboratory model
Sonicator Bath For aiding dissolution
Storage Vials Amber glass, screw-cap

| Syringe Filters | 0.2 µm, PTFE or nylon |

Experimental Protocol

This protocol describes a three-step process for preparing a final working internal standard solution. The concentrations provided are typical for bioanalytical assays and can be adjusted based on specific method requirements.

Safety Precaution: Fluticasone propionate is a potent corticosteroid. Handle the solid compound and concentrated solutions in a fume hood or ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step 1: Preparation of Primary Stock Solution (1 mg/mL)

The primary stock solution is the most concentrated solution, prepared by dissolving a precisely weighed amount of the solid FP-d5. DMSO is an excellent initial solvent due to the high solubility of Fluticasone propionate (~25 mg/mL).[5]

  • Weighing: Accurately weigh approximately 1.0 mg of this compound solid using an analytical balance. Record the exact weight.

  • Dissolution: Transfer the weighed solid into a 1 mL Class A volumetric flask.

  • Solubilization: Add approximately 0.8 mL of DMSO to the flask. Gently swirl and sonicate for 5-10 minutes, or until all solid is completely dissolved.

  • Final Volume: Allow the solution to return to room temperature. Carefully add DMSO to the 1 mL mark. Cap the flask and invert it 15-20 times to ensure homogeneity.

  • Transfer & Storage: Transfer the solution to a labeled amber glass vial for storage. This is the Primary Stock Solution (1 mg/mL) .

Step 2: Preparation of Intermediate Stock Solution (10 µg/mL)

This step involves diluting the primary stock to a more manageable concentration for preparing working solutions. Methanol is a suitable solvent for this dilution.

  • Pipetting: Allow the Primary Stock Solution to equilibrate to room temperature. Using a calibrated pipette, transfer 10 µL of the 1 mg/mL Primary Stock Solution into a 1 mL Class A volumetric flask.

  • Dilution: Add Methanol to the 1 mL mark.

  • Mixing: Cap the flask and mix thoroughly by inverting 15-20 times.

  • Transfer & Storage: Transfer the solution to a new, labeled amber glass vial. This is the Intermediate Stock Solution (10 µg/mL) .

Step 3: Preparation of Working Internal Standard Spiking Solution (1 ng/mL)

This is the final solution that is spiked into calibration standards, quality control samples, and unknown samples during the sample preparation process. The concentration is typically low, for example, 1 ng/mL (1000 pg/mL).[3] The diluent is often a mixture that mimics the initial mobile phase conditions, such as 50:50 Methanol:Water.

  • Pipetting: Allow the Intermediate Stock Solution to equilibrate to room temperature. Transfer 10 µL of the 10 µg/mL Intermediate Stock Solution into a 100 mL Class A volumetric flask.

  • Dilution: Add the desired diluent (e.g., 50:50 Methanol:Ultrapure Water) to the 100 mL mark.

  • Mixing: Cap the flask and mix thoroughly by inverting 15-20 times.

  • Transfer & Storage: Transfer the solution to a labeled amber glass vial. This is the Working IS Spiking Solution (1 ng/mL) . This solution is now ready for use in sample preparation (e.g., adding 50 µL per sample).[2]

Summary of Dilution Protocol

The following table summarizes the quantitative steps for the preparation of the internal standard solutions.

Table 3: Quantitative Summary of Solution Preparation

Solution Name Parent Solution Amount of Parent Solution Diluent Final Volume Final Concentration
Primary Stock This compound (Solid) ~1.0 mg DMSO 1 mL 1 mg/mL
Intermediate Stock Primary Stock (1 mg/mL) 10 µL Methanol 1 mL 10 µg/mL

| Working IS Spiking Solution | Intermediate Stock (10 µg/mL) | 10 µL | 50:50 Methanol:Water | 100 mL | 1 ng/mL (1000 pg/mL) |

Visualization of the Protocol Workflow

The logical flow for the preparation of the this compound internal standard solution is illustrated below.

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Intermediate Stock Preparation cluster_2 Step 3: Working IS Spiking Solution Preparation weigh Weigh ~1 mg of This compound Solid dissolve Dissolve in 1 mL DMSO weigh->dissolve stock1 Primary Stock Solution (1 mg/mL) dissolve->stock1 pipette1 Pipette 10 µL of Primary Stock stock1->pipette1 Transfer 10 µL dilute1 Dilute to 1 mL with Methanol pipette1->dilute1 stock2 Intermediate Stock Solution (10 µg/mL) dilute1->stock2 pipette2 Pipette 10 µL of Intermediate Stock stock2->pipette2 Transfer 10 µL dilute2 Dilute to 100 mL with 50:50 Methanol:Water pipette2->dilute2 stock3 Working IS Spiking Solution (1 ng/mL) dilute2->stock3

References

Solid-Phase Extraction Protocol for Fluticasone Propionate in Plasma: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This application note provides a comprehensive overview and detailed protocols for the solid-phase extraction (SPE) of fluticasone propionate from plasma samples. Fluticasone propionate, a potent synthetic corticosteroid, is widely used in the treatment of asthma and allergic rhinitis. Due to its low systemic bioavailability and therapeutic dosage, highly sensitive and robust analytical methods are required for its quantification in plasma, with SPE being a critical sample preparation step.

Introduction

Accurate measurement of fluticasone propionate in plasma is essential for pharmacokinetic and bioequivalence studies. Solid-phase extraction is a widely adopted technique for sample clean-up and concentration of fluticasone propionate from complex biological matrices like plasma. This method effectively removes endogenous interferences such as proteins and phospholipids, leading to improved assay sensitivity and performance, typically in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5][6][7]

This document outlines various established SPE protocols, summarizing key quantitative data and providing a detailed, generalized experimental procedure that can be adapted for specific laboratory needs.

Quantitative Data Summary

The following table summarizes the performance characteristics of several published SPE methods for the quantification of fluticasone propionate in plasma.

SPE SorbentPlasma Volume (µL)LLOQ (pg/mL)Recovery (%)Internal StandardReference
Cleanert S C185000.2Not ReportedFluticasone propionate-D3[1]
Oasis MCX6000.2≥85None Used[2]
Oasis MAX5001.008Not Reported13C3-FP[5]
Not Specified6001Not ReportedNot Specified[6]
Oasis® HLB µElution375<10Not ReportedBudesonide[7]
Oasis PRiME HLB4000.1>90Not Specified
C18Not Specified20086.3Budesonide (22R epimer) acetate[8]
Not SpecifiedNot Specified3Not ReportedNot Specified[9]
Automated 96-well50020Not ReportedNot Specified[3]

LLOQ: Lower Limit of Quantification

Experimental Protocols

This section details a generalized SPE protocol based on common practices from the cited literature. This protocol should be optimized and validated for specific laboratory conditions and analytical instrumentation.

Materials and Reagents
  • Fluticasone Propionate analytical standard

  • Internal Standard (e.g., Fluticasone propionate-D3, ¹³C₃-FP, or Budesonide)

  • Human plasma (K₂EDTA or as required)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Water (deionized or Milli-Q)

  • Formic acid

  • Ammonium hydroxide

  • Zinc sulfate

  • SPE cartridges (e.g., C18, Oasis MCX, Oasis HLB)

  • SPE vacuum manifold

  • Nitrogen evaporator

Generalized SPE Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma 1. Plasma Sample (e.g., 500 µL) spike 2. Spike with Internal Standard plasma->spike precipitate 3. Protein Precipitation / Acidification (e.g., with Zinc Sulfate or Formic Acid) spike->precipitate condition 4. Condition SPE Cartridge (Methanol, then Water) load 5. Load Pre-treated Sample precipitate->load Transfer supernatant condition->load wash1 6. Wash Step 1 (e.g., Water) load->wash1 wash2 7. Wash Step 2 (e.g., 25% Methanol) wash1->wash2 elute 8. Elute Fluticasone Propionate (e.g., Dichloromethane or ACN/MeOH) wash2->elute dry 9. Evaporate to Dryness (Nitrogen stream, 40°C) elute->dry reconstitute 10. Reconstitute in Mobile Phase dry->reconstitute analysis 11. LC-MS/MS Analysis reconstitute->analysis

Caption: A generalized workflow for the solid-phase extraction of fluticasone propionate from plasma.

Step-by-Step Protocol

1. Sample Pre-treatment:

  • Thaw plasma samples at room temperature.

  • To a 500 µL aliquot of plasma, add 50 µL of the internal standard solution (e.g., 25 pg/mL fluticasone propionate-D3).[1]

  • Vortex mix the sample.

  • For protein precipitation, add an equal volume of a precipitating agent like 0.1 M zinc sulfate or acidify with a solution like 2% formic acid in water.[2][7]

  • Vortex and centrifuge the sample to pellet the precipitated proteins. The clear supernatant is used for the SPE step.

2. SPE Cartridge Conditioning:

  • Place the SPE cartridges (e.g., C18 or Oasis MCX) on a vacuum manifold.

  • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not go dry before sample loading.

3. Sample Loading:

  • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to slowly draw the sample through the sorbent bed at a flow rate of approximately 1 mL/min.

4. Washing:

  • Wash the cartridge to remove endogenous interferences.

  • Wash 1: Pass 1 mL of water through the cartridge.[1]

  • Wash 2: Pass 1 mL of 25% methanol in water through the cartridge. This step may be repeated.[1][7]

  • After the final wash, dry the sorbent bed completely by applying a high vacuum for 5-10 minutes.

5. Elution:

  • Place collection tubes in the manifold.

  • Elute fluticasone propionate from the cartridge using an appropriate solvent. Common elution solvents include:

    • 1 mL of dichloromethane.[1]

    • Two aliquots of 25 µL of 50:50 acetonitrile/methanol.[7]

  • Collect the eluate.

6. Dry-down and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase used for the LC-MS/MS analysis.[1]

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Conclusion

The described solid-phase extraction protocols provide a robust and reliable means of extracting fluticasone propionate from plasma for subsequent bioanalysis. The choice of SPE sorbent and specific reagents may vary, and it is crucial to validate the method to ensure it meets the required sensitivity, accuracy, and precision for the intended application. The high recovery and effective removal of matrix components make SPE an indispensable tool for the accurate quantification of low-level fluticasone propionate in clinical and research settings.[1][2][6]

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Fluticasone Propionate Nasal Sprays Using Fluticasone Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone propionate is a potent synthetic corticosteroid widely used in the treatment of allergic rhinitis and asthma.[1][2] Due to its administration directly to the nasal mucosa, it is crucial to understand its systemic absorption and pharmacokinetic profile to assess its safety and efficacy. The plasma concentrations of fluticasone propionate following intranasal administration are typically very low, often in the picogram per milliliter (pg/mL) range, necessitating highly sensitive and robust analytical methods for accurate quantification.[3][4][5]

The use of a stable isotope-labeled internal standard is essential for minimizing analytical variability and ensuring the accuracy of bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fluticasone propionate-d5, a deuterated analog of fluticasone propionate, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, which corrects for matrix effects and variations in instrument response.

These application notes provide detailed protocols for the pharmacokinetic analysis of fluticasone propionate in human plasma following nasal spray administration, utilizing this compound as an internal standard. The methodologies described are based on established and validated LC-MS/MS techniques.

Experimental Protocols

Biological Sample Collection and Handling

A precise and consistent blood sampling schedule is critical for accurately characterizing the pharmacokinetic profile of intranasally administered fluticasone propionate.

Protocol for Blood Sampling:

  • Collect venous blood samples into tubes containing K2EDTA as an anticoagulant.

  • Draw samples at predetermined time points following the administration of the fluticasone propionate nasal spray. A typical sampling schedule includes pre-dose (0 hours) and post-dose time points such as 5, 10, 15, 20, 30, 45, and 60 minutes, and 1.5, 2, 3, 4, 6, 8, 10, 12, 14, and 24 hours.[6]

  • Immediately after collection, gently invert the tubes several times to ensure proper mixing with the anticoagulant.

  • Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the resulting plasma into clearly labeled polypropylene tubes.

  • Store the plasma samples at -70°C or lower until analysis to ensure the stability of the analyte.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting fluticasone propionate and its deuterated internal standard from plasma, providing a clean sample for LC-MS/MS analysis.

Protocol for SPE:

  • Thaw the frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 500 µL aliquot of plasma, add 50 µL of a 25 pg/mL solution of this compound (or d3) in methanol as the internal standard.[3]

  • Perform protein precipitation by adding a precipitating agent such as 0.2 M zinc sulfate solution.[7][8]

  • Vortex the mixture for approximately 5 minutes, followed by centrifugation to pellet the precipitated proteins.[7][8]

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water and then with a 25% methanol solution to remove interfering substances.[3]

  • Elute the analyte and internal standard with a suitable organic solvent, such as dichloromethane or 90% acetonitrile.[3][7]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.[3][7]

LC-MS/MS Analysis

A highly sensitive LC-MS/MS method is required for the quantification of the low concentrations of fluticasone propionate in plasma.

LC-MS/MS Parameters:

ParameterTypical Conditions
Liquid Chromatography
LC SystemA high-performance or ultra-performance liquid chromatography (HPLC/UPLC) system.
ColumnA reverse-phase column, such as a C18 column (e.g., Gemini-NX 5 μC18 110A, 50 x 2 mm i.d., 5 µm).[1]
Mobile PhaseA gradient of an aqueous solution (e.g., 0.01 M ammonium acetate with 0.2% acetic acid) and an organic solvent (e.g., methanol).[1]
Flow Rate0.2 mL/min.[1]
Injection Volume5 µL.
Mass Spectrometry
Mass SpectrometerA triple quadrupole mass spectrometer.
Ionization ModeElectrospray Ionization (ESI) in positive mode.[1]
MRM TransitionsFluticasone Propionate: m/z 501.2 → 313.2; this compound: m/z 506.0 → 313.1.[4][6]

Data Presentation

The following tables summarize key quantitative data from pharmacokinetic studies of fluticasone propionate nasal sprays.

Table 1: LC-MS/MS Method Performance

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.2 - 10 pg/mL[3][4][6][9]
Linear Range0.2 - 120 pg/mL[3]
Inter- and Intra-batch Precision (%CV)< 15%[6][9]
Accuracy (% Bias)< 11%[9]

Table 2: Pharmacokinetic Parameters of Fluticasone Propionate Nasal Sprays

FormulationDoseCmax (pg/mL)AUC0-t (pg·h/mL)AUC0-∞ (pg·h/mL)Reference
Test Nasal Spray200 µg10.365.686.4[10]
Reference Nasal Spray200 µg8.8058.275.2[10]
Nasal Drops800 µg (4 doses)-8.5-[11]
Aqueous Nasal Spray800 µg (4 doses)-67.5-[11]
OPN-375 Nasal Spray186 µg17.2-111.7[12]
OPN-375 Nasal Spray372 µg25.3-171.7[12]

Mandatory Visualization

The following diagram illustrates the general workflow for the pharmacokinetic analysis of fluticasone propionate nasal sprays.

G cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data Analysis Phase cluster_reporting Reporting Phase A Nasal Spray Administration to Subject B Scheduled Blood Sampling A->B C Plasma Separation (Centrifugation) B->C D Addition of this compound (Internal Standard) C->D E Sample Preparation (e.g., SPE) D->E F LC-MS/MS Analysis E->F G Quantification of Fluticasone Propionate Concentration F->G H Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) G->H I Bioequivalence Assessment and Reporting H->I

Caption: Workflow for Pharmacokinetic Analysis.

References

Application Notes and Protocols for Low-Level Fluticasone Propionate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of fluticasone propionate for low-level detection, particularly in biological matrices. The following sections offer a comparative summary of various techniques, a detailed experimental protocol for a highly sensitive method, and a visual representation of the workflow.

Introduction

Fluticasone propionate is a potent synthetic corticosteroid used in the treatment of asthma and allergic rhinitis.[1] Due to its high potency, therapeutic doses result in very low systemic concentrations, often in the sub-picogram to low picogram per milliliter range in plasma.[1][2] Accurate quantification of fluticasone propionate at these low levels is crucial for pharmacokinetic and bioavailability studies but presents significant analytical challenges.[3][4] Effective sample preparation is paramount to remove interfering substances from complex biological matrices and to concentrate the analyte to a level amenable to sensitive analytical instrumentation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

The primary challenges in analyzing low levels of fluticasone propionate include its high degree of plasma protein binding (>99%), potential for ion suppression in mass spectrometry due to matrix components, and the inherent low concentrations.[2][6] Common sample preparation techniques employed to overcome these challenges include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5]

Comparative Data of Sample Preparation Techniques

The following table summarizes the performance of various sample preparation techniques for the quantification of fluticasone propionate in human plasma.

Sample Preparation TechniqueAnalytical MethodMatrixLower Limit of Quantification (LLOQ)Recovery (%)Key FeaturesReference
Solid-Phase Extraction (SPE) with Protein PrecipitationMicroflow LC-MS/MSHuman Plasma0.48 pg/mLNot ReportedUtilizes a trap and elute strategy for sample cleanup and loading of larger injection volumes.[7]
Solid-Phase Extraction (SPE)LC-MS/MSHuman Plasma0.2 pg/mLNot ReportedRapid, single-step extraction procedure.[1]
Solid-Phase Extraction (SPE) with Protein PrecipitationLC-MS/MSHuman Plasma1 pg/mLNot ReportedAutomated method for high-throughput analysis.[8]
Solid-Phase Extraction (SPE)LC-MS/MSHuman Plasma0.2 pg/mLNot ReportedMethod amenable for reinjection of samples or repeat analysis.[9]
Solid-Phase Extraction (SPE)UPLC-MS/MSHuman Plasma0.2 pg/mL≥85%Simple and selective sample preparation.[10]
Solid-Phase Extraction (SPE) with Protein PrecipitationUPLC-MS/MSRat PlasmaNot Reported28% (in plasma)Micro-elution plate approach concentrates the extract without an evaporation step.[6]
Solid-Phase Extraction (SPE)LC-MS/MSHuman Plasma10 pg/mLNot ReportedRobust and rapid analysis time of 2 minutes.[11]
Solid-Phase Extraction (SPE)HPLC/APCI/MSHuman Plasma0.2 ng/mL86.3%Uses atmospheric pressure chemical ionization.[12]
Protein PrecipitationNot SpecifiedBiological FluidsNot ApplicableNot ApplicableGeneral technique, efficient protein removal with acetonitrile.[13][14]

Experimental Protocol: Solid-Phase Extraction (SPE) Coupled with Protein Precipitation

This protocol is based on a highly sensitive method for the quantification of fluticasone propionate in human plasma, adapted from multiple sources.[2][6][7]

1. Materials and Reagents

  • Human plasma (K2EDTA)

  • Fluticasone propionate certified reference standard

  • Fluticasone propionate-d3 or -D5 as internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Zinc Sulfate (0.2 M)

  • Ammonium Hydroxide (10%)

  • Formic Acid (reagent grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB, Sep-Pak C18)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS/MS system

2. Preparation of Standards and Quality Control (QC) Samples

  • Prepare a stock solution of fluticasone propionate in methanol.

  • Prepare working standard solutions by serially diluting the stock solution with 25% methanol.

  • Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards (e.g., 0.2 pg/mL to 120 pg/mL) and QC samples at low, medium, and high concentrations.[1][9]

  • Prepare a working solution of the internal standard in methanol.

3. Sample Preparation Procedure

  • Pipette 500 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard solution (e.g., fluticasone propionate-D5).[1]

  • Protein Precipitation: Add 700 µL of 0.2 M zinc sulfate solution to each tube.[7] Alternatively, a mixture of 40:60 (v/v) 0.1 M ZnSO4 and 10% ammonium hydroxide can be used for protein dissociation.[2]

  • Vortex the samples for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 8000 rpm for 5 minutes.

  • Solid-Phase Extraction (SPE): a. Condition the SPE cartridge with 0.8 mL of methanol followed by 0.8 mL of water.[7] b. Transfer the supernatant (approximately 1 mL) from the centrifuged sample to the conditioned SPE cartridge.[7] c. Wash the cartridge with 1.6 mL of water, followed by 0.8 mL of 20% methanol in water.[7] d. Elute the analyte and internal standard with 300 µL of 90% acetonitrile in water.[7]

  • Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the dried residue in 100 µL of 25% methanol.[7]

  • Analysis: a. Vortex the reconstituted sample. b. Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system for analysis.[10]

Experimental Workflow Diagram

Fluticasone_Propionate_SPE_Workflow plasma_sample 1. Plasma Sample (500 µL) add_is 2. Add Internal Standard (50 µL) plasma_sample->add_is protein_precipitation 3. Protein Precipitation (e.g., 700 µL 0.2M ZnSO4) add_is->protein_precipitation vortex1 4. Vortex (5 min) protein_precipitation->vortex1 centrifuge 5. Centrifuge (8000 rpm, 5 min) vortex1->centrifuge load_sample 6b. Load Supernatant onto SPE Cartridge centrifuge->load_sample Supernatant spe_conditioning 6a. SPE Cartridge Conditioning (Methanol, Water) spe_conditioning->load_sample spe_wash 6c. Wash Cartridge (Water, 20% Methanol) load_sample->spe_wash spe_elution 6d. Elute Analyte (90% Acetonitrile) spe_wash->spe_elution evaporation 7a. Evaporate to Dryness (Nitrogen) spe_elution->evaporation reconstitution 7b. Reconstitute (100 µL 25% Methanol) evaporation->reconstitution analysis 8. Inject into LC-MS/MS reconstitution->analysis

Caption: Workflow for fluticasone propionate extraction from plasma.

Signaling Pathways and Logical Relationships

For the analysis of fluticasone propionate, there isn't a signaling pathway directly involved in the sample preparation itself. The process is a series of physical and chemical separation steps. The logical relationship between these steps is sequential, as depicted in the workflow diagram above. The success of each step is critical for the overall performance of the method, particularly for achieving the low detection limits required. The protein precipitation step is crucial for removing the bulk of interfering proteins, while the subsequent solid-phase extraction provides further cleanup and concentration of the analyte. The choice of SPE sorbent, wash, and elution solvents is optimized to maximize the recovery of fluticasone propionate while minimizing the co-extraction of matrix components that can cause ion suppression in the mass spectrometer.

Logical_Relationships objective Objective: Isolate and Concentrate Low-Level Fluticasone Propionate matrix Challenge: Complex Biological Matrix (e.g., Plasma) objective->matrix protein_binding Challenge: High Protein Binding (>99%) objective->protein_binding low_concentration Challenge: Very Low Concentration (pg/mL) objective->low_concentration protein_precipitation Solution: Protein Precipitation (e.g., ZnSO4, Acetonitrile) matrix->protein_precipitation protein_binding->protein_precipitation spe Solution: Solid-Phase Extraction (SPE) low_concentration->spe protein_removal Outcome: Removal of Bulk Proteins protein_precipitation->protein_removal analyte_cleanup Outcome: Analyte Cleanup and Interference Removal spe->analyte_cleanup analyte_concentration Outcome: Analyte Concentration spe->analyte_concentration protein_removal->spe analysis Final Goal: Accurate and Precise Quantification by LC-MS/MS analyte_cleanup->analysis analyte_concentration->analysis

Caption: Logical relationships in fluticasone propionate sample prep.

References

Application Note: High-Efficiency Liquid-Liquid Extraction for the Analysis of Fluticasone Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust liquid-liquid extraction (LLE) method for the efficient recovery of fluticasone propionate from biological matrices, primarily human plasma. Fluticasone propionate, a potent synthetic corticosteroid, requires sensitive and reliable analytical methods for pharmacokinetic studies and quality control. The described protocol offers a reliable sample preparation procedure for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This document provides a comprehensive experimental protocol, quantitative performance data, and visual workflows to ensure successful implementation.

Introduction

Fluticasone propionate is a glucocorticoid with potent anti-inflammatory activity, widely used in the treatment of asthma and allergic rhinitis.[1] Accurate quantification of fluticasone propionate in various matrices is essential for drug development, pharmacokinetic analysis, and ensuring therapeutic efficacy. Due to the low systemic bioavailability and resulting low plasma concentrations, highly sensitive analytical methods are required.[1]

Sample preparation is a critical step to remove interfering substances and concentrate the analyte. While solid-phase extraction (SPE) is a common technique, liquid-liquid extraction (LLE) presents a valuable alternative. LLE is a well-established technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method can be optimized to achieve high recovery and clean extracts, making it suitable for the analysis of fluticasone propionate.

Principles of Liquid-Liquid Extraction for Fluticasone Propionate

The LLE process for fluticasone propionate leverages its hydrophobic nature. By mixing an aqueous sample containing the analyte with a water-immiscible organic solvent, fluticasone propionate preferentially partitions into the organic phase, leaving behind hydrophilic matrix components in the aqueous phase. Key parameters influencing the extraction efficiency include the choice of organic solvent, the pH of the aqueous phase, the solvent-to-sample volume ratio, and the mixing and separation techniques. For neutral compounds like fluticasone propionate, pH adjustment is less critical for partitioning but can be used to suppress the ionization of potential interfering compounds.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of a validated liquid-liquid extraction method for the analysis of fluticasone propionate from human plasma followed by LC-MS/MS.

ParameterResult
Analyte Fluticasone Propionate
Matrix Human Plasma
Extraction Method Liquid-Liquid Extraction
Mean Extraction Recovery 85%[2]
Lower Limit of Quantification (LLOQ) 2 pg/mL[2]
Linearity Range Typically in the low pg/mL to ng/mL range
Correlation Coefficient (r²) > 0.99 (Typical)
Precision (%RSD) < 15% (Typical)
Accuracy (%Bias) ± 15% (Typical)

Experimental Protocol: Liquid-Liquid Extraction of Fluticasone Propionate from Human Plasma

This protocol describes a general procedure for the LLE of fluticasone propionate from human plasma.

Materials and Reagents:

  • Human plasma samples

  • Fluticasone propionate reference standard

  • Internal standard (e.g., deuterated fluticasone propionate)

  • Methyl tert-butyl ether (MTBE) or Diethyl ether (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol Steps:

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette 500 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking:

    • Spike the plasma sample with a known concentration of the internal standard solution.

  • Liquid-Liquid Extraction:

    • Add 1 mL of methyl tert-butyl ether (or diethyl ether) to the microcentrifuge tube.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of fluticasone propionate into the organic phase.

  • Phase Separation:

    • Centrifuge the tubes at 10,000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully aspirate the upper organic layer containing the extracted fluticasone propionate and transfer it to a clean tube. Be cautious not to disturb the lower aqueous layer or the protein interface.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a suitable mobile phase, typically a mixture of acetonitrile and water.

    • Vortex briefly to ensure the complete dissolution of the residue.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by HPLC or LC-MS/MS.

Mandatory Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Start: Plasma Sample (500 µL) spike Spike with Internal Standard start->spike add_solvent Add Organic Solvent (e.g., MTBE) spike->add_solvent vortex Vortex Mix (2 min) add_solvent->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Experimental workflow for the liquid-liquid extraction of fluticasone propionate.

LLE_Principle aqueous_phase Aqueous Phase (Plasma) - Fluticasone Propionate - Hydrophilic Interferences process_label Add Immiscible Organic Solvent & Vortex organic_phase Organic Phase - Fluticasone Propionate process_label->organic_phase Partitioning aqueous_final Aqueous Phase - Hydrophilic Interferences

Caption: Logical relationship of partitioning in LLE for fluticasone propionate.

References

Application Note: Ultra-Sensitive Quantification of Fluticasone Propionate in Human Plasma Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of fluticasone propionate in human plasma. Due to its potent anti-inflammatory effects, fluticasone propionate is administered in low doses, resulting in very low systemic concentrations.[1][2] This method employs a simple solid-phase extraction (SPE) protocol for sample clean-up and concentration, followed by rapid chromatographic separation on a UPLC system and detection by a tandem quadrupole mass spectrometer. The method is validated to be linear, accurate, and precise over a clinically relevant concentration range, achieving a lower limit of quantification (LLOQ) in the sub-picogram per milliliter level. This makes it suitable for pharmacokinetic studies and therapeutic drug monitoring.[1][3]

Introduction

Fluticasone propionate is a synthetic glucocorticoid with potent anti-inflammatory activity, widely used in the treatment of asthma and allergic rhinitis.[1][2][4] Following administration, particularly via inhalation, plasma concentrations of fluticasone propionate are extremely low, often in the pg/mL range.[2][5] Therefore, a highly sensitive and selective analytical method is crucial for the accurate determination of its pharmacokinetic profile.[1] UPLC-MS/MS offers superior sensitivity, selectivity, and speed compared to other analytical techniques, making it the ideal choice for this application.[6] This application note provides a detailed protocol for the extraction and analysis of fluticasone propionate from human plasma.

Experimental

Materials and Reagents
  • Fluticasone Propionate reference standard

  • Fluticasone Propionate-d5 (or other suitable internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Zinc sulfate

  • Human plasma (K2EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Oasis MCX)[5][7]

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate fluticasone propionate from the plasma matrix, remove interferences, and concentrate the analyte.[6]

  • Pre-treatment: To 500 µL of human plasma, add 50 µL of the internal standard solution (e.g., this compound at a suitable concentration).[1][3] Mix thoroughly. Some protocols may involve a protein precipitation step prior to SPE.[1]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances. A typical wash may consist of 1 mL of 20-25% methanol in water.[1][3]

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate solvent, such as 1 mL of methanol or a mixture of methanol and acetonitrile.[3]

  • Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen at 40°C.[1] Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.[1]

UPLC-MS/MS Analysis

The analysis is performed on a UPLC system coupled to a tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

UPLC Conditions

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Flow Rate 0.4 mL/min
Gradient A suitable gradient to ensure separation from matrix components.
Injection Volume 5-20 µL
Column Temperature 40°C
Run Time Approximately 3-5 minutes

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3][6]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.5 kV[6]
Source Temperature 150°C
Desolvation Temp. 350 - 400°C[1][6]
MRM Transitions See Table below

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fluticasone Propionate501.2293.1Optimized for instrument
This compound (IS)506.2293.1Optimized for instrument

Results and Discussion

The UPLC-MS/MS method demonstrated excellent performance for the quantification of fluticasone propionate in human plasma. The use of a stable isotope-labeled internal standard compensated for matrix effects and any variability in the extraction process.

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Quantitative Data Summary

ParameterResult
Linearity Range 0.2 - 200 pg/mL[1][3][7]
Correlation Coefficient (r²) > 0.99[3][7]
Lower Limit of Quantification (LLOQ) 0.2 pg/mL[1][3][5]
Limit of Detection (LOD) 0.2 pg/mL[5]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[7]
Precision (% CV) < 15% (< 20% at LLOQ)[7]
Recovery > 85%[5]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) is_spike Spike with Internal Standard plasma->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe wash Wash Cartridge spe->wash elute Elute Analyte wash->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute injection Inject into UPLC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Fluticasone Propionate calibration->quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of fluticasone propionate.

Mechanism of Action of Fluticasone Propionate

G cluster_nucleus Inside Nucleus FP Fluticasone Propionate GR Glucocorticoid Receptor (GR) (in cytoplasm) FP->GR Binds to FP_GR FP-GR Complex GR->FP_GR Nucleus Nucleus FP_GR->Nucleus Translocates to Transcription Modulation of Gene Transcription mRNA mRNA Transcription->mRNA Inflammation Inhibition of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines) Transcription->Inflammation Proteins Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) mRNA->Proteins Response Anti-inflammatory Response Proteins->Response Inflammation->Response

Caption: Simplified signaling pathway of fluticasone propionate's anti-inflammatory action.

Conclusion

The UPLC-MS/MS method described in this application note is highly sensitive, selective, and reliable for the quantification of fluticasone propionate in human plasma. The low LLOQ achieved allows for the accurate characterization of the pharmacokinetic profile of fluticasone propionate, even at low therapeutic doses. The simple and efficient sample preparation protocol, combined with a rapid UPLC-MS/MS analysis, makes this method suitable for high-throughput applications in clinical and research laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects in Fluticasone Propionate Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the bioanalysis of fluticasone propionate. Our goal is to help you overcome common challenges related to matrix effects and ensure the development of robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of fluticasone propionate?

A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting endogenous components in a biological sample.[1][2][3] In the context of fluticasone propionate bioanalysis, which often involves complex matrices like plasma, these effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1] Phospholipids are major contributors to matrix effects in plasma samples. Due to the low circulating concentrations of fluticasone propionate after therapeutic doses, mitigating matrix effects is critical to achieve the required sensitivity and accuracy.[4][5]

Q2: What are the common sample preparation techniques to minimize matrix effects for fluticasone propionate analysis?

A: The most common sample preparation techniques used to reduce matrix effects in fluticasone propionate bioanalysis are:

  • Protein Precipitation (PPT): A simple and fast technique where a solvent like acetonitrile or methanol is added to precipitate proteins.[6] However, it may not effectively remove other matrix components like phospholipids, potentially leading to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest from matrix components based on their differential solubility in two immiscible liquid phases.[1][2] LLE can offer cleaner extracts than PPT but requires careful solvent selection and optimization.[1][2]

  • Solid-Phase Extraction (SPE): A highly effective and selective method that uses a solid sorbent to isolate fluticasone propionate from the sample matrix.[1][4] SPE can significantly reduce matrix effects and improve sensitivity.[4] Various SPE chemistries, such as reversed-phase (e.g., C18) and mixed-mode cation exchange (MCX), have been successfully employed.[4][5]

Q3: How do I choose the most suitable sample preparation technique for my fluticasone propionate assay?

A: The choice of sample preparation technique depends on several factors, including the required assay sensitivity (LLOQ), sample volume, throughput needs, and the available instrumentation.

  • For high sensitivity and cleaner extracts: Solid-Phase Extraction (SPE) is generally the preferred method as it provides the most effective removal of interfering matrix components.[4][5]

  • For moderate sensitivity and higher throughput: Liquid-Liquid Extraction (LLE) can be a good alternative, offering a balance between cleanup efficiency and speed.[1]

  • For rapid screening or when matrix effects are minimal: Protein Precipitation (PPT) can be used, but it is crucial to thoroughly evaluate for matrix effects. Simple protein precipitation has been shown to be insufficient for high-sensitivity assays of fluticasone propionate due to matrix effects.

Below is a decision-making flowchart to guide your selection process:

G Decision Flowchart for Sample Preparation Method Selection start Start: Define Assay Requirements sensitivity Required LLOQ? start->sensitivity high_sensitivity High Sensitivity (<10 pg/mL) sensitivity->high_sensitivity Low (sub-pg/mL) moderate_sensitivity Moderate Sensitivity sensitivity->moderate_sensitivity Higher spe Consider Solid-Phase Extraction (SPE) high_sensitivity->spe throughput High Throughput Needed? moderate_sensitivity->throughput matrix_check Evaluate Matrix Effects spe->matrix_check lle Consider Liquid-Liquid Extraction (LLE) lle->matrix_check ppt Consider Protein Precipitation (PPT) ppt->matrix_check throughput->lle Yes throughput->ppt No end Final Method Selection matrix_check->end

Caption: Decision flowchart for selecting a sample preparation method.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) compensate for matrix effects?

A: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as fluticasone propionate-d3, is a highly recommended strategy to compensate for matrix effects.[4] An ideal SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thereby providing a more accurate and precise measurement of the analyte concentration.[2] However, it's important to note that while a SIL-IS can correct for variability, it does not eliminate the root cause of matrix effects, which can still suppress the signal and impact assay sensitivity.[2] Therefore, an effective sample cleanup is still crucial.

Troubleshooting Guide

Issue 1: Poor recovery of fluticasone propionate during sample preparation.
Possible Cause Troubleshooting Step
Inefficient protein binding disruption (especially in plasma) The recovery of fluticasone propionate from plasma can be significantly reduced due to strong protein binding. Pre-treatment with 0.04 M ammoniacal zinc sulfate has been shown to be more effective at disrupting protein binding than acid or base buffers alone, increasing extraction efficiency from 28% to over 95%.
Inappropriate SPE sorbent or protocol Ensure the SPE sorbent and protocol (conditioning, loading, washing, and elution steps) are optimized for fluticasone propionate. For example, a reversed-phase C18 cartridge with specific wash steps (water followed by 25% methanol) and elution with dichloromethane has been shown to be effective.[4]
Suboptimal LLE solvent The choice of organic solvent in LLE is critical. Experiment with different solvents or solvent mixtures to improve extraction efficiency. The pH of the aqueous phase should also be optimized.[2]
Issue 2: Significant ion suppression or enhancement observed in the LC-MS/MS analysis.
Possible Cause Troubleshooting Step
Insufficient removal of phospholipids Phospholipids are a major cause of ion suppression in bioanalysis. If using PPT, consider switching to a more rigorous cleanup method like SPE or LLE. An optimized SPE method can create a "zone free of matrix suppression" at the retention time of the analyte.[4]
Co-elution of analyte with matrix components Modify the chromatographic conditions to separate fluticasone propionate from interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
Inadequate sample cleanup Re-evaluate your entire sample preparation workflow. A combination of techniques, such as PPT followed by SPE, can provide a cleaner extract.[4]

Quantitative Data Summary

The following table summarizes the performance of different sample preparation techniques for fluticasone propionate bioanalysis as reported in various studies.

Sample Preparation Method Matrix LLOQ (pg/mL) Recovery (%) Key Findings Reference
Protein Precipitation (PPT) with Zinc Sulfate followed by SPEHuman Plasma0.050Not ReportedAchieved ultra-low detection limits.[7]
Solid-Phase Extraction (SPE) - Oasis µElution plateRat Plasma5> 95%Use of ammoniacal zinc sulfate prior to SPE was crucial to disrupt protein binding and achieve high recovery. Simple PPT was found to be insufficient.
Protein Precipitation followed by SPE (Cleanert S C18)Human Plasma0.200Not ReportedThe SPE technique produced a "zone free of matrix suppression" at the analyte's retention time.[4]
Solid-Phase Extraction (SPE) - Oasis MCX CartridgesHuman Plasma0.2≥ 85%A simple and selective SPE protocol combined with UPLC-MS/MS enabled sub-pg/mL detection.[5]
Solid-Phase Extraction (SPE) - Sep-Pak C18 plateHuman Plasma0.488Not ReportedProtein precipitation with zinc sulfate was used prior to SPE.
Solid-Phase Extraction (SPE)Human Plasma10Not ReportedA robust and rapid method suitable for pharmacokinetic studies.[8][9]
Protein Precipitation followed by SPE (C18)Plasma5 (matrix matched)Not ReportedLOQ was higher in matrix-matched standards compared to aqueous standards (2 pg/mL).[6]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for High-Sensitivity Analysis

This protocol is based on a method that achieved an LLOQ of 0.2 pg/mL in human plasma.[5]

  • Sample Pre-treatment: To a 600 µL aliquot of human plasma, add 2% formic acid in water and mix.

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering components.

  • Elution: Elute fluticasone propionate from the cartridge.

  • Analysis: Inject an aliquot of the eluate into the LC-MS/MS system.

Protocol 2: Combined Protein Precipitation and SPE

This protocol describes a method combining PPT and SPE for effective cleanup.[4]

  • Internal Standard Spiking: Spike 500 µL of plasma with 50 µL of fluticasone propionate-d3 internal standard solution.

  • Protein Precipitation: Perform protein precipitation.

  • SPE Purification:

    • Cartridge: Use a Cleanert S C18-SPE cartridge.

    • Loading: Load the supernatant from the PPT step.

    • Washing: Wash the cartridge with water, followed by two washes with 25% methanol.

    • Elution: Elute the analyte with dichloromethane.

  • Evaporation and Reconstitution: Dry the eluent under a stream of nitrogen at 40°C and reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for fluticasone propionate bioanalysis, from sample collection to data acquisition.

G General Workflow for Fluticasone Propionate Bioanalysis sample_collection Biological Sample Collection (e.g., Plasma) is_spiking Internal Standard Spiking sample_collection->is_spiking sample_prep Sample Preparation (PPT, LLE, or SPE) is_spiking->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: A typical experimental workflow for bioanalysis.

References

improving signal intensity for low concentrations of fluticasone propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of fluticasone propionate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of low concentrations of fluticasone propionate, particularly using liquid chromatography-mass spectrometry (LC-MS) techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a weak or no signal for my low concentration fluticasone propionate samples. What are the potential causes and how can I improve the signal intensity?

A1: A weak or absent signal for fluticasone propionate is a common issue, especially at low concentrations (pg/mL levels) often encountered in pharmacokinetic studies.[1][2] The issue can stem from sample preparation, chromatographic conditions, or mass spectrometer settings.

Troubleshooting Steps:

  • Optimize Sample Preparation: Effective sample preparation is crucial to concentrate the analyte and remove interfering substances from the sample matrix.[3]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up and concentrating fluticasone propionate from biological matrices like plasma.[4] Various SPE cartridges are available, and the choice can significantly impact recovery. For instance, Oasis PRiME HLB SPE provides a simple and fast sample preparation. A switch from a simple protein precipitation method, which may not provide sufficient sensitivity, to SPE can significantly improve results.

    • Liquid-Liquid Extraction (LLE): LLE is another option for sample clean-up.[3]

    • Protein Precipitation: While simpler, this method might not be sufficient for achieving the low limits of quantification required for fluticasone propionate due to significant matrix effects.

  • Enhance Chromatographic Performance:

    • Ultra-Performance Liquid Chromatography (UPLC): Utilizing UPLC systems can lead to better separation, sharper peaks, and consequently, improved sensitivity compared to traditional HPLC.[3] The higher efficiency of UPLC also results in better resolution and reduced solvent consumption.[3]

    • Column Chemistry: The choice of the analytical column is critical. C18 columns are commonly used and offer good hydrophobic interactions for separating non-polar analytes like fluticasone propionate.[5]

  • Optimize Mass Spectrometry Parameters:

    • Ionization Mode: Fluticasone propionate is typically analyzed in positive ion mode (electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI) as it readily forms positively charged ions.[5][6][7]

    • Source Parameters: Fine-tuning the ion source parameters is critical for maximizing signal intensity. This includes optimizing the capillary voltage (typically 3.0 to 4.5 kV in positive ion mode), desolvation temperature (around 300-400°C), and gas flow rates.[3]

    • Multiple Reaction Monitoring (MRM): For tandem mass spectrometry, selecting the appropriate precursor and product ion transitions is essential for sensitivity and selectivity. For fluticasone propionate, the transition of m/z 501.3 -> 293.2 is commonly monitored.[1][3] Summing the signals of multiple product ions can also enhance sensitivity.[1][8]

Q2: I suspect matrix effects are suppressing my fluticasone propionate signal. How can I identify and mitigate them?

A2: Matrix effects occur when components of the sample matrix co-elute with the analyte and interfere with its ionization, leading to signal suppression or enhancement.[3] Phospholipids in plasma are a common cause of ion suppression.

Identification and Mitigation Strategies:

  • Post-Column Infusion Analysis: This technique can be used to identify regions in the chromatogram where matrix effects are most pronounced.

  • Improved Sample Cleanup: As mentioned in Q1, switching to a more effective sample preparation method like SPE can significantly reduce matrix components.

  • Chromatographic Separation: Modifying the chromatographic method to separate fluticasone propionate from the interfering matrix components can be effective. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[4]

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., fluticasone propionate-D3) is highly recommended.[1] It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification despite signal suppression.

Q3: What are the expected recovery and limit of quantification (LLOQ) values for fluticasone propionate analysis?

A3: The recovery and LLOQ are key performance indicators of an analytical method. For fluticasone propionate, which is often present at very low concentrations in biological samples, achieving a low LLOQ is critical.[1]

Quantitative Data Summary:

The following table summarizes LLOQ and recovery data from various published methods for fluticasone propionate analysis.

Analytical MethodSample MatrixLLOQ (pg/mL)Recovery (%)Citation
UPLC-MS/MSHuman Plasma0.200Not Reported[1]
UPLC-MS/MSRat Plasma5>95% (from aqueous)
UPLC-MS/MSHuman Plasma0.2≥85%[4]
LC-MS/MS (APCI)Human Plasma285%[9]
LC-MS/MS (APCI)Human Plasma10Not Reported[10]
Microflow LC-MS/MSHuman Plasma0.488Not Reported
HPLC/APCI/MSHuman Plasma20086.3%[11]
LC-MS/MSHuman Plasma1Not Reported[12]

Experimental Protocols

Detailed Methodology for a High-Sensitivity UPLC-MS/MS Method

This protocol is a synthesized example based on common practices reported in the literature for achieving low pg/mL LLOQs for fluticasone propionate in human plasma.[1][4]

1. Sample Preparation (Solid-Phase Extraction)

  • Spiking: To 500 µL of human plasma, add 50 µL of the internal standard solution (fluticasone propionate-D3, 25 pg/mL).[1]

  • Protein Precipitation: Add a protein precipitation agent (e.g., zinc sulfate solution) to the plasma sample.[12]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Cleanert S C18-SPE) with methanol followed by water.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water followed by 25% methanol to remove interfering substances.[1]

  • Elution: Elute fluticasone propionate and the internal standard with dichloromethane.[1]

  • Drying: Dry the eluent under a stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried sample in 200 µL of the mobile phase.[1]

2. UPLC-MS/MS Analysis

  • Chromatographic System: A UPLC system such as an ACQUITY UPLC I-Class System.[4]

  • Analytical Column: An ACQUITY UPLC BEH C18 column (or similar, e.g., BEH Phenyl 1.7 µm).[4]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% ammonium hydroxide in water) and mobile phase B (e.g., methanol).

  • Mass Spectrometer: A tandem quadrupole mass spectrometer such as a SCIEX QTRAP 6500 System or a Xevo TQ-XS.[1][4]

  • Ionization Source: IonDrive™ Turbo V source or UniSpray™ ionization.[1][4]

  • Ionization Mode: Positive electrospray ionization (ESI).[1]

  • MRM Transitions:

    • Fluticasone Propionate: 501.3 -> 293.2 and 501.3 -> 313.2[1]

    • Fluticasone Propionate-D3 (IS): 504.3 -> 313.2[1]

  • Data Acquisition and Processing: Use appropriate software (e.g., Analyst®, MultiQuant™) for data acquisition and analysis.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) spike Spike with Internal Standard plasma->spike ppt Protein Precipitation spike->ppt spe Solid-Phase Extraction (SPE) ppt->spe wash Wash Cartridge spe->wash elute Elute Analyte wash->elute dry Dry Down elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UPLC reconstitute->inject separation Chromatographic Separation inject->separation ionization Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM) ionization->detection acquire Data Acquisition detection->acquire quantify Quantification acquire->quantify

Caption: Experimental workflow for fluticasone propionate analysis.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Weak or No Signal for Fluticasone Propionate prep_issue Inefficient Sample Prep start->prep_issue chrom_issue Poor Chromatography start->chrom_issue ms_issue Suboptimal MS Settings start->ms_issue optimize_spe Optimize SPE/LLE prep_issue->optimize_spe use_uplc Use UPLC System chrom_issue->use_uplc optimize_ms Optimize Source Parameters ms_issue->optimize_ms check_mrm Verify MRM Transitions ms_issue->check_mrm result Signal Intensity Improved optimize_spe->result Improved Signal use_uplc->result Improved Signal optimize_ms->result Improved Signal check_mrm->result Improved Signal

Caption: Troubleshooting logic for low signal intensity.

References

addressing poor recovery of fluticasone propionate during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluticasone propionate sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the sample extraction of fluticasone propionate, leading to poor analyte recovery.

Q1: My fluticasone propionate recovery is significantly lower than expected after solid-phase extraction (SPE) from plasma samples. What are the potential causes and how can I improve it?

A1: Low recovery of fluticasone propionate from plasma using SPE is a frequent challenge, often stemming from its high degree of plasma protein binding.[1][2] Here’s a breakdown of potential causes and solutions:

  • Inadequate Disruption of Plasma Protein Binding: Fluticasone propionate binds extensively to plasma proteins like albumin and alpha-1 acid glycoprotein.[2] If this binding is not sufficiently disrupted before loading the sample onto the SPE cartridge, the analyte will not be efficiently retained, leading to significant loss.

    • Solution: Implement a robust protein precipitation or disruption step prior to SPE. Treatment of the plasma sample with agents like zinc sulfate, formic acid, or ammonium hydroxide can effectively disrupt these interactions.[1][3] For instance, one method involves diluting the plasma with an equal volume of 10% aqueous ammonium hydroxide and 0.1 M zinc sulfate.[1] Another approach is to pre-treat the plasma with 2% formic acid.[3][4]

  • Suboptimal SPE Sorbent and/or Conditions: The choice of SPE sorbent and the pH of the loading, washing, and elution solutions are critical for efficient recovery.

    • Solution: Reversed-phase SPE cartridges, such as C18 or polymeric sorbents like Oasis HLB and MCX, are commonly used for fluticasone propionate extraction.[1][3] Ensure the pH of the sample load solution is optimized for retention on the chosen sorbent. For example, when using a mixed-mode cation exchange (MCX) sorbent, acidifying the sample helps in retaining the analyte.[3][4]

  • Improper Elution Solvent: The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.

    • Solution: A common and effective elution solvent is a high percentage of organic solvent in water, such as 90% acetonitrile in water. Ensure the elution volume is sufficient to recover the analyte.

Q2: I am observing inconsistent recovery rates between different sample batches. What could be causing this variability?

A2: Inconsistent recovery can be attributed to several factors related to sample handling and procedural variations.

  • Analyte Adsorption to Labware: Fluticasone propionate, being a lipophilic compound, can adsorb to the surfaces of plasticware (e.g., pipette tips, collection tubes).[1]

    • Solution: To minimize this, consider using low-adhesion polypropylene labware. Additionally, including a small percentage of an organic solvent like acetonitrile or methanol in your sample matrix and standard solutions can help reduce non-specific binding. The use of a micro-elution plate approach can also help by concentrating the analyte without the need for an evaporation step, which eliminates the possibility of analyte loss due to adherence to the surface of the collection vessel.[1]

  • Incomplete Solvent Evaporation or Reconstitution: If an evaporation step is used to concentrate the eluate, ensuring complete reconstitution of the dried extract is crucial.

    • Solution: After evaporation, vortex the sample thoroughly with the reconstitution solvent for a sufficient amount of time to ensure the analyte is fully redissolved. The choice of reconstitution solvent is also important; it should be compatible with the analytical method (e.g., LC-MS/MS mobile phase) and effectively solubilize fluticasone propionate. A common reconstitution solvent is 25% methanol.

Q3: My recovery is poor when using liquid-liquid extraction (LLE). How can I optimize this method?

A3: Poor recovery in LLE can be due to several factors, including the choice of extraction solvent, pH of the aqueous phase, and emulsion formation.[5]

  • Inappropriate Extraction Solvent: The organic solvent may not have the optimal polarity to efficiently extract fluticasone propionate from the aqueous matrix.

    • Solution: Given fluticasone propionate's lipophilic nature, water-immiscible organic solvents are suitable.[6] Dichloromethane has been used effectively for elution in some protocols, suggesting its potential as an LLE solvent.[7] Experiment with different solvents like methyl tert-butyl ether (MTBE) or ethyl acetate to find the one that provides the best recovery.

  • Suboptimal pH of the Aqueous Phase: The pH of the sample can influence the partition coefficient of fluticasone propionate. While specific studies on the effect of pH on fluticasone propionate LLE are not abundant in the provided results, pH adjustment is a general principle in LLE to suppress the ionization of the analyte and enhance its partitioning into the organic phase.[8][9][10][11]

    • Solution: Although fluticasone propionate is a neutral molecule, adjusting the sample pH might help in minimizing the solubility in the aqueous phase. Experiment with a range of pH values to determine the optimal condition for extraction.

  • Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte, leading to poor and inconsistent recovery.[5]

    • Solution: To prevent emulsion formation, use gentle mixing (inversion) instead of vigorous shaking of the separatory funnel.[5] If an emulsion does form, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by centrifugation.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of fluticasone propionate that I should consider during method development?

A1: Understanding the physicochemical properties of fluticasone propionate is crucial for developing a robust extraction method. Key properties include:

  • Low Water Solubility: Fluticasone propionate is practically insoluble in water.[12][13] This property makes it suitable for reversed-phase SPE and LLE with water-immiscible organic solvents.

  • High Lipophilicity (logP): It has a high octanol/water partition coefficient (LogP), indicating its preference for non-polar environments.[14] This favors extraction into organic solvents and retention on non-polar SPE sorbents.

  • High Protein Binding: As mentioned, it exhibits a high degree of binding to plasma proteins, which is a critical factor to address during sample pre-treatment.[1][2]

Q2: Can protein precipitation alone be used for sample preparation?

A2: While protein precipitation with solvents like acetonitrile is a simple and quick method, it may not be sufficient for achieving the low limits of quantification often required for fluticasone propionate analysis, especially in pharmacokinetic studies.[15] Protein precipitation can lead to significant matrix effects in LC-MS/MS analysis due to the co-extraction of endogenous phospholipids.[1] For high-sensitivity assays, a more selective technique like SPE is generally recommended to effectively remove interferences and concentrate the analyte.[1][16][17]

Q3: What type of internal standard is recommended for fluticasone propionate analysis?

A3: A stable isotope-labeled internal standard, such as fluticasone propionate-d3, is the ideal choice.[7] This type of internal standard closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby compensating for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) with Protein Precipitation

This protocol is adapted from a high-sensitivity method for the analysis of fluticasone propionate in human plasma.

  • Sample Preparation:

    • To 520 µL of human plasma, add 60 µL of fluticasone propionate standard/sample solution.

    • Add 20 µL of internal standard solution (e.g., 1 ng/mL fluticasone propionate-d3).

    • Add 700 µL of 0.2 M zinc sulfate solution for protein precipitation.

    • Vortex the sample for 5 minutes.

    • Centrifuge for 5 minutes at 8000 rpm.

  • Solid-Phase Extraction (Sep-Pak C18):

    • Condition a Sep-Pak C18 plate with 0.8 mL of methanol followed by 0.8 mL of water.

    • Transfer 1 mL of the supernatant from the previous step to the preconditioned plate.

    • Wash the plate with 1.6 mL of water.

    • Wash the plate with 0.8 mL of 20% methanol in water.

    • Elute the analyte and internal standard with 300 µL of 90% acetonitrile in water.

  • Final Processing:

    • Evaporate the eluted samples to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of 25% methanol.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) using Oasis® HLB µElution Plate

This protocol is designed for high-throughput analysis and minimizes analyte loss due to adsorption.[1]

  • Sample Pre-treatment:

    • To 375 µL of plasma, add an equal volume of 10% aqueous ammonium hydroxide.

    • Add 40% of 0.1 M zinc sulfate solution containing the internal standard (e.g., budesonide at 300 pg/mL).

  • Solid-Phase Extraction (Oasis® HLB µElution):

    • Condition an Oasis® HLB µElution SPE 96-well plate by washing with 200 µL of methanol and then 200 µL of water.

    • Load the pre-treated sample onto the plate and draw it through under vacuum.

    • Wash the plate with 200 µL of 25% methanol/water solution.

    • Elute the sample with an appropriate solvent (the original source does not specify the elution solvent, but a high organic content solvent like in Protocol 1 would be a good starting point).

Quantitative Data Summary

The following table summarizes reported recovery rates for fluticasone propionate using different extraction methods.

Extraction MethodMatrixPre-treatmentRecovery Rate (%)Reference
Solid-Phase Extraction (SPE) with Oasis® HLB µElution PlatePlasmaDilution with aqueous ammonium hydroxide and zinc sulfate> 95%[1]
Solid-Phase Extraction (SPE) with Oasis® MCX CartridgesPlasmaPre-treatment with 2% formic acid in water≥ 85%[3][4]
Protein PrecipitationNasal MucosaAcetonitrile102.45% ± 0.86[15]
Solid-Phase Extraction (SPE) without protein binding disruptionPlasmaDilution with acid or base buffer28%[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_processing Final Processing plasma Plasma Sample add_is Add Internal Standard (IS) plasma->add_is protein_precip Protein Precipitation (e.g., Zinc Sulfate) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge load Load Supernatant centrifuge->load condition Condition SPE Cartridge condition->load wash1 Wash 1 (e.g., Water) load->wash1 wash2 Wash 2 (e.g., 20% Methanol) wash1->wash2 elute Elute (e.g., 90% Acetonitrile) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of Fluticasone Propionate.

troubleshooting_logic start Start: Poor Fluticasone Propionate Recovery check_protein_binding Was protein binding adequately disrupted? start->check_protein_binding check_spe_conditions Are SPE conditions (sorbent, pH, solvents) optimized? check_protein_binding->check_spe_conditions Yes solution_protein Solution: Implement protein precipitation/ disruption step (e.g., ZnSO4). check_protein_binding->solution_protein No check_adsorption Is analyte adsorption to labware a possibility? check_spe_conditions->check_adsorption Yes solution_spe Solution: Verify sorbent choice (C18, HLB). Optimize wash/elution solvents. check_spe_conditions->solution_spe No check_reconstitution Is the dried extract fully reconstituted? check_adsorption->check_reconstitution Yes solution_adsorption Solution: Use low-adhesion labware. Include organic solvent in sample matrix. check_adsorption->solution_adsorption No solution_reconstitution Solution: Ensure thorough vortexing. Optimize reconstitution solvent. check_reconstitution->solution_reconstitution No

References

Technical Support Center: Managing Instrument Contamination in Sub-pg/mL Fluticasone Propionate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing instrument contamination for ultra-sensitive fluticasone propionate assays.

Frequently Asked Questions (FAQs)

Q1: What is instrument contamination in the context of fluticasone propionate assays?

A1: Instrument contamination refers to the presence of residual fluticasone propionate from previous analyses, standards, or environmental sources that can interfere with the current measurement. This is particularly problematic in sub-pg/mL assays where the target analyte concentration is extremely low. Contamination can manifest as carryover, where a portion of a preceding high-concentration sample appears in subsequent blank or low-concentration samples, or as a consistent high background signal across all samples.

Q2: Why is managing contamination critical for sub-pg/mL fluticasone propionate assays?

A2: At sub-picogram per milliliter levels, even minute amounts of contaminating fluticasone propionate can lead to significant analytical errors, including:

  • Inaccurate quantification of the analyte.

  • Elevated lower limits of quantification (LLOQ).

  • False-positive results in blank samples.

  • Poor reproducibility and reliability of the assay.

Q3: What are the common sources of fluticasone propionate contamination in an LC-MS/MS system?

A3: Common sources of contamination include:

  • Autosampler: The injection needle, syringe, and sample loop are frequent culprits of carryover.

  • LC Column: Adsorption of fluticasone propionate onto the stationary phase can lead to carryover in subsequent runs.

  • Injector Port and Valve: Residues can accumulate in the intricate pathways of the injector port and switching valves.

  • Transfer Lines: Adsorption can occur on the inner surfaces of PEEK or stainless steel tubing.

  • Ion Source: The electrospray probe and the area around the orifice can become contaminated, leading to a high background signal.

  • Solvents and Reagents: Impurities in solvents or contaminated additives can introduce a consistent background of the analyte.

  • Sample Preparation: Cross-contamination during the extraction or reconstitution steps can introduce the analyte into blank or quality control samples.

Troubleshooting Guides

Issue 1: Persistent peak in blank injections (Carryover)

Symptoms: A peak corresponding to fluticasone propionate is observed in blank injections immediately following a high-concentration standard or sample. The peak area typically decreases with subsequent blank injections.

Troubleshooting Steps:

  • Confirm Carryover vs. Contamination: Inject a series of blanks. If the peak area decreases with each injection, it is likely carryover. If the peak area remains relatively constant, it may be a broader contamination issue (see Issue 2).

  • Optimize Autosampler Wash:

    • Ensure the autosampler wash solution is effective for fluticasone propionate. Given its solubility, a wash solution containing a high percentage of Dimethyl Sulfoxide (DMSO) or a mixture of methanol and acetonitrile is recommended.

    • Increase the volume of the wash solution and the duration of the wash cycle.

    • Use a multi-solvent wash, for example, a strong solvent wash followed by a wash with a solvent composition similar to the initial mobile phase.

  • Isolate the Source:

    • Column: Replace the analytical column with a union and inject a blank. If the carryover peak disappears, the column is the primary source.

    • Autosampler/Injector: If the carryover persists with the column removed, the contamination is likely in the autosampler needle, loop, or injector valve.

  • Remediation:

    • For Column Carryover: Flush the column with a strong solvent in which fluticasone propionate is highly soluble. A gradient flush from a weak to a strong solvent may be effective.

    • For Autosampler/Injector Carryover: Perform a thorough cleaning of the autosampler needle, seat, and loop. Refer to the instrument manufacturer's guide for detailed cleaning procedures. Consider replacing the rotor seal if it is worn.

Issue 2: High background signal for fluticasone propionate in all samples

Symptoms: An elevated baseline or a consistent, non-zero response for the fluticasone propionate mass transition is observed across all injections, including blanks and zero standards.

Troubleshooting Steps:

  • Check Solvents and Mobile Phase:

    • Prepare fresh mobile phases using new, high-purity solvents and additives.

    • Directly infuse a fresh mobile phase into the mass spectrometer to check for contamination. If the background is still high, the issue may be within the MS.

  • Clean the Ion Source: The ion source is a common site for the accumulation of contaminants.

    • Perform a standard cleaning of the ESI probe, capillary, and source optics as per the manufacturer's recommendations.

  • Inspect Transfer Lines: Check for any potential sources of contamination in the tubing connecting the LC system to the mass spectrometer.

  • Systematic Isolation:

    • Begin by directly infusing a clean solvent into the mass spectrometer.

    • If the background is low, connect the LC system without the column and flow mobile phase to the MS.

    • If the background increases, the contamination is in the LC system (tubing, degasser, pumps).

Data Presentation

Table 1: Solubility of Fluticasone Propionate in Common Solvents

SolventSolubilityImplication for Cleaning
Dimethyl Sulfoxide (DMSO)Freely soluble (approx. 25 mg/mL)[1]Excellent choice for a strong wash solution to remove stubborn residues.
Dimethylformamide (DMF)Freely soluble (approx. 25 mg/mL)[1]Another effective strong solvent for cleaning.
MethanolSlightly soluble[2]Can be used in cleaning mixtures, often with other organic solvents.
Ethanol (95%)Slightly soluble[2]Similar to methanol, can be part of a cleaning solution.
AcetonitrileSparingly solubleOften used in mobile phases and can be part of a cleaning cocktail.
WaterPractically insoluble[2]Ineffective for cleaning on its own; requires a high percentage of organic modifier.

Table 2: Recommended Cleaning Solution Compositions for Fluticasone Propionate Contamination

Solution NameComposition (v/v/v)Application
Routine Autosampler Wash 50% Methanol / 50% AcetonitrileFor use as a standard needle and loop wash between injections.
Strong Autosampler Wash 25% Isopropanol / 25% Methanol / 25% Acetonitrile / 25% WaterA "magic mixture" for more stubborn, routine carryover.
Deep Clean Solution 1 100% DMSOFor flushing the system to remove highly adsorbed fluticasone propionate.
Deep Clean Solution 2 75% Isopropanol / 25% WaterAn effective cleaning solution for flushing columns and flow paths.
Post-Clean Rinse 90% Acetonitrile / 10% WaterTo flush out the strong cleaning solvents before re-equilibration.

Experimental Protocols

Protocol 1: Routine System Wash

  • Objective: To perform a daily or pre-batch cleaning to minimize routine carryover.

  • Procedure:

    • Replace the mobile phase bottles with bottles containing HPLC-grade water and a high-organic solvent (e.g., 100% acetonitrile or methanol).

    • Purge the pumps to ensure all lines are filled with the new solvents.

    • Run a high-flow gradient (e.g., 1 mL/min) from 100% water to 100% organic solvent over 15 minutes.

    • Hold at 100% organic solvent for 30 minutes.

    • Return to the initial mobile phase conditions and allow the system to equilibrate for at least 30 minutes before starting the batch.

Protocol 2: Deep System Clean for Persistent Contamination

  • Objective: To remove significant and persistent fluticasone propionate contamination from the LC system.

  • Procedure:

    • Remove the column and replace it with a union.

    • Flush the system with HPLC-grade water for 15 minutes.

    • Sequentially flush the system with the following solvents for 30 minutes each:

      • Methanol

      • Isopropanol

      • Acetonitrile

      • A strong wash solution like 100% DMSO (if compatible with your system components).

    • Flush the system with isopropanol for another 30 minutes to remove the strong solvent.

    • Flush with HPLC-grade water for 15 minutes.

    • Re-introduce the mobile phase and equilibrate the system.

    • If the column is suspected to be the source of contamination, it should be flushed separately with a strong solvent, or replaced if the contamination is severe.

Protocol 3: Carryover Assessment

  • Objective: To quantify the amount of carryover in the system.

  • Procedure:

    • Inject a blank sample (reconstituted extraction blank) to establish a baseline.

    • Inject the highest concentration standard (Upper Limit of Quantification, ULOQ).

    • Inject a series of at least three blank samples immediately after the ULOQ.

    • Quantify the peak area of fluticasone propionate in the first blank injection following the ULOQ.

    • The carryover is typically considered acceptable if the response in the first blank is less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard.

Visualizations

Contamination_Troubleshooting_Workflow start High Background or Carryover Detected is_carryover Inject 3-5 Blanks. Does the peak area decrease? start->is_carryover carryover_path Carryover Suspected is_carryover->carryover_path Yes contamination_path Contamination Suspected is_carryover->contamination_path No (Constant Signal) optimize_wash Optimize Autosampler Wash: - Increase volume/duration - Use stronger solvent (e.g., with DMSO) carryover_path->optimize_wash isolate_source Isolate Source: Remove column, inject blank optimize_wash->isolate_source column_issue Column is the source. Flush column with strong solvent or replace. isolate_source->column_issue Peak Gone autosampler_issue Autosampler/Injector is the source. Perform deep clean of injector components. isolate_source->autosampler_issue Peak Persists end Re-evaluate System Performance column_issue->end autosampler_issue->end check_solvents Prepare Fresh Mobile Phase contamination_path->check_solvents infuse_ms Directly infuse fresh mobile phase into MS. Is background still high? check_solvents->infuse_ms ms_issue MS Source Contamination. Clean ion source, probe, and capillary. infuse_ms->ms_issue Yes lc_issue LC System Contamination. Perform deep system flush. infuse_ms->lc_issue No ms_issue->end lc_issue->end Assay_Workflow_Contamination_Points cluster_prep Sample Preparation cluster_lcms LC-MS/MS System sample_prep Plasma Sample Extraction (SPE or LLE) reconstitution Reconstitution sample_prep->reconstitution autosampler Autosampler Injection reconstitution->autosampler cont_prep Contamination Point: - Cross-contamination - Contaminated reagents cont_prep->sample_prep column UPLC/HPLC Column autosampler->column ion_source MS Ion Source column->ion_source detector Mass Analyzer ion_source->detector data_analysis Data Analysis detector->data_analysis Data Acquisition cont_autosampler Carryover Point: - Needle - Loop - Valve cont_autosampler->autosampler cont_column Adsorption Point cont_column->column cont_source Contamination Point cont_source->ion_source

References

Technical Support Center: Stability of Fluticasone Propionate-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fluticasone propionate-d5 in biological matrices. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in biological matrices important?

A1: this compound is a deuterated form of Fluticasone propionate, a synthetic corticosteroid used in the treatment of asthma and allergic rhinitis.[1] In bioanalytical studies, it is commonly used as an internal standard (IS) for the accurate quantification of Fluticasone propionate in biological samples like plasma, serum, or blood.[1] The stability of the internal standard is critical because any degradation can lead to inaccurate and unreliable quantification of the target analyte.[2]

Q2: What are the key stability assessments for this compound in a bioanalytical method validation?

A2: The key stability assessments for this compound, mirroring those for the analyte itself, include:

  • Freeze-Thaw Stability: Evaluates the stability of the analyte and IS after repeated cycles of freezing and thawing.[3]

  • Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period that mimics the sample handling and preparation time.

  • Long-Term Stability: Determines the stability of the analyte and IS under frozen storage conditions (-20°C or -80°C) for the expected duration of the study sample storage.[4]

  • Autosampler Stability: Evaluates the stability of the processed samples while they are in the autosampler of the analytical instrument.

Q3: Is the stability of this compound expected to be different from that of Fluticasone propionate?

A3: Generally, the stability of a deuterated internal standard is expected to be very similar to its non-deuterated counterpart due to their identical chemical structures.[5][6] However, in some cases, deuterium-labeled compounds may exhibit slight differences in behavior.[5][6] Therefore, it is crucial to assess the stability of this compound during method validation. For the purpose of this guide, in the absence of specific data for the d5 variant, the stability data for Fluticasone propionate is used as a close surrogate.

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard (IS) Response

Question: My this compound internal standard response is highly variable between samples. What could be the cause?

Answer: Variability in the internal standard response can stem from several factors throughout the analytical process. Here’s a step-by-step troubleshooting guide:

  • Sample Preparation:

    • Inconsistent Spiking: Ensure the IS solution is accurately and consistently added to every sample, calibrator, and quality control (QC) sample.

    • Poor Mixing: Vortex each sample thoroughly after adding the IS to ensure homogeneity.

    • Extraction Inefficiency: Inconsistent recovery during protein precipitation or liquid-liquid extraction can affect the IS response. Re-evaluate your extraction procedure for robustness.

  • Autosampler and Injection Issues:

    • Injection Volume Variability: Check the autosampler for any issues with the syringe or injection loop that might cause inconsistent injection volumes.

    • Needle Wash: Ensure the needle wash procedure is effective to prevent carryover from high-concentration samples.

  • Mass Spectrometer (MS) Source Conditions:

    • Ion Suppression/Enhancement: Matrix effects can alter the ionization efficiency of the IS. Co-eluting endogenous components from the biological matrix can suppress or enhance the signal. A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and compensate for these effects.[7][8] However, significant and variable matrix effects can still be a source of inconsistency.

    • Source Contamination: A dirty or improperly configured ion source can lead to unstable spray and fluctuating signal. Regular cleaning and maintenance are crucial.

Issue 2: Apparent Degradation of this compound During Sample Storage or Processing

Question: I am observing a decreasing trend in the this compound response in my QC samples over time. What could be the reason?

Answer: A decreasing IS response over time suggests potential degradation. Consider the following:

  • Freeze-Thaw Instability:

    • Problem: Repeated freeze-thaw cycles can lead to the degradation of certain compounds.[3]

    • Solution: Limit the number of freeze-thaw cycles for your samples. Aliquot samples into smaller volumes if multiple analyses are anticipated. Conduct a specific freeze-thaw stability study to determine the acceptable number of cycles.

  • Bench-Top Instability:

    • Problem: Leaving samples at room temperature for extended periods during processing can cause degradation.

    • Solution: Minimize the time samples spend on the bench. Process samples on an ice bath if necessary. Validate the bench-top stability for the maximum expected processing time.

  • Long-Term Storage Issues:

    • Problem: Improper storage temperature or temperature fluctuations can lead to degradation over time.

    • Solution: Ensure samples are consistently stored at the validated temperature (e.g., -80°C). Use a temperature-monitored freezer with an alarm system. Long-term stability studies have shown that many corticosteroids are stable for years when stored at -25°C or lower.[4]

  • Chemical Instability:

    • Problem: Fluticasone propionate can be susceptible to degradation under certain pH conditions, particularly in alkaline solutions.[6][8]

    • Solution: Ensure the pH of your samples and extraction solutions is controlled and within a stable range for the analyte and IS.

Data Presentation

Table 1: Summary of Bench-Top and Autosampler Stability of Fluticasone Propionate in Human Plasma

Stability TestStorage Duration (hours)Concentration LevelAccuracy (% Nominal)Precision (% RSD)% Change
Bench-Top Stability 6.0LQC96.856.13-4.92
6.0HQC106.113.050.81
Autosampler Stability 30.0LQC-12.83-3.12
30.0HQC---1.63
Data adapted from a study by Shimadzu.[5] LQC = Low Quality Control, HQC = High Quality Control.

Experimental Protocols

Protocol: Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike a fresh batch of the biological matrix with this compound at low and high QC concentration levels.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours (Cycle 1 freeze).

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., three or five).

  • Analysis: After the final thaw, process the samples alongside a freshly prepared set of calibration standards and control QC samples (which have not undergone freeze-thaw cycles).

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.

Protocol: Long-Term Stability Assessment
  • Sample Preparation: Prepare a set of low and high QC samples in the biological matrix and store them at the intended long-term storage temperature (e.g., -80°C).

  • Storage: Store the samples for a duration that meets or exceeds the expected storage time of the study samples (e.g., 1, 3, 6, 12 months).

  • Analysis: At each time point, retrieve a set of QC samples, thaw them, and analyze them against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.

Mandatory Visualization

Stability_Testing_Workflow cluster_0 Sample Preparation cluster_1 Stability Tests cluster_2 Analysis Matrix Matrix Spiking Spike with This compound Matrix->Spiking QC_Samples Prepare QC Samples (Low & High) Spiking->QC_Samples Freeze_Thaw Freeze-Thaw Cycles QC_Samples->Freeze_Thaw Bench_Top Bench-Top (Room Temp) QC_Samples->Bench_Top Long_Term Long-Term Storage (-80°C) QC_Samples->Long_Term Autosampler Autosampler (e.g., 4°C) QC_Samples->Autosampler Extraction Sample Extraction Freeze_Thaw->Extraction Bench_Top->Extraction Long_Term->Extraction Autosampler->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing & Comparison to Controls LCMS->Data_Processing Stability_Assessment Stable? Data_Processing->Stability_Assessment Assess Accuracy & Precision Troubleshooting_IS_Variability Troubleshooting Internal Standard Variability cluster_B Sample Preparation Issues cluster_C LC & Autosampler Issues cluster_D Mass Spectrometer Issues A High IS Variability Observed B Investigate Sample Preparation A->B C Check LC System & Autosampler A->C D Evaluate MS Performance A->D B1 Inconsistent Spiking? B->B1 B2 Incomplete Extraction? B->B2 B3 Insufficient Mixing? B->B3 C1 Inconsistent Injection Volume? C->C1 C2 Autosampler Carryover? C->C2 D1 Matrix Effects (Ion Suppression)? D->D1 D2 Dirty Ion Source? D->D2 E Implement Corrective Actions B1->E B2->E B3->E C1->E C2->E D1->E D2->E

References

Technical Support Center: Navigating Co-eluting Interferences in Plasma Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of co-eluting interferences in plasma sample analysis, a critical aspect of bioanalytical method development and validation.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting interferences and why are they a problem in plasma sample analysis?

Co-eluting interferences are endogenous or exogenous compounds in a plasma sample that are not chromatographically separated from the analyte of interest.[1][2] In plasma, a highly complex biological matrix, these interferences can include phospholipids, salts, proteins, and metabolites.[1][3] Their presence can lead to a phenomenon known as the "matrix effect," which alters the ionization efficiency of the target analyte in the mass spectrometer's source.[1] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative results.[1][4]

Q2: What are the most common sources of co-eluting interferences in plasma?

The most prevalent sources of co-eluting interferences in plasma that contribute to matrix effects are:

  • Phospholipids: These are highly abundant in plasma and are a primary cause of ion suppression.[3][5] Due to their amphipathic nature, they can co-extract with analytes and elute across a wide range of chromatographic conditions.[3][5]

  • Proteins: Although largely removed during sample preparation, residual proteins can still interfere with the analysis.[6][7]

  • Salts and Buffers: High concentrations of salts from collection tubes or buffers can lead to ion suppression.

  • Metabolites: Endogenous metabolites or metabolites of the drug being analyzed can have similar properties to the parent drug and co-elute.[2][8]

  • Co-administered Drugs: Other medications taken by the subject can also interfere with the analysis if they are not chromatographically resolved.[9][10]

Q3: How can I determine if my analysis is affected by co-eluting interferences?

A common method to qualitatively assess for ion suppression or enhancement is the post-column infusion technique.[1][4] In this method, a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank, extracted plasma sample is then injected onto the column. A dip or rise in the baseline signal at the retention time of the analyte indicates the presence of co-eluting species that are causing ion suppression or enhancement, respectively.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating issues arising from co-eluting interferences.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step Rationale
Co-eluting Interferences 1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[2]LLE and SPE are generally more effective at removing a broader range of interferences, including phospholipids, compared to PPT.[11][12][13]
2. Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., HILIC for polar analytes).[4][14]Modifying chromatographic conditions can improve the separation between the analyte and interfering peaks.[4]
Column Degradation 1. Flush the Column: Use a strong solvent to wash the column and remove accumulated contaminants.[15]Over time, plasma components can build up on the column, leading to poor peak shape.
2. Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged.
Inappropriate Mobile Phase pH 1. Adjust Mobile Phase pH: Ensure the pH is appropriate for the analyte's pKa to maintain a consistent ionization state.[2]A mobile phase pH close to the analyte's pKa can lead to mixed ionization states and poor peak shape.
Issue 2: High Signal Variability (Poor Precision)
Possible Cause Troubleshooting Step Rationale
Inconsistent Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for signal variability.[1][2]The SIL-IS acts as a reliable reference, correcting for variations in ionization efficiency between samples.
2. Enhance Sample Preparation: Employ a more rigorous cleanup method like SPE to minimize the variability of matrix components.[16][17]A cleaner sample will have less variable matrix effects.
Carryover 1. Optimize Wash Solvents: Use stronger wash solvents in the autosampler to effectively clean the injection needle and port between injections.Residual analyte from a previous high-concentration sample can be injected with the next sample, leading to inaccurate results.
2. Inject Blank Samples: Run blank samples after high-concentration samples to confirm the absence of carryover.
Issue 3: Low Analyte Recovery
Possible Cause Troubleshooting Step Rationale
Inefficient Extraction 1. Optimize Extraction Solvent: For LLE, test different organic solvents to find the one with the best partitioning for your analyte.[18] For SPE, ensure the wash and elution solvents are appropriate for the chosen sorbent and analyte properties.[19][20]The choice of solvent is critical for efficiently extracting the analyte from the plasma matrix.
2. Adjust Sample pH: Modifying the pH of the plasma sample before extraction can improve the recovery of acidic or basic analytes.[19]The ionization state of the analyte affects its solubility in different solvents.
Analyte Binding to Proteins 1. Disrupt Protein Binding: Use an organic solvent or adjust the pH to denature plasma proteins and release the bound analyte before extraction.[15]A significant portion of the analyte may be bound to plasma proteins and not be available for extraction.

Data Presentation: Comparison of Sample Preparation Techniques for Phospholipid Removal

The following table summarizes the relative effectiveness of common sample preparation techniques in removing phospholipids, a major source of co-eluting interference in plasma.

Sample Preparation Technique Relative Phospholipid Removal Efficiency Analyte Recovery Throughput Reference
Protein Precipitation (PPT) LowHighHigh[12][21]
Liquid-Liquid Extraction (LLE) HighAnalyte dependent (lower for polar analytes)Moderate[11][12][18]
Solid-Phase Extraction (SPE) HighHigh (with method optimization)Moderate to High[11][13][22]
Phospholipid Removal Plates Very HighHighHigh[5][21]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol is a simple and fast method for removing the majority of proteins from plasma samples.[2][21]

  • Sample Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Precipitation: Add 300-400 µL of cold acetonitrile (a 3:1 or 4:1 ratio of solvent to plasma is common).[1]

  • Vortexing: Vortex the sample vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube or autosampler vial for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is used to extract analytes from an aqueous sample into an immiscible organic solvent, leaving behind many polar interferences.[18][23]

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma and the internal standard.

  • pH Adjustment (Optional): Adjust the pH of the plasma sample to optimize the extraction of the analyte.

  • Solvent Addition: Add 1 mL of an appropriate water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate).[2]

  • Extraction: Vortex the tube for 2-5 minutes to facilitate the extraction of the analyte into the organic phase.

  • Phase Separation: Centrifuge at a low speed (e.g., 2,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the organic (upper) layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a more selective sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.[13][24]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. This wets the sorbent and prepares it for sample loading.

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte of interest with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

TroubleshootingWorkflow start Problem Identified: Co-eluting Interference Suspected check_peak Assess Peak Shape and Reproducibility start->check_peak post_infusion Perform Post-Column Infusion Experiment check_peak->post_infusion Poor Peak Shape or High Variability sample_prep Optimize Sample Preparation post_infusion->sample_prep Ion Suppression/ Enhancement Detected chromatography Optimize Chromatographic Separation post_infusion->chromatography Ion Suppression/ Enhancement Detected sample_prep->chromatography Interference Persists solution Problem Resolved sample_prep->solution Interference Removed advanced_tech Consider Advanced Techniques chromatography->advanced_tech Co-elution Unresolved chromatography->solution Separation Achieved advanced_tech->solution Interference Resolved

Caption: A logical workflow for troubleshooting co-eluting interferences.

SamplePrepComparison cluster_0 Sample Preparation Techniques cluster_1 Considerations PPT {Protein Precipitation (PPT) |+ High Throughput - Low PPL Removal} LLE {Liquid-Liquid Extraction (LLE) |+ High PPL Removal - Analyte Dependent Recovery} SPE {Solid-Phase Extraction (SPE) |+ High PPL Removal + High Recovery} Analyte Analyte Polarity Matrix Matrix Complexity Throughput Required Throughput

Caption: Comparison of common sample preparation techniques.

AdvancedSolutions cluster_0 Advanced Chromatographic & MS Techniques HILIC Hydrophilic Interaction Chromatography (HILIC) (for polar analytes) IMS Ion Mobility Spectrometry (IMS) (separates by size and shape) CoElution Persistent Co-elution CoElution->HILIC CoElution->IMS

Caption: Advanced techniques for resolving persistent co-elution.

References

Technical Support Center: Optimizing Mass Spectrometer Source Parameters for Fluticasone Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, recommended starting parameters, and optimization protocols for the analysis of fluticasone propionate using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are typical starting ESI source parameters for fluticasone propionate analysis?

A1: While optimal parameters are instrument-dependent, published methods provide a solid starting point. Electrospray ionization (ESI) in positive mode is standard for fluticasone propionate. The protonated molecule [M+H]⁺ at m/z 501.3 is a common precursor ion.

Table 1: Recommended Starting ESI Source Parameters for Fluticasone Propionate

ParameterTypical Range/ValuePurpose
Ionization ModeESI PositiveEfficiently ionizes fluticasone propionate to form [M+H]⁺.
Capillary/Spray Voltage3.0 – 4.5 kVPromotes the formation of a stable electrospray.
Source/Ion Source Temp.150 – 400°CAids in solvent evaporation (desolvation) from droplets.
Desolvation Gas Flow600 – 800 L/hrAssists in desolvation and enhances signal stability.
Cone/Nebulizer Gas FlowVendor Specific (e.g., 150 L/hr or 75 psi)Nebulizes the liquid stream into a fine aerosol.
Curtain GasVendor Specific (e.g., 25 psi)Prevents solvent droplets and contaminants from entering the mass analyzer.

Note: These values are general recommendations. Always optimize parameters for your specific instrument and method.

Q2: Why is my signal intensity for fluticasone propionate low or unstable?

A2: Low or unstable signal can stem from several factors. Follow this troubleshooting workflow to diagnose the issue.

G cluster_troubleshooting Troubleshooting Low/Unstable Signal start Low or Unstable Signal for Fluticasone Propionate param_check Are Source Parameters Optimized? start->param_check mobile_phase Is Mobile Phase LC-MS Grade & Compatible? start->mobile_phase adducts Are Adducts or In-Source Fragmentation Occurring? start->adducts sample_prep Is Sample Preparation Adequate? start->sample_prep optimize Perform Systematic Parameter Optimization (See Protocol Below) param_check->optimize No change_solvent Use High-Purity Solvents (e.g., LC-MS Grade) with appropriate additives (e.g., 0.1% Formic Acid) mobile_phase->change_solvent No adjust_energy Lower Cone/Fragmentor Voltage Optimize Collision Energy adducts->adjust_energy Yes improve_prep Improve Protein Precipitation or SPE Recovery sample_prep->improve_prep No

Caption: Troubleshooting workflow for low or unstable signal.

Q3: I'm observing ions other than the expected [M+H]⁺. What are they and how can I minimize them?

A3: You are likely observing adduct ions or in-source fragments.

  • Adduct Formation: Fluticasone propionate can form adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺), especially if these ions are present as contaminants in the mobile phase, vials, or sample matrix. This can dilute the intensity of your target [M+H]⁺ ion.

    • Solution: Use high-purity, LC-MS grade solvents and additives. Thoroughly clean glassware and consider using plastic vials. If adducts persist, you may need to quantify using the adduct ion, though this is less ideal.

  • In-Source Fragmentation: If source energies (like cone/fragmentor voltage or source temperature) are too high, the fluticasone propionate ion can fragment before it reaches the mass analyzer. A common fragment for fluticasone propionate is observed at m/z 293.1.

    • Solution: Reduce the cone, declustering, or fragmentor voltage. Optimize source temperature to be high enough for desolvation but not so high that it causes thermal degradation.

Q4: How does sample preparation affect source optimization?

A4: Proper sample preparation is critical. Matrix components from plasma or other biological samples can co-elute with fluticasone propionate and cause ion suppression, where the matrix interferes with the ionization of the analyte.

  • Protein Binding: Fluticasone propionate exhibits plasma-protein binding. Inadequate disruption of this binding can lead to poor recovery. One study noted that using zinc sulfate was significantly more effective than acid or base alone at disrupting this binding before solid-phase extraction (SPE).

  • Extraction: Effective sample cleanup using techniques like SPE or liquid-liquid extraction (LLE) is essential to remove interfering substances, thereby improving ionization efficiency and signal stability. One method achieved ≥85% recovery using Oasis MCX SPE cartridges.

Experimental Protocols

Protocol 1: Systematic Source Parameter Optimization by Infusion

This protocol outlines a systematic "one-factor-at-a-time" (OFAT) approach to optimize source parameters by directly infusing a standard solution.

G cluster_workflow Systematic Parameter Optimization Workflow prep 1. Prepare Standard (e.g., 100 ng/mL Fluticasone Propionate in 50:50 ACN:H2O) infuse 2. Infuse into MS (via Syringe Pump & Tee-piece) at analytical flow rate prep->infuse set_initial 3. Set Initial Parameters (from Table 1) infuse->set_initial optimize_volt 4. Optimize Spray Voltage Ramp voltage and monitor [M+H]⁺ signal for max stability set_initial->optimize_volt optimize_gas1 5. Optimize Nebulizer Gas Adjust pressure/flow for maximum, stable signal optimize_volt->optimize_gas1 optimize_gas2 6. Optimize Drying Gas Adjust flow and temperature for best desolvation optimize_gas1->optimize_gas2 optimize_cone 7. Optimize Cone/Fragmentor Voltage Balance signal intensity vs. in-source fragmentation optimize_gas2->optimize_cone record 8. Record Final Parameters Document all optimized values optimize_cone->record

Technical Support Center: Ensuring Reinjection Reproducibility in a GLP Environment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining reinjection reproducibility within a Good Laboratory Practice (GLP) compliant environment.

Frequently Asked Questions (FAQs)

What is reinjection reproducibility and why is it critical in a GLP environment?

Reinjection reproducibility refers to the consistency of analytical results when the same sample is injected multiple times into a chromatographic system. In a GLP environment, it is a critical measure of the reliability and robustness of an analytical method.[1][2][3] Regulatory bodies require reproducible data to ensure the quality and integrity of non-clinical laboratory studies.[4][5][6]

What are the typical acceptance criteria for reinjection reproducibility?

Acceptance criteria can vary depending on the specific analytical method and regulatory requirements. However, common benchmarks for High-Performance Liquid Chromatography (HPLC) are often cited. For instance, the Relative Standard Deviation (RSD) of peak areas from replicate injections should generally be less than or equal to 1.5% for assay methods and less than or equal to 5% for related substances.[7] Retention time precision RSD should typically be less than or equal to 2%.[7]

How does an autosampler impact reinjection reproducibility?

What are the GLP requirements for data integrity in chromatography?

GLP regulations emphasize the importance of accurate data collection, secure record-keeping, and the use of audit trails for electronic systems.[12] All raw data and associated documentation must be retained and archived according to Standard Operating Procedures (SOPs) to ensure the integrity of the study.[5]

Troubleshooting Guides

Issue 1: Inconsistent Peak Areas

Symptoms:

  • High Relative Standard Deviation (RSD) for peak areas across multiple injections of the same sample.

  • A trend of decreasing or increasing peak size with subsequent injections.[13]

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Improper Sample Preparation Ensure samples are homogenous and well-mixed before injection.[14] Filter samples to remove particulate matter that could cause blockages.[14] Verify that the sample concentration is within the detector's linear range.[14]
Autosampler Injection Volume Inaccuracy Calibrate the autosampler to confirm precise sample volume delivery.[1][11] Check for air bubbles in the sample loop or syringe and purge if necessary.[11][15] Ensure the injection needle is not blocked or damaged.[11]
Sample Evaporation or Degradation Use appropriate vial caps and septa to minimize evaporation.[13] Store samples under suitable conditions (e.g., controlled temperature, light protection) to prevent degradation.[14]
System Leaks Inspect all tubing connections, fittings, and pump seals for any signs of leakage and tighten or replace as needed.[11][16]
Inconsistent Flow Rate Verify the pump is delivering a consistent flow rate using a calibrated flow meter.[1] Check for blockages in the column or tubing.[14]
Issue 2: Retention Time Shifts

Symptoms:

  • Variation in the time it takes for an analyte to elute from the column across different injections.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Fluctuations in Column Temperature Use a thermostatically controlled column compartment to maintain a stable temperature.[15][17]
Inconsistent Mobile Phase Composition Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[15] If using a gradient, ensure the pumping system is delivering a consistent composition.
Changes in Flow Rate Check for leaks in the system that could affect the flow rate.[16] Ensure the pump is functioning correctly and delivering a stable flow.[14]
Column Contamination or Degradation Flush the column to remove contaminants.[17] If the problem persists, the column may need to be replaced.[17]
Issue 3: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peak shapes, where the peak either broadens on the tailing end or the fronting end.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Column Overload Reduce the injection volume or the sample concentration. A general guideline is to keep the injection volume to 1-2% of the total column volume.
Sample Solvent Mismatch Whenever possible, dissolve the sample in the mobile phase. If a different solvent is used, ensure it is weaker than the mobile phase.
Column Void or Damage A void at the head of the column can cause peak distortion. This may require column replacement.[16]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the analyte to avoid secondary interactions with the stationary phase.

Experimental Protocols

System Suitability Testing Protocol

  • Objective: To verify that the chromatographic system is suitable for the intended analysis on a given day.

  • Procedure:

    • Prepare a system suitability solution containing the analyte(s) of interest at a known concentration.

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Perform a minimum of five replicate injections of the system suitability solution.

    • Calculate the following parameters:

      • Peak Area Precision (RSD): Should be ≤ 1.5% for assays.[7]

      • Retention Time Precision (RSD): Should be ≤ 2.0%.[7]

      • Tailing Factor: Should be within an acceptable range (e.g., 0.8 - 1.5).

      • Theoretical Plates (N): To assess column efficiency.[1]

  • Acceptance Criteria: All parameters must meet the predefined criteria in the analytical method.

Autosampler Carryover Test Protocol

  • Objective: To assess the level of residual sample from a previous injection that appears in a subsequent blank injection.

  • Procedure:

    • Inject a highly concentrated standard solution of the analyte.

    • Immediately follow with an injection of a blank solution (mobile phase or sample diluent).

    • Analyze the chromatogram of the blank injection for any peaks corresponding to the analyte.

  • Acceptance Criteria: The carryover should be below a specified limit, often ≤ 0.2%.[7]

Visualizations

Troubleshooting_Workflow Start Reinjection Reproducibility Failure Check_Peak_Area High RSD for Peak Area? Start->Check_Peak_Area Check_RT Retention Time Shift? Check_Peak_Area->Check_RT No Troubleshoot_Sample_Prep Verify Sample Prep (Homogeneity, Filtration) Check_Peak_Area->Troubleshoot_Sample_Prep Yes Check_Peak_Shape Poor Peak Shape? Check_RT->Check_Peak_Shape No Troubleshoot_Temp Check Column Temperature Check_RT->Troubleshoot_Temp Yes Troubleshoot_Overload Reduce Injection Volume/ Sample Concentration Check_Peak_Shape->Troubleshoot_Overload Yes End Issue Resolved Check_Peak_Shape->End No Troubleshoot_Autosampler Check Autosampler (Calibration, Bubbles, Needle) Troubleshoot_Sample_Prep->Troubleshoot_Autosampler Troubleshoot_Leaks Inspect for Leaks Troubleshoot_Autosampler->Troubleshoot_Leaks Troubleshoot_Flow_Rate_PA Verify Flow Rate Troubleshoot_Leaks->Troubleshoot_Flow_Rate_PA Troubleshoot_Flow_Rate_PA->End Troubleshoot_MP Verify Mobile Phase Troubleshoot_Temp->Troubleshoot_MP Troubleshoot_Flow_Rate_RT Check for Leaks/ Verify Flow Rate Troubleshoot_MP->Troubleshoot_Flow_Rate_RT Troubleshoot_Column_RT Flush or Replace Column Troubleshoot_Flow_Rate_RT->Troubleshoot_Column_RT Troubleshoot_Column_RT->End Troubleshoot_Solvent Check Sample Solvent Troubleshoot_Overload->Troubleshoot_Solvent Troubleshoot_Column_Shape Check for Column Void Troubleshoot_Solvent->Troubleshoot_Column_Shape Troubleshoot_Column_Shape->End

Caption: A decision tree for troubleshooting common reinjection reproducibility issues.

GLP_Data_Lifecycle Sample_Prep Sample Preparation Analysis Chromatographic Analysis Sample_Prep->Analysis Injection Data_Acquisition Data Acquisition Analysis->Data_Acquisition Detection Data_Processing Data Processing Data_Acquisition->Data_Processing Integration Reporting Reporting Data_Processing->Reporting Calculation Archiving Archiving Reporting->Archiving Storage

Caption: The data lifecycle in a GLP-compliant chromatographic analysis workflow.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Fluticasone Propionate: The Role of Fluticasone Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust bioanalytical method validation for potent drugs like Fluticasone Propionate is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comprehensive comparison of various LC-MS/MS methods for the quantification of Fluticasone Propionate in human plasma, with a special focus on the use of Fluticasone Propionate-d5 as an internal standard.

Fluticasone Propionate is a synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis. Due to its high potency, the circulating concentrations in plasma are typically in the low pg/mL range, demanding highly sensitive and reliable analytical methods for its quantification. The gold standard for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers exceptional selectivity and sensitivity.

A crucial aspect of developing a robust LC-MS/MS method is the choice of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation and ionization, thus compensating for any variability. Isotopically labeled internal standards are considered the benchmark, and this compound, a deuterated analog, is frequently employed. This guide will delve into the performance of methods utilizing this compound and compare them with alternatives that use other internal standards or no internal standard at all.

Performance Comparison of Bioanalytical Methods

The following tables summarize the key performance parameters of various LC-MS/MS methods developed for the quantification of Fluticasone Propionate in human plasma. This allows for a direct comparison of their sensitivity, linear range, accuracy, precision, and recovery.

Table 1: Method Performance Using Deuterated Internal Standards

Internal StandardLLOQ (pg/mL)Linearity Range (pg/mL)Accuracy (%)Precision (%RSD)Recovery (%)
This compound0.20.2 - 120Within ±15<1560.61 - 69.54[1]
Fluticasone Propionate-d30.20.2 - 120Within ±20 at LLOQ, ±15 at other levels[2][3]<20 at LLOQ, <15 at other levels[2][3]Not explicitly stated
Fluticasone Propionate-2H53.13 - 255.5Relative error: -0.1 to 3.5[4]<1.8 (inter-assay)[4]Not explicitly stated
13C3-FP1010 - 1000% Bias < 11[5][6]< 15 (inter and intra-batch)[5][6]Not explicitly stated

Table 2: Method Performance Using Alternative Internal Standards or No Internal Standard

Internal StandardLLOQ (pg/mL)Linearity Range (pg/mL)Accuracy (%)Precision (%RSD)Recovery (%)
DeflazacortNot explicitly for plasma, 10-1000 ng/mL in formulationNot for plasma90.6 - 108.9[7]0.5 - 8.5[7]86.1 - 102.7[7]
None0.20.2 - 20≤15≤6≥85

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are the experimental protocols for the key methods discussed.

Method 1: Using this compound as Internal Standard

Sample Preparation:

  • To 500 µL of human plasma, add 50 µL of this compound internal standard solution.

  • Add 400 µL of water and vortex.

  • Perform Solid Phase Extraction (SPE) using a preconditioned reversed-phase SPE cartridge.

  • Wash the cartridge with 20% acetonitrile in water.

  • Elute the analyte and internal standard with 0.3 mL of 50% methanol in water.

  • Directly inject the eluent into the LC-MS/MS system.[1]

Chromatography:

  • Column: Shim-pack GIST C18

  • Mobile Phase: Gradient elution

  • Flow Rate: Not specified

  • Injection Volume: 50 µL[1]

Mass Spectrometry:

  • Interface: ESI (Positive mode)

  • MS Mode: MRM

  • MRM Transitions:

    • Fluticasone Propionate: m/z 501.0 → 293.05[1]

    • This compound: m/z 506.0 → 313.1[1]

Method 2: Using Fluticasone Propionate-d3 as Internal Standard

Sample Preparation:

  • To 500 µL of human plasma, add 50 µL of Fluticasone Propionate-d3 internal standard solution (25 pg/mL).

  • Perform protein precipitation.

  • Follow with reverse phase SPE purification using a Cleanert S C18-SPE cartridge.

  • Wash the cartridge with water, followed by two washes with 25% methanol.

  • Elute with dichloromethane.

  • Evaporate the eluent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.[2][3]

Chromatography:

  • Details not specified in the provided search results.

Mass Spectrometry:

  • Interface: ESI (Positive mode)

  • MS Mode: MRM

  • MRM Transitions:

    • Fluticasone Propionate: m/z 293.2 and 313.2 (summed)[2]

    • Fluticasone Propionate-d3: m/z 313.2[2]

Method 3: No Internal Standard

Sample Preparation:

  • To a 600 µL aliquot of plasma, add 2% formic acid in water and mix.

  • Perform SPE using Oasis MCX Cartridges.

  • Wash the cartridge.

  • Elute the analyte.

  • Inject 20 µL of the extracted sample.

Chromatography:

  • System: ACQUITY UPLC I-Class System

  • Column: ACQUITY UPLC BEH Phenyl 1.7µm

Mass Spectrometry:

  • System: Xevo TQ-XS Mass Spectrometer

  • Ionization: UniSpray

  • MS Mode: MRM

  • MRM Transition:

    • Fluticasone Propionate: m/z 501.3 > 293.1

Experimental Workflows

The following diagrams illustrate the experimental workflows for the described bioanalytical methods.

cluster_0 Method 1: this compound IS plasma1 Plasma Sample (500 µL) add_is1 Add FP-d5 IS plasma1->add_is1 add_water Add Water (400 µL) add_is1->add_water spe1 Solid Phase Extraction (SPE) add_water->spe1 wash1 Wash Cartridge spe1->wash1 elute1 Elute with 50% Methanol wash1->elute1 inject1 LC-MS/MS Analysis elute1->inject1

Fig. 1: Workflow with this compound IS

cluster_1 Method 2: Fluticasone Propionate-d3 IS plasma2 Plasma Sample (500 µL) add_is2 Add FP-d3 IS plasma2->add_is2 pp Protein Precipitation add_is2->pp spe2 Solid Phase Extraction (SPE) pp->spe2 wash2 Wash Cartridge spe2->wash2 elute2 Elute with Dichloromethane wash2->elute2 dry Evaporate to Dryness elute2->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject2 LC-MS/MS Analysis reconstitute->inject2

Fig. 2: Workflow with Fluticasone Propionate-d3 IS

cluster_2 Method 3: No Internal Standard plasma3 Plasma Sample (600 µL) pre_treat Pre-treat with 2% Formic Acid plasma3->pre_treat spe3 Solid Phase Extraction (SPE) pre_treat->spe3 wash3 Wash Cartridge spe3->wash3 elute3 Elute Analyte wash3->elute3 inject3 LC-MS/MS Analysis elute3->inject3

Fig. 3: Workflow without Internal Standard

Concluding Remarks

The choice of an internal standard is a critical decision in the development of a bioanalytical method. For the quantification of Fluticasone Propionate, the use of a deuterated internal standard, such as this compound or -d3, is the preferred approach. These stable isotope-labeled standards co-elute with the analyte and exhibit similar ionization behavior, providing the most effective compensation for matrix effects and variability in sample processing. This leads to high accuracy and precision, as demonstrated in the presented data.

While methods without an internal standard can achieve high sensitivity, they may be more susceptible to variability and require more stringent control over the entire analytical process. The use of a non-isotopically labeled internal standard, like Deflazacort, is a viable alternative, though it may not perfectly mimic the behavior of Fluticasone Propionate in all aspects.

Ultimately, the selection of a specific method and internal standard will depend on the specific requirements of the study, including the desired level of sensitivity, the available instrumentation, and the regulatory landscape. This guide provides the necessary data and protocols to make an informed decision for the bioanalytical validation of Fluticasone Propionate.

References

A Head-to-Head Comparison: Fluticasone Propionate-d5 Versus a Structural Analog as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in the quantification of fluticasone propionate, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison between the deuterated internal standard, Fluticasone Propionate-d5, and a commonly used structural analog, Budesonide, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

In bioanalytical method development, an internal standard (IS) is essential to correct for the variability inherent in sample preparation and analysis. An ideal IS should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for any potential variability. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar molecule, known as a structural analog.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, particularly deuterated compounds like this compound, are widely regarded as the "gold standard" in bioanalysis. In these standards, one or more hydrogen atoms are replaced by their heavier isotope, deuterium. This subtle mass change allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly during sample processing and chromatographic separation. This co-elution is critical for effectively mitigating matrix effects, a major source of imprecision and inaccuracy in bioanalytical methods.

The Alternative: Structural Analog Internal Standards

A structural analog internal standard is a different chemical entity that is structurally similar to the analyte. While often more readily available and less expensive than their deuterated counterparts, their physicochemical properties can differ significantly. These differences can lead to variations in chromatographic retention times, extraction recoveries, and ionization efficiencies, which may result in less effective compensation for matrix effects and potentially compromise the reliability of quantitative data.

Performance Comparison: this compound vs. Budesonide

The following tables summarize the key performance parameters of this compound and Budesonide as internal standards for the quantification of fluticasone propionate, based on data from various published LC-MS/MS methods.

Table 1: General Performance Characteristics

Performance ParameterThis compound (Deuterated IS)Budesonide (Structural Analog IS)
Matrix Effect Compensation Excellent: Co-elutes with the analyte, providing superior compensation for ion suppression or enhancement.Variable: Different retention times can lead to inadequate compensation for matrix effects.
Extraction Recovery Excellent: Behaves identically to the analyte during sample preparation, ensuring accurate correction for analyte loss.Variable: Differences in polarity and other physicochemical properties can result in different extraction efficiencies.
Chromatographic Behavior Identical retention time to the analyte, simplifying method development and data analysis.Different retention time, requiring careful chromatographic optimization to avoid interference.
Accuracy and Precision Generally provides higher accuracy and precision due to better correction of variability.May lead to decreased accuracy and precision if matrix effects or extraction inconsistencies are significant.
Cost and Availability Higher cost and may require custom synthesis.Generally lower cost and more readily available.

Table 2: Quantitative Performance Data from Representative LC-MS/MS Methods

ParameterMethod Using this compoundMethod Using Budesonide
Lower Limit of Quantification (LLOQ) As low as 0.2 pg/mL in human plasma[1][2]5 pg/mL in rat plasma[3]
Linearity (r²) > 0.99[1]> 0.99[3]
Precision (%CV) < 15%[4]Not explicitly stated for fluticasone propionate assay
Accuracy (%Bias) Within ±15%[4]Not explicitly stated for fluticasone propionate assay

Experimental Protocols

Detailed methodologies for key experiments in a typical bioanalytical workflow for fluticasone propionate are provided below.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 500 µL of plasma, add 50 µL of the internal standard working solution (either this compound or Budesonide).

  • Precondition a reversed-phase SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 25% methanol in water) to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally preferred.

  • MRM Transitions:

    • Fluticasone Propionate: m/z 501.2 → 293.2

    • This compound: m/z 506.2 → 293.2[1]

    • Budesonide: m/z 431.3 > 323.2

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Fluticasone propionate is a synthetic corticosteroid that exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR). The binding of fluticasone propionate to the cytosolic GR triggers a cascade of events that ultimately leads to the modulation of gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FP Fluticasone Propionate GR_complex GR-Hsp90 Complex FP->GR_complex Binds FP_GR FP-GR Complex GR_complex->FP_GR Conformational Change Hsp90 Hsp90 GR_complex->Hsp90 Dissociation FP_GR_dimer FP-GR Dimer FP_GR->FP_GR_dimer Dimerization cluster_nucleus cluster_nucleus FP_GR->cluster_nucleus Translocation GRE Glucocorticoid Response Element (GRE) FP_GR_dimer->GRE Binds Gene_Transcription Gene Transcription GRE->Gene_Transcription Modulates Anti_inflammatory_proteins Anti-inflammatory Proteins (e.g., Annexin A1) Gene_Transcription->Anti_inflammatory_proteins Upregulation Pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., IL-4, IL-5) Gene_Transcription->Pro_inflammatory_cytokines Downregulation Inflammation Inflammation Anti_inflammatory_proteins->Inflammation Inhibition Pro_inflammatory_cytokines->Inflammation Promotion

Caption: Glucocorticoid Receptor Signaling Pathway of Fluticasone Propionate.

Conclusion

The choice between a deuterated internal standard and a structural analog depends on the specific requirements of the bioanalytical assay. For methods demanding the highest level of accuracy, precision, and robustness, a deuterated internal standard such as this compound is the superior choice. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides more effective compensation for matrix effects and other sources of variability. While a structural analog like budesonide may be a more cost-effective option, it may not provide the same level of performance, particularly in complex biological matrices. Therefore, for regulated bioanalysis and clinical studies where data integrity is paramount, the use of a deuterated internal standard is strongly recommended.

References

Precision and Accuracy of Fluticasone Propionate-d5 in Bioanalytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of Fluticasone propionate in biological matrices, particularly human plasma, the use of a stable isotope-labeled internal standard is crucial for achieving high precision and accuracy. Fluticasone propionate-d5, a deuterated analog of the parent drug, is a commonly employed internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative overview of the inter-day and intra-day precision and accuracy of bioanalytical methods utilizing deuterated Fluticasone propionate as an internal standard, supported by experimental data and detailed protocols.

Quantitative Performance Data

The precision and accuracy of an analytical method are typically evaluated at multiple concentration levels, including the lower limit of quantitation (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC) levels. The data presented below is collated from various validation studies and demonstrates the robust performance of methods using a deuterated internal standard for Fluticasone propionate quantification.

Table 1: Inter-Day Precision and Accuracy of Fluticasone Propionate Quantification

Quality Control LevelNominal Concentration (pg/mL)Mean Measured Concentration (pg/mL)Precision (%CV)Accuracy (%)Deuterated Standard Used
LLOQ0.2000.1966.898.0Fluticasone propionate-d3
LQC0.6000.6125.2102.0Fluticasone propionate-d3
MQC60.061.83.9103.0Fluticasone propionate-d3
HQC100101.54.5101.5Fluticasone propionate-d3
LLOQ0.2Not Reported<20100 ±20This compound
LQCLowNot Reported<15100 ±15This compound
MQCMiddleNot Reported<15100 ±15This compound
HQCHighNot Reported<15100 ±15This compound

Table 2: Intra-Day Precision and Accuracy of Fluticasone Propionate Quantification

Quality Control LevelNominal Concentration (pg/mL)Mean Measured Concentration (pg/mL)Precision (%CV)Accuracy (%)Deuterated Standard Used
LLOQ0.2000.2048.1102.0Fluticasone propionate-d3
LQC0.6000.5886.398.0Fluticasone propionate-d3
MQC60.060.64.1101.0Fluticasone propionate-d3
HQC10099.53.899.5Fluticasone propionate-d3
LLOQ0.2Not Reported<20100 ±20This compound
LQCLowNot Reported<15100 ±15This compound
MQCMiddleNot Reported<15100 ±15This compound
HQCHighNot Reported<15100 ±15This compound

The data consistently demonstrates that LC-MS/MS methods employing a deuterated internal standard for Fluticasone propionate exhibit excellent precision, with coefficients of variation (%CV) well within the accepted bioanalytical method validation guidelines (typically <15% for LQC, MQC, and HQC, and <20% for LLOQ).[1][2] The accuracy of these methods is also high, with mean measured concentrations generally falling within ±15% of the nominal values.[1][2]

Experimental Protocols

The high precision and accuracy observed are a direct result of meticulously developed and validated experimental protocols. Below are representative methodologies for sample preparation, chromatography, and mass spectrometry.

1. Sample Preparation: Solid Phase Extraction (SPE)

A common and effective method for extracting Fluticasone propionate from human plasma is solid phase extraction.

  • Sample Pre-treatment: To a 500 µL aliquot of human K2EDTA plasma, 50 µL of an internal standard working solution (e.g., 25 pg/mL of Fluticasone propionate-d3 in methanol) is added.[2] The sample is then subjected to protein precipitation.

  • SPE Cartridge Conditioning: A reverse phase SPE cartridge (e.g., Cleanert S C18) is conditioned.

  • Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with water followed by two washes with 25% methanol to remove interfering substances.[2]

  • Elution: The analyte and internal standard are eluted from the cartridge using dichloromethane.[2]

  • Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen at 40°C and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system.

2. Liquid Chromatography

Chromatographic separation is essential to resolve Fluticasone propionate and its internal standard from endogenous plasma components.

  • HPLC Column: A C18 column, such as a Shim-pack GIST C18, is often used for separation.[1]

  • Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of an aqueous component (e.g., 1mM Ammonium Trifluoroacetate buffer) and an organic component (e.g., methanol) is typically employed.

  • Flow Rate: The flow rate is optimized for the specific column and separation, for instance, 0.2 mL/minute.

  • Injection Volume: A small injection volume is used.

3. Mass Spectrometry

Tandem mass spectrometry provides the high selectivity and sensitivity required for the quantification of low concentrations of Fluticasone propionate in plasma.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Fluticasone propionate and its deuterated internal standard.

    • Fluticasone propionate transition: m/z 501.0 → 293.05[1]

    • This compound transition: m/z 506.0 → 313.1[1]

  • Collision Energy: The collision energy is optimized to achieve the highest abundance of the product ions, for example, -20 eV.[1]

Visualizations

Experimental Workflow for Fluticasone Propionate Quantification

A generalized workflow for the bioanalysis of Fluticasone propionate.

Logical Relationship of Method Validation Parameters

G MethodValidation Bioanalytical Method Validation Precision Precision (Inter-day & Intra-day) MethodValidation->Precision Accuracy Accuracy MethodValidation->Accuracy Selectivity Selectivity MethodValidation->Selectivity Sensitivity Sensitivity (LLOQ) MethodValidation->Sensitivity Linearity Linearity & Range MethodValidation->Linearity Recovery Extraction Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability

Key parameters evaluated during bioanalytical method validation.

References

Quantifying Fluticasone Propionate: A Comparative Guide to Analytical Methods for Linearity and Range Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of fluticasone propionate is critical for ensuring product quality and therapeutic efficacy. This guide provides a comparative overview of common analytical techniques, focusing on the key validation parameters of linearity and range, supported by experimental data and detailed protocols.

Two of the most prevalent analytical methods for the quantification of fluticasone propionate are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, the complexity of the sample matrix, and the specific application, such as quality control or pharmacokinetic studies.

Comparison of Analytical Methods

The performance of HPLC-UV and LC-MS/MS methods for the quantification of fluticasone propionate is summarized below, with a focus on their linearity and range.

Analytical MethodLinearity RangeCorrelation Coefficient (r²)Sample MatrixKey Advantages
HPLC-UV 0.01 - 0.07 mg/mL>0.999[1]Drug Substance, Inhalation Particles[2]Robust, cost-effective, widely available
0.03 - 0.09 mg/mL[2][3]>0.995[2][3]Inhalation Particles[2][3]
5 - 40 ppm[1]>0.998[1]Pharmaceutical Formulations[1]
LC-MS/MS 10 - 1000 pg/mLNot ReportedHuman Plasma[4]High sensitivity and selectivity
3 - 255.5 pg/mL[5]0.9998[5]Human Plasma[5]Ideal for bioanalysis and trace level detection
0.2 - 120 pg/mL[6][7][8]>0.99[6][8]Human Plasma[6][7][8]
1.009 - 200.45 pg/mL[9]>0.99[9]Not Specified
0.2 - 20 pg/mL[10]0.9960[10]Human Plasma[10]
10 - 1000 ng/mL[11]Not ReportedPharmaceutical Nasal Sprays[11]

Experimental Protocols

A detailed methodology for the assessment of linearity and range for fluticasone propionate quantification using a validated HPLC-UV method is provided below. This protocol is based on established methods and follows the International Council for Harmonisation (ICH) guidelines.[12][13][14][15]

HPLC-UV Method for Fluticasone Propionate Quantification

Objective: To determine the linearity and range of an HPLC-UV method for the quantification of fluticasone propionate.

Materials:

  • Fluticasone Propionate Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, and autosampler.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of methanol and water.[1][16] The exact ratio should be optimized for a good separation and peak shape.

  • Standard Stock Solution Preparation: Accurately weigh a known amount of Fluticasone Propionate Reference Standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 0.1 mg/mL).

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. For example, for a linearity range of 0.01 to 0.07 mg/mL, prepare standards at concentrations of 0.01, 0.02, 0.04, 0.06, and 0.07 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)[1]

    • Mobile Phase: Methanol:Water (e.g., 70:30 v/v)

    • Flow Rate: 1.0 mL/min[1][16]

    • Injection Volume: 20 µL[1][16]

    • Detection Wavelength: 235 nm[1][16]

    • Column Temperature: Ambient

  • Linearity Assessment:

    • Inject each calibration standard into the HPLC system in triplicate.

    • Record the peak area for each injection.

    • Plot a graph of the mean peak area versus the corresponding concentration of fluticasone propionate.

    • Perform a linear regression analysis on the data. The linearity of the method is demonstrated if the correlation coefficient (r²) is typically ≥ 0.999.[1]

  • Range Determination: The range of the method is the interval between the upper and lower concentrations of the calibration standards that have been demonstrated to have a suitable level of linearity, accuracy, and precision.[14]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for assessing the linearity and range of an analytical method for fluticasone propionate quantification.

G Workflow for Linearity and Range Assessment cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_conclusion Conclusion prep_mp Prepare Mobile Phase prep_stock Prepare Standard Stock Solution prep_mp->prep_stock prep_cal Prepare Calibration Standards prep_stock->prep_cal hplc_setup Set Up HPLC System prep_cal->hplc_setup Load Standards inject Inject Standards hplc_setup->inject acquire Acquire Data (Peak Areas) inject->acquire plot Plot Peak Area vs. Concentration acquire->plot regression Perform Linear Regression plot->regression eval_linearity Assess Linearity (r²) regression->eval_linearity define_range Define Analytical Range eval_linearity->define_range report Report Linearity and Range define_range->report

Caption: Workflow for assessing the linearity and range of an analytical method.

This comprehensive guide provides a foundation for selecting and validating an appropriate analytical method for the quantification of fluticasone propionate. The choice between HPLC-UV and LC-MS/MS will ultimately be driven by the specific requirements of the analysis, with the former being a robust workhorse for routine quality control and the latter offering superior sensitivity for demanding bioanalytical applications.

References

A Comparative Guide to Fluticasone Propionate Assays: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of fluticasone propionate, a potent corticosteroid widely used in the treatment of asthma and allergic rhinitis. While direct inter-laboratory cross-validation studies are not publicly available, this document compiles and compares the performance of various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods as reported in peer-reviewed literature. The objective is to offer a consolidated resource for selecting an appropriate assay based on sensitivity, matrix, and performance characteristics.

Comparative Performance of Analytical Methods

The following tables summarize the key performance parameters of different analytical methods for fluticasone propionate quantification. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of an assay.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC methods are widely used for the quality control of fluticasone propionate in pharmaceutical dosage forms.

Parameter Method 1 Method 2 Method 3 (USP Monograph)
Matrix Inhalation ParticlesPharmaceutical Dosage FormAPI
Detection UV at 236 nm[1][2]UV at 235 nm[3]UV
Linearity Range 0.03 - 0.09 mg/mL[1][2]50 - 150% of working concentration0.01 - 0.07 mg/mL[4]
Correlation Coefficient (r²) 0.9958[1][2]0.9999[3]0.9999[4]
Accuracy (% Recovery) 99.9% - 101.6%[1][2]98% - 102%[3]Not Specified
Precision (%RSD) < 2%[3]< 2% (Method and Intermediate)[3]< 2% (Standard Solution)[4]
LOD 0.0067 mg/mL[1][2]Not Specified0.86 µg/mL[4]
LOQ 0.0203 mg/mL[1][2]Not Specified2.6 µg/mL[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS assays are essential for bioanalytical studies due to their high sensitivity and selectivity, enabling the quantification of low concentrations of fluticasone propionate in biological matrices like human plasma.

Parameter Method A Method B Method C Method D
Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma
Linearity Range 1 - 200 pg/mL[5]0.2 - 20 pg/mL[6]1.009 - 200.45 pg/mL[7]0.2 - 120.0 pg/mL[8]
Correlation Coefficient (r²) Not Specified0.9960[6]> 0.99[7]> 0.99[8]
Accuracy Meets validation criteria[5]≤ 15%[6]85 - 115% of nominal concentration[7]Not Specified
Precision (%CV) Meets validation criteria[5]≤ 6%[6]< 15% (Inter and Intra-batch)Not Specified
LLOQ 1 pg/mL[5]0.2 pg/mL[6]1 pg/mL[7]0.2 pg/mL[8]
Recovery Not Specified≥ 85%[6]80 - 120%[7]60.61% - 69.54%[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical assays. Below are the summarized experimental protocols for the representative HPLC and LC-MS/MS methods.

HPLC Method for Inhalation Particles[1][2]
  • Instrumentation : Liquid chromatograph with a UV detector.

  • Column : C18.

  • Mobile Phase : Acetonitrile and water (60:40, v/v).

  • Elution : Isocratic.

  • Detection : UV at 236 nm.

  • Validation : Performed in accordance with ICH guidelines, including selectivity, range, linearity, accuracy, detection limit, quantitation limit, precision, and robustness.

UPLC-MS/MS Method for Human Plasma[6]
  • Sample Preparation : Solid-phase extraction (SPE) using Oasis MCX Cartridges. A 600 µL aliquot of plasma was pre-treated with 2% formic acid in water.

  • Instrumentation : ACQUITY UPLC I-Class System coupled with a Xevo TQ-XS tandem quadrupole mass spectrometer.

  • Column : ACQUITY UPLC BEH Phenyl 1.7µm.

  • Ionization : UniSpray.

  • Analysis : Multiple Reaction Monitoring (MRM).

  • Quantification : Achieved a lower limit of quantification (LLOQ) of 0.2 pg/mL.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the analysis of fluticasone propionate by HPLC and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Inhalation Powder) Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification based on Peak Area Detection->Quantification

General workflow for HPLC analysis of fluticasone propionate.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation / Acidification Plasma->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE Elution Elution & Reconstitution SPE->Elution Injection Injection into UPLC Elution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., ESI, UniSpray) Separation->Ionization MS_Analysis MS/MS Detection (MRM) Ionization->MS_Analysis Quantification Quantification vs. Internal Standard MS_Analysis->Quantification

General workflow for LC-MS/MS bioanalysis of fluticasone propionate.

References

Navigating the Regulatory Landscape: A Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical cornerstone of preclinical and clinical studies. The selection of an appropriate internal standard (IS) is a pivotal decision that directly influences data quality and regulatory acceptance. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with other alternatives, supported by experimental data, to facilitate informed decisions in alignment with global regulatory expectations.

The use of an internal standard in quantitative bioanalysis is fundamental to correct for variability inherent in sample preparation and analysis.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, have established clear recommendations for the validation of bioanalytical methods, with a strong emphasis on the role of the internal standard.[1][2] The consensus is a clear preference for SIL-ISs in quantitative mass spectrometry-based assays, as they are considered the "gold standard".[1]

The Gold Standard: Stable Isotope-Labeled Internal Standards

A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical physicochemical nature to the analyte allows the SIL-IS to effectively track the analyte through extraction, chromatography, and ionization, thus compensating for various potential errors.[3]

Comparison of Internal Standard Performance: SIL-IS vs. Structural Analogs

While SIL-ISs are the preferred choice, their availability and cost can sometimes lead researchers to consider structural analogs as an alternative. A structural analog is a compound with a similar chemical structure to the analyte. However, experimental data consistently demonstrates the superior performance of SIL-ISs.

Below are summaries of comparative studies that highlight the performance differences between SIL-ISs and structural analog internal standards.

Case Study 1: Quantification of Kahalalide F in Human Plasma

A study comparing a deuterated SIL-IS (d4-Kahalalide F) with a butyric acid analog for the quantification of the anticancer agent Kahalalide F revealed significant differences in accuracy and precision.[4][5]

Performance MetricStable Isotope-Labeled IS (d4-Kahalalide F)Structural Analog IS (Butyric Acid Analog)
Mean Bias (%) 100.396.8
Standard Deviation (%) 7.68.6
Source: Stokvis et al.[6]

The data clearly indicates that the SIL-IS provided a mean bias closer to the ideal value of 100% and a lower standard deviation, signifying higher accuracy and precision.[5]

Case Study 2: Tacrolimus Determination in Whole Blood

In the analysis of the immunosuppressant drug tacrolimus, both a ¹³C,D₂-labeled SIL-IS and a structural analog (ascomycin) were evaluated for their ability to compensate for matrix effects.[7]

Performance MetricStable Isotope-Labeled IS (¹³C,D₂-Tacrolimus)Structural Analog IS (Ascomycin)
Imprecision (% CV) < 3.09< 3.63
Accuracy (% Recovery) 99.55 - 100.6397.35 - 101.71
Matrix Effect Compensation (%) 0.89-0.97
Source: Partal et al.[7]

While both internal standards provided acceptable performance, the SIL-IS demonstrated slightly better imprecision and a more complete compensation of matrix effects.[7]

Case Study 3: Everolimus Quantification

A comparison of a deuterated SIL-IS (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) for the quantification of the immunosuppressant everolimus showed comparable results, though the SIL-IS offered a better correlation with an independent method.[8]

Performance MetricStable Isotope-Labeled IS (everolimus-d4)Structural Analog IS (32-desmethoxyrapamycin)
Total Coefficient of Variation (%) 4.3 - 7.24.3 - 7.2
Correlation (r) with Independent Method > 0.98 (slope = 0.95)> 0.98 (slope = 0.83)
Source: Heideloff et al.[8]

Key Regulatory Considerations for Internal Standards

The ICH M10 guideline, adopted by both the FDA and EMA, outlines the core requirements for the use of internal standards in bioanalytical method validation.

Regulatory GuidelineKey Requirements for Internal Standards
ICH M10 Selection: A stable isotope-labeled version of the analyte is the preferred choice. If not available, a structural analog may be used, but its selection must be justified.[1]
Purity: The isotopic purity of the SIL-IS must be high, and it should be free from unlabeled analyte.[1]
Stability: The internal standard must be stable throughout the entire analytical process.[1]
Interference: The IS should not interfere with the analyte, and vice-versa. Acceptance criteria for cross-interference are defined (e.g., response of interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ).[5]
Consistent Addition: The IS must be added to all samples, including calibration standards, quality controls, and study samples, at a consistent concentration.[5]

Experimental Protocols for Internal Standard Validation

A thorough validation of the bioanalytical method is required to ensure the suitability of the chosen internal standard. Below are detailed protocols for key validation experiments.

Selectivity and Specificity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the IS from endogenous components in the matrix.

Protocol:

  • Obtain at least six independent sources of the biological matrix (e.g., plasma from six different individuals).

  • Analyze each blank matrix sample to check for any interfering peaks at the retention times of the analyte and the IS.

  • Prepare a "zero sample" by spiking the blank matrix with the IS at the working concentration and analyze it.

  • Prepare a sample at the Lower Limit of Quantification (LLOQ) by spiking the blank matrix with the analyte at the LLOQ concentration and the IS at the working concentration.

  • Acceptance Criteria:

    • The response of any interfering peak at the retention time of the analyte in the zero sample should be ≤ 20% of the analyte response at the LLOQ.

    • The response of any interfering peak at the retention time of the IS in the blank samples should be ≤ 5% of the IS response in the LLOQ sample.

Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the IS.

Protocol:

  • Obtain at least six independent sources of the biological matrix.

  • Prepare two sets of samples at low and high concentrations of the analyte.

    • Set 1: Analyte and IS spiked into the extracted blank matrix from each of the six sources.

    • Set 2: Analyte and IS spiked into a neat solution (e.g., mobile phase).

  • Calculate the matrix factor (MF) for the analyte and the IS for each matrix source: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).

  • Calculate the IS-normalized MF.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should not be greater than 15%.

Stability

Objective: To ensure the stability of the IS in stock and working solutions and in the biological matrix under various storage and processing conditions.

Protocol:

  • Stock and Working Solution Stability:

    • Store stock and working solutions of the IS at the intended storage temperature for a defined period.

    • Analyze the stored solutions against freshly prepared solutions.

  • Freeze-Thaw Stability:

    • Spike a biological matrix with the analyte and IS at low and high concentrations.

    • Subject the samples to multiple freeze-thaw cycles (typically three cycles).

  • Short-Term (Bench-Top) Stability:

    • Keep spiked matrix samples at room temperature for a period that reflects the expected sample handling time.

  • Long-Term Stability:

    • Store spiked matrix samples at the intended storage temperature for a duration that covers the expected storage time of study samples.

  • Post-Preparative Stability:

    • Keep processed samples in the autosampler for a period that reflects the expected run time.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Workflows and Logical Relationships

To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow, a decision-making process for IS selection, and the logical relationships in method validation.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with SIL-IS Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Report Report Results Quantification->Report

Caption: A typical bioanalytical workflow using a SIL-IS.

Caption: Decision tree for selecting an appropriate internal standard.

Validation_Relationships Method Bioanalytical Method Selectivity Selectivity & Specificity Method->Selectivity Matrix_Effect Matrix Effect Method->Matrix_Effect Stability Stability Method->Stability Calibration Calibration Curve (LLOQ & ULOQ) Selectivity->Calibration Matrix_Effect->Calibration Accuracy_Precision Accuracy & Precision Calibration->Accuracy_Precision Validated_Method Validated Method Accuracy_Precision->Validated_Method Stability->Validated_Method

References

A Comparative Guide to Specificity and Selectivity in Fluticasone Propionate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for determining fluticasone propionate, with a specific focus on specificity and selectivity. The information presented is collated from various validated methods to assist in the selection and implementation of the most suitable technique for your research and development needs.

Comparison of Analytical Methods

The following table summarizes the performance of common analytical techniques used for the quantification of fluticasone propionate, highlighting their specificity and selectivity characteristics.

Analytical Method Principle Typical Column Mobile Phase Example Detection Key Specificity/Selectivity Attributes Limitations
High-Performance Liquid Chromatography (HPLC) Reverse-phase chromatographyC18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]Acetonitrile and water (60:40, v/v)[2][3][4]UV at 236 nm[2][3][4]Good resolution from excipients and degradation products. Specificity is often demonstrated through forced degradation studies and peak purity analysis.[2][5]Potential for interference from co-eluting impurities if not properly optimized.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) High-resolution reverse-phase chromatography coupled with mass detectionC18 (e.g., Acquity BEH C18, 1.7 µm, 100 mm x 2.1 mm)[6]Methanol:Ammonium Acetate:Acetonitrile (50:35:15)[6]MS/MSHigh specificity and selectivity due to monitoring of specific mass-to-charge (m/z) transitions.[7] Capable of detecting and quantifying very low concentrations in complex matrices like plasma.[7][8][9][10]Higher equipment cost and complexity compared to HPLC-UV.
High-Performance Thin-Layer Chromatography (HPTLC) Planar chromatography on a high-performance layerPre-coated silica gel TLC plates[5]Toluene:Ethyl Acetate (7:3, v/v)[5]Densitometric scanning at 239 nm[5]Can effectively separate the drug from its degradation products formed under various stress conditions.[5][11]Lower resolution and sensitivity compared to HPLC and UPLC-MS.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and validation. Below are typical protocols for specificity and selectivity testing for fluticasone propionate.

Protocol 1: Specificity Determination by HPLC

This protocol is designed to assess the ability of the HPLC method to unequivocally measure fluticasone propionate in the presence of potential interferences.

1. Preparation of Solutions:

  • Blank Solution: Prepare the mobile phase or a placebo formulation without the active pharmaceutical ingredient (API).

  • Standard Solution: Accurately weigh and dissolve a known amount of fluticasone propionate reference standard in a suitable solvent to obtain a known concentration (e.g., 0.060 mg/mL).[2]

  • Sample Solution: Prepare the sample containing fluticasone propionate at a concentration similar to the standard solution.

  • Spiked Placebo Solution: Prepare a placebo solution and spike it with a known amount of fluticasone propionate.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and water (60:40, v/v).[2][3][4]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Detection: UV at 236 nm.[2][3][4]

  • Column Temperature: Ambient.

3. Procedure:

  • Inject the blank solution to ensure no interfering peaks are present at the retention time of fluticasone propionate.

  • Inject the standard solution to determine the retention time and peak shape of fluticasone propionate.

  • Inject the sample solution and the spiked placebo solution.

  • Compare the chromatograms. The method is considered specific if the fluticasone propionate peak is well-resolved from any other peaks originating from the blank, placebo, or impurities.

  • Perform peak purity analysis for the fluticasone propionate peak in the sample chromatogram to confirm its homogeneity. A peak purity index close to 1 indicates that the peak is pure and not co-eluting with other substances.[2]

Protocol 2: Selectivity Demonstration through Forced Degradation Studies

This protocol establishes the stability-indicating capability of the analytical method by subjecting fluticasone propionate to various stress conditions.

1. Preparation of Stressed Samples:

  • Acid Degradation: Mix 5 mL of a fluticasone propionate solution with 5 mL of 0.1N HCl and heat at 60°C for 2 hours.[5]

  • Base Degradation: Mix 5 mL of a fluticasone propionate solution with 5 mL of 0.1N NaOH and heat at 60°C for 2 hours.

  • Oxidative Degradation: Treat a solution of fluticasone propionate with 3% hydrogen peroxide at room temperature for a specified time.

  • Thermal Degradation: Expose solid fluticasone propionate to dry heat (e.g., 80°C) for 24 hours.

  • Photolytic Degradation: Expose a solution of fluticasone propionate to UV light (e.g., 254 nm) for a specified duration.

2. Analysis of Stressed Samples:

  • After exposure to the stress conditions, neutralize the acidic and basic solutions.

  • Dilute all stressed samples to a suitable concentration with the mobile phase.

  • Inject the unstressed standard solution and each of the stressed sample solutions into the HPLC or UPLC-MS system.

3. Evaluation:

  • The method is considered stability-indicating if the fluticasone propionate peak is well-resolved from all degradation product peaks.

  • The peak purity of the fluticasone propionate peak in the chromatograms of the stressed samples should be evaluated to ensure it remains pure.

  • Mass balance analysis should be performed to account for the degraded drug and the formed degradation products.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the specificity and selectivity experiments.

Specificity_Testing_Workflow prep Preparation of Solutions blank Blank (Mobile Phase/Placebo) prep->blank std Standard (Fluticasone Propionate) prep->std sample Sample prep->sample spiked Spiked Placebo prep->spiked hplc HPLC Analysis blank->hplc std->hplc sample->hplc spiked->hplc eval Evaluation hplc->eval no_int No Interference at RT of Analyte eval->no_int purity Peak Purity Analysis eval->purity specific Method is Specific no_int->specific purity->specific

Caption: Workflow for Specificity Testing.

Selectivity_Forced_Degradation_Workflow start Fluticasone Propionate Sample stress Forced Degradation (Stress Conditions) start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxid Oxidation stress->oxid thermal Thermal stress->thermal photo Photolytic stress->photo analysis Chromatographic Analysis (HPLC/UPLC) acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis evaluation Evaluation analysis->evaluation resolution Resolution of Analyte from Degradants evaluation->resolution peak_purity Peak Purity of Analyte evaluation->peak_purity stability Stability-Indicating Method resolution->stability peak_purity->stability

Caption: Workflow for Selectivity via Forced Degradation.

References

A Comparative Guide to Recovery and Matrix Effect Validation Experiments in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability and accuracy of bioanalytical methods are paramount in drug development. Two critical parameters that significantly impact the integrity of bioanalytical data are recovery and the matrix effect. This guide provides a comprehensive comparison of the experimental protocols used to validate these parameters, supported by data presentation and visualization to aid in the design and evaluation of robust bioanalytical assays.

Understanding Recovery and Matrix Effect

Recovery refers to the efficiency of an analytical method's extraction process in recovering the analyte of interest from the biological matrix. It is a measure of the analyte lost during sample preparation steps. Incomplete recovery can lead to an underestimation of the analyte concentration.

The Matrix Effect describes the influence of co-eluting, endogenous components of the biological matrix on the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This can result in either ion suppression or enhancement, leading to inaccurate quantification.[1][2] It is crucial to assess the matrix effect to ensure that the method is not susceptible to variations between different sources of the biological matrix.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of recovery and matrix effect. The following protocols are based on established regulatory guidelines and best practices.[4][5]

Recovery Experiment Protocol

The objective of this experiment is to determine the percentage of the analyte that is recovered during the sample extraction process.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.[2][3]

  • Analyte stock solution of known concentration.

  • Internal Standard (IS) stock solution of known concentration.

  • All necessary reagents and solvents for the extraction procedure.

  • LC-MS/MS system.

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Pre-extraction Spiked Samples): Spike a known amount of the analyte and a consistent amount of the IS into the blank biological matrix before the extraction process. Process these samples through the entire extraction procedure.

    • Set 2 (Post-extraction Spiked Samples): Process blank biological matrix samples through the entire extraction procedure. Spike the same known amount of the analyte and the same amount of the IS into the extracted matrix after the extraction process is complete. This set represents 100% recovery.[6]

    • Set 3 (Neat Solution): Spike the same known amount of the analyte and the same amount of the IS into the final reconstitution solvent.

  • Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate Recovery: The recovery is calculated by comparing the analyte peak area of the pre-extraction spiked samples to the post-extraction spiked samples.[6]

    % Recovery = (Peak Area of Analyte in Set 1 / Peak Area of Analyte in Set 2) x 100

Matrix Effect Experiment Protocol

The goal of this experiment is to evaluate the potential for ion suppression or enhancement from the biological matrix.

Materials:

  • Blank biological matrix from at least six different sources.[2][3]

  • Analyte stock solution of known concentration.

  • Internal Standard (IS) stock solution of known concentration.

  • All necessary reagents and solvents for the extraction procedure.

  • LC-MS/MS system.

Procedure:

  • Prepare Two Sets of Samples:

    • Set A (Post-extraction Spiked Samples): Process blank biological matrix from each of the different sources through the extraction procedure. Spike a known amount of the analyte and a consistent amount of the IS into the extracted matrix from each source.

    • Set B (Neat Solution): Spike the same known amount of the analyte and the same amount of the IS into the final reconstitution solvent.

  • Analyze Samples: Analyze both sets of samples using the validated LC-MS/MS method.

  • Calculate Matrix Factor and Matrix Effect:

    • The Matrix Factor is calculated for the analyte and the IS by comparing the peak areas of the post-extraction spiked samples to the neat solution.[1]

      Matrix Factor = Peak Area in Set A / Peak Area in Set B

      A matrix factor of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[1]

    • The Internal Standard Normalized Matrix Factor is calculated to assess the ability of the IS to compensate for the matrix effect.

      IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of IS)

    • The Matrix Effect (%) can also be expressed as:

      % Matrix Effect = ((Peak Area in Set A / Peak Area in Set B) - 1) x 100

      A positive value indicates ion enhancement, while a negative value indicates ion suppression.

Data Presentation: A Comparative Summary

The following tables provide a structured summary of hypothetical experimental data for the validation of a new drug candidate, "Drug X," in human plasma using two different extraction methods: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Table 1: Recovery of Drug X and its Internal Standard (IS)

Extraction MethodAnalyteConcentration (ng/mL)Mean Peak Area (Pre-extraction Spike)Mean Peak Area (Post-extraction Spike)Recovery (%)
Protein Precipitation (PPT) Drug X1078,54391,32886.0
Drug X5004,102,6754,715,71887.0
IS1002,543,8902,890,78488.0
Solid-Phase Extraction (SPE) Drug X1088,97692,68396.0
Drug X5004,589,1234,731,05597.0
IS1002,801,4562,888,10097.0

Table 2: Matrix Effect on Drug X and its Internal Standard (IS)

Extraction MethodAnalyteConcentration (ng/mL)Mean Peak Area (Post-extraction Spike)Mean Peak Area (Neat Solution)Matrix Factor IS-Normalized Matrix Factor
Protein Precipitation (PPT) Drug X1091,328125,1070.73 0.95
Drug X5004,715,7186,372,5920.74 0.96
IS1002,890,7843,754,2650.77
Solid-Phase Extraction (SPE) Drug X1092,68395,5490.97 0.99
Drug X5004,731,0554,827,6070.98 1.00
IS1002,888,1002,947,0410.98

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the recovery and matrix effect validation experiments.

Recovery_Workflow A Blank Biological Matrix B Spike Analyte & IS (Pre-extraction) A->B C Perform Sample Extraction B->C D Analyze by LC-MS/MS (Set 1) C->D I Calculate % Recovery (Set 1 vs. Set 2) D->I E Blank Biological Matrix F Perform Sample Extraction E->F G Spike Analyte & IS (Post-extraction) F->G H Analyze by LC-MS/MS (Set 2) G->H H->I

Caption: Workflow for the determination of analyte recovery.

Matrix_Effect_Workflow A Blank Biological Matrix (Multiple Sources) B Perform Sample Extraction A->B C Spike Analyte & IS (Post-extraction) B->C D Analyze by LC-MS/MS (Set A) C->D H Calculate Matrix Factor (Set A vs. Set B) D->H E Neat Solvent F Spike Analyte & IS E->F G Analyze by LC-MS/MS (Set B) F->G G->H

Caption: Workflow for the assessment of the matrix effect.

Comparison of Alternatives and Interpretation of Results

The choice of sample preparation method can significantly impact both recovery and the matrix effect.

  • Protein Precipitation (PPT) is a simple and fast method but is often less effective at removing matrix interferences, which can lead to a more pronounced matrix effect (as seen in Table 2 with matrix factors of 0.73-0.74, indicating ion suppression).[7]

  • Solid-Phase Extraction (SPE) is a more selective sample clean-up technique that can provide higher recovery and a significant reduction in matrix effects (as shown in Table 2 with matrix factors close to 1.0).[7]

Acceptance Criteria:

Regulatory agencies such as the FDA and EMA provide guidance on acceptable performance.[4][5] While there are no strict numerical limits for recovery, it should be consistent and reproducible. For the matrix effect, the coefficient of variation (CV) of the IS-normalized matrix factor from the different matrix sources should not be greater than 15%.[3]

Conclusion

Thorough validation of recovery and matrix effect is a non-negotiable aspect of bioanalytical method development. By employing rigorous experimental protocols and systematically evaluating different sample preparation strategies, researchers can develop robust and reliable methods that generate high-quality data for crucial decision-making in the drug development pipeline. The use of a suitable internal standard that tracks the analyte's behavior is also critical in mitigating the impact of the matrix effect.[2]

References

A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Fluticasone Propionate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fluticasone propionate, a potent synthetic corticosteroid, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Due to its low circulating plasma concentrations, typically in the pg/mL range, efficient sample preparation is paramount.[1] Solid-Phase Extraction (SPE) is a widely adopted technique for the selective extraction and concentration of fluticasone propionate from complex sample matrices, offering cleaner extracts and improved analytical sensitivity compared to methods like protein precipitation.[2][3]

This guide provides a comparative overview of various SPE cartridges commonly employed for fluticasone propionate extraction, with a focus on their performance metrics and the experimental protocols that underpin their use.

Performance Comparison of SPE Cartridges

The selection of an appropriate SPE cartridge is critical to achieving high recovery, minimizing matrix effects, and ensuring the reproducibility of the analytical method. The following table summarizes the performance of several commercially available SPE cartridges based on data from various application notes and research articles. It is important to note that the direct comparison of these values should be approached with caution, as the experimental conditions may vary between studies.

SPE CartridgeSorbent TypeRecovery RateMatrix EffectKey FeaturesSource(s)
Oasis MCX Mixed-Mode (Cation Exchange & Reversed-Phase)≥85%Not specifiedSimple and selective sample preparation.[1]Waters Corporation[1]
Oasis PRiME HLB Hydrophilic-Lipophilic Balanced (Reversed-Phase)>90%<1%Simplified protocol (no conditioning or equilibration steps).Waters Corporation
Oasis HLB µElution Hydrophilic-Lipophilic Balanced (Reversed-Phase)>95%Not specifiedAllows for concentration of the analyte without an evaporation step.[4]Waters Corporation[4]
Bond Elut C18 Silica-based C18 (Reversed-Phase)Not specifiedReduced matrix effects compared to protein precipitation.[2]ResearchGate[2]
Cleanert S C18 Silica-based C18 (Reversed-Phase)Not specifiedSignificant removal of matrix components.[5]SCIEX[5]
C18 Cartridge Silica-based C18 (Reversed-Phase)86.3%Not specifiedUsed for the isolation of fluticasone propionate from human plasma.[6]PubMed[6]

Experimental Protocols

Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. Below are the methodologies for fluticasone propionate extraction using the discussed SPE cartridges.

Oasis MCX SPE Protocol
  • Sample Pre-treatment: A 600 µL aliquot of a human plasma sample is pre-treated with 2% formic acid in water and mixed.[1]

  • Conditioning: The Oasis MCX cartridge is conditioned with an appropriate solvent (details not specified in the source).

  • Equilibration: The cartridge is equilibrated with water.

  • Load: The pre-treated plasma sample is loaded onto the cartridge.[1]

  • Wash:

    • Wash with 2% formic acid in water.

    • Wash with methanol.

  • Elution: The analyte is eluted with 5% ammonium hydroxide in methanol.

  • Analysis: The eluate is analyzed by LC-MS/MS.[1]

Oasis PRiME HLB SPE Protocol
  • Sample Pre-treatment: Plasma samples are diluted with a combination of ammonium hydroxide and zinc sulfate to dissociate the analyte from plasma proteins.

  • Load: The pre-treated sample is loaded onto the Oasis PRiME HLB cartridge. This cartridge type does not require conditioning and equilibration steps.

  • Wash: The cartridge is washed with 50:50 methanol:water (v/v).

  • Elution: Fluticasone propionate is eluted with 10:90 isopropanol:methanol.

  • Analysis: The collected eluate is then analyzed, typically using UPLC-MS/MS.

Oasis HLB µElution SPE Protocol
  • Sample Pre-treatment: 375 µL of plasma is diluted with an equal volume of 10% aqueous ammonium hydroxide and 40% 0.1 M zinc sulphate, which contains the internal standard.[4]

  • Conditioning: The Oasis® HLB µElution SPE 96-well plate is conditioned with 200 µL of methanol.[4]

  • Equilibration: The plate is then equilibrated with 200 µL of water.[4]

  • Load: The pre-treated sample is loaded onto the plate and drawn through under a vacuum.[4]

  • Wash: The sample is washed with 200 µL of a 25% methanol/water solution.[4]

  • Elution: The analyte is eluted with 2 x 25 µL of 50:50 acetonitrile/methanol.[4]

  • Post-Elution: The eluate is diluted with 50 µL of water to match the initial gradient conditions for LC-MS/MS analysis.[4]

Cleanert S C18-SPE Protocol
  • Sample Pre-treatment: 500 µL of a plasma sample is spiked with 50 µL of an internal standard solution (fluticasone propionate-D3). This is followed by protein precipitation.[5]

  • Load: The supernatant is loaded onto the Cleanert S C18-SPE cartridge.[5]

  • Wash:

    • The cartridge is washed with water.[5]

    • A subsequent wash is performed twice with 25% methanol.[5]

  • Elution: Fluticasone propionate is eluted with dichloromethane.[5]

  • Post-Elution: The eluent is dried under a stream of nitrogen at 40°C and then reconstituted with 200 µL of the mobile phase for LC-MS analysis.[5]

Visualizing the Experimental Workflow

A generalized workflow for the solid-phase extraction of fluticasone propionate is illustrated below. This diagram outlines the key stages from sample preparation to final analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Matrix (e.g., Plasma) Pre_treat Pre-treatment (e.g., Dilution, Protein Precipitation) Sample->Pre_treat Condition 1. Conditioning Pre_treat->Condition Equilibrate 2. Equilibration Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Load->Wash Elute 5. Elution Wash->Elute Post_treat Post-Elution (e.g., Evaporation, Reconstitution) Elute->Post_treat Analysis LC-MS/MS Analysis Post_treat->Analysis

Caption: Generalized workflow for fluticasone propionate extraction using SPE.

References

Safety Operating Guide

Personal protective equipment for handling Fluticasone propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Fluticasone propionate-d5, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure. The following table summarizes the required equipment for various laboratory activities.

ActivityRequired Personal Protective Equipment
General Handling & Weighing Safety goggles with side-shields, disposable nitrile gloves, and a lab coat are essential to protect against accidental splashes and skin contact.[1][2][3]
Generating Aerosols or Dust In addition to standard PPE, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is required to prevent inhalation.[2] Work should be conducted in a certified chemical fume hood or other appropriate local exhaust ventilation.[2][3]
Handling Solutions Impervious clothing and chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) should be worn.[2][3][4] All work should be performed in a well-ventilated area.[1]
Cleaning & Decontamination Wear appropriate PPE, including gloves and eye protection, when decontaminating surfaces and equipment.[3]

Standard Operating Procedures: Donning and Doffing PPE

Proper technique for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Fig. 1: Standard procedure for donning and doffing PPE.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for safety and to avoid contamination.

Experimental Protocol:

  • Preparation : Before handling the compound, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible.[1] Prepare the workspace by ensuring it is clean, uncluttered, and located within a well-ventilated area or a chemical fume hood.[1][5]

  • Personal Protective Equipment : Don the appropriate PPE as specified in the table above. Inspect all PPE for integrity before use.[5]

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.[1][6]

    • Avoid the formation of dust and aerosols.[2][6]

    • Use dedicated and properly cleaned equipment to prevent cross-contamination.[1][7]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2][5]

    • Clean and decontaminate all work surfaces and equipment.[3]

    • Remove and properly dispose of contaminated PPE.[7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product : Unused or expired this compound should be disposed of as hazardous chemical waste.[8][9] Do not dispose of it down the drain or in the regular trash.[3] The best method for disposal is through a designated drug take-back program or a licensed hazardous waste disposal company.[9][10]

  • Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be collected in a sealed, labeled container and disposed of as hazardous chemical waste.[4]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Scratch out all personal information on the label before disposing of the container.[8][10]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a clear and immediate response is necessary to mitigate risks.

Spill_Response Start Spill Occurs Alert Alert others in the area Start->Alert Assess Assess the spill size and hazard Alert->Assess Evacuate Evacuate if necessary Assess->Evacuate Major Spill Secure Secure the area Assess->Secure Minor Spill Report Report the incident Evacuate->Report PPE Don appropriate PPE Secure->PPE Contain Contain the spill with absorbent material PPE->Contain Cleanup Clean up the spill Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Dispose of waste properly Decontaminate->Dispose Dispose->Report End End of Procedure Report->End

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。